3,4,5-Trimethoxybenzyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100940. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-(chloromethyl)-1,2,3-trimethoxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXRUQNNAKXZSOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191741 | |
| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3840-30-0 | |
| Record name | 3,4,5-Trimethoxybenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3840-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003840300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3840-30-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-(Chloromethyl)-1,2,3-trimethoxybenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191741 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(chloromethyl)-1,2,3-trimethoxybenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.211 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3,4,5-Trimethoxybenzyl chloride from 3,4,5-trimethoxybenzaldehyde
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of 3,4,5-trimethoxybenzyl chloride, a key intermediate in the production of various pharmaceuticals. The primary synthetic route proceeds via a two-step process commencing with the reduction of 3,4,5-trimethoxybenzaldehyde (B134019) to 3,4,5-trimethoxybenzyl alcohol, followed by the chlorination of the resulting alcohol. This document provides a comprehensive overview of the most common methodologies, complete with detailed experimental protocols, quantitative data, and process visualizations to support research and development efforts.
Executive Summary
The conversion of 3,4,5-trimethoxybenzaldehyde to this compound is efficiently achieved through an initial reduction using sodium borohydride (B1222165), yielding the intermediate alcohol in high purity and yield (typically 93-95%). Subsequently, the alcohol is converted to the target chloride. Two principal methods for this chlorination are presented: reaction with thionyl chloride and reaction with concentrated hydrochloric acid. The thionyl chloride method offers a high yield for the chlorination step, while the hydrochloric acid route provides a viable alternative. The overall yield for the two-step synthesis is reported to be in the range of 67% when using the hydrochloric acid method for the second step.
Data Presentation
The following tables summarize the quantitative data for the two-step synthesis, providing a clear comparison of the different methodologies.
Table 1: Reduction of 3,4,5-Trimethoxybenzaldehyde to 3,4,5-Trimethoxybenzyl Alcohol
| Reagent | Substrate Amount | Reagent Amount | Solvent | Reaction Time | Yield (%) | Reference |
| Sodium Borohydride (NaBH₄) | 2.729 g | 0.459 g | Methanol (B129727) (20 ml) | 30 min | 95% | [1] |
| Sodium Borohydride (NaBH₄) | 8.18 g | 2.047 g | Methanol (50 ml) | 45 min | 93.5% | [1] |
| Sodium Borohydride (NaBH₄) | 19.10 g | 2.39 g | Methanol (150 ml) | 1 hour | 94% | [1] |
Table 2: Chlorination of 3,4,5-Trimethoxybenzyl Alcohol to this compound
| Reagent | Substrate Amount | Reagent Amount | Solvent | Reaction Time | Yield | Reference |
| Thionyl Chloride (SOCl₂) | 10 g | 7.6 g | Benzene (B151609) (40 ml + 10 ml) | 15 min | 11.0 g | [2] |
| Concentrated Hydrochloric Acid | Not specified | Not specified | Not specified | Not specified | ~71% (calculated) for this step | [3] |
Note on Hydrochloric Acid Yield: The overall yield for the two-step process (reduction and chlorination with HCl) is reported as 67%.[3] Assuming an average yield of 94% for the reduction step, the calculated yield for the chlorination step is approximately 71%.
Experimental Protocols
Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde
This protocol is based on the highly efficient reduction using sodium borohydride in methanol.
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Hydrochloric Acid (for pH adjustment)
-
Anhydrous Magnesium Sulfate
Procedure:
-
Dissolve 3,4,5-trimethoxybenzaldehyde and sodium borohydride in methanol in a suitable reaction vessel.[1]
-
Stir the mixture at room temperature for 0.5 to 1 hour.[1]
-
Adjust the pH of the reaction mixture to 8-9 with hydrochloric acid.[1]
-
Extract the product with chloroform (2 x volume of methanol).[1]
-
Combine the organic phases and wash with water (2 x volume of methanol).[1]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain 3,4,5-trimethoxybenzyl alcohol as an oily product.[1]
Step 2: Chlorination of 3,4,5-Trimethoxybenzyl Alcohol
Two primary methods for the chlorination are detailed below.
Method A: Using Thionyl Chloride
This method provides a high yield of the final product.
Materials:
-
3,4,5-Trimethoxybenzyl Alcohol
-
Thionyl Chloride (SOCl₂)
-
Benzene
-
Chilled aqueous Potassium Carbonate solution
-
Saturated aqueous Sodium Chloride solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene in a reaction vessel.[2]
-
Prepare a solution of 7.6 g of thionyl chloride in 10 ml of benzene.[2]
-
Dropwise add the thionyl chloride solution to the alcohol solution while chilling with an ice bath.[2]
-
After the addition is complete, stir the mixture at room temperature for 15 minutes.[2]
-
Pour the reaction solution into a chilled aqueous potassium carbonate solution.[2]
-
Separate the benzene layer, wash it with a saturated aqueous sodium chloride solution, and dry it over anhydrous sodium sulfate.[2]
-
Distill off the solvent under reduced pressure to obtain this compound as a yellow solid. The reported yield is 11.0 g.[2]
Method B: Using Concentrated Hydrochloric Acid
This method offers an alternative route to the desired chloride.
Materials:
-
3,4,5-Trimethoxybenzyl Alcohol
-
Concentrated Hydrochloric Acid
Procedure: While a detailed, step-by-step protocol with specific quantities for this exact substrate is not readily available in the searched literature, a general procedure involves reacting the alcohol with an excess of cold, concentrated hydrochloric acid. The product precipitates from the reaction mixture and can be isolated by filtration or extraction. An overall yield of 67% for the two-step synthesis starting from the aldehyde has been reported for this method.[3]
Alternative Chlorination Methods
For a comprehensive overview, researchers can also consider other reagents for the chlorination of benzylic alcohols, which may offer advantages in terms of mildness of reaction conditions or substrate compatibility. These include:
-
2,4,6-Trichloro-1,3,5-triazine and Dimethyl Sulfoxide: This system allows for a rapid and high-yielding chlorination under neutral conditions.
-
Aluminum Trichloride (AlCl₃): AlCl₃ can act as an efficient chlorination reagent for benzylic alcohols.[4][5]
Product Characterization
The final product, this compound, can be characterized by its melting point, which is reported to be in the range of 60-63 °C. Further characterization can be performed using standard analytical techniques such as NMR and IR spectroscopy.
Visualizations
The following diagrams illustrate the synthetic pathway and a general experimental workflow.
Caption: Reaction pathway for the synthesis of this compound.
Caption: A generalized workflow for the two-step synthesis.
References
- 1. CN102503783A - Synthesis method of 3, 4, 5-trimethoxy benzyl alcohol - Google Patents [patents.google.com]
- 2. prepchem.com [prepchem.com]
- 3. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. A New Facile Route to Chlorination of Alcohols via Lewis Acid AlCl3 [scirp.org]
An In-depth Technical Guide to the Preparation of 3,4,5-Trimethoxybenzyl Chloride from 3,4,5-Trimethoxybenzyl Alcohol
For Researchers, Scientists, and Drug Development Professionals
This technical guide details the synthesis of 3,4,5-trimethoxybenzyl chloride, a crucial intermediate in the preparation of various pharmacologically active compounds. Two primary synthetic routes commencing from 3,4,5-trimethoxybenzyl alcohol are presented, offering flexibility in reagent choice and reaction conditions. This document provides a comprehensive overview of the methodologies, including detailed experimental protocols and a comparative summary of quantitative data.
Introduction
This compound serves as a key building block in the synthesis of a wide range of molecules, most notably in the field of medicinal chemistry. Its utility is underscored by its role in the preparation of compounds such as the antibacterial agent trimethoprim (B1683648) and various derivatives with potential therapeutic applications. The conversion of 3,4,5-trimethoxybenzyl alcohol to its corresponding chloride is a fundamental and critical step in these synthetic pathways. This guide explores two common and effective methods for this transformation: reaction with thionyl chloride and reaction with concentrated hydrochloric acid.
Reaction Pathways
The conversion of 3,4,5-trimethoxybenzyl alcohol to this compound is a nucleophilic substitution reaction where the hydroxyl group of the alcohol is replaced by a chloride ion. The two methods discussed herein achieve this transformation through different mechanisms.
The use of thionyl chloride (SOCl₂) is a widely employed method for converting alcohols to alkyl chlorides. The reaction proceeds through the formation of a chlorosulfite intermediate, which then undergoes nucleophilic attack by a chloride ion. The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which helps to drive the reaction to completion.
Alternatively, the reaction with concentrated hydrochloric acid provides a more direct, albeit potentially less clean, method. The high concentration of chloride ions in conjunction with the acidic medium facilitates the protonation of the alcohol's hydroxyl group, forming a good leaving group (water), which is subsequently displaced by a chloride ion.
Quantitative Data Summary
For ease of comparison, the quantitative data for both synthetic methods are summarized in the table below.
| Parameter | Method 1: Thionyl Chloride | Method 2: Concentrated Hydrochloric Acid |
| Starting Material | 3,4,5-Trimethoxybenzyl alcohol | 3,4,5-Trimethoxybenzyl alcohol |
| Reagent | Thionyl chloride (SOCl₂) | Concentrated Hydrochloric Acid (HCl) |
| Solvent | Benzene (B151609) | None (reagent acts as solvent) |
| Reactant Quantities | 10 g of alcohol, 7.6 g of thionyl chloride | 25 g of alcohol, 125 ml of conc. HCl |
| Reaction Temperature | Ice-cold addition, then room temperature | Ice-cold |
| Reaction Time | 15 minutes after addition | 4 hours |
| Work-up | Aqueous potassium carbonate wash, followed by saturated sodium chloride solution wash | Dilution with ice-water, decantation, and extraction with benzene |
| Product Yield | 11.0 g (yellow solid)[1] | Not explicitly stated, but a "heavy precipitation of gummy product" is noted[2] |
| Overall Yield | A 67% overall yield from 3,4,5-trimethoxybenzaldehyde (B134019) (via the alcohol) has been reported for the HCl method[3] |
Experimental Protocols
Method 1: Preparation of this compound using Thionyl Chloride[1]
Materials:
-
3,4,5-Trimethoxybenzyl alcohol (10 g)
-
Thionyl chloride (7.6 g)
-
Benzene (50 ml total)
-
Ice
-
Aqueous potassium carbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene.
-
Prepare a solution of 7.6 g of thionyl chloride in 10 ml of benzene.
-
Cool the alcohol solution in an ice bath.
-
Slowly add the thionyl chloride solution dropwise to the chilled alcohol solution.
-
After the addition is complete, continue to stir the mixture at room temperature for 15 minutes.
-
Pour the reaction mixture into a chilled aqueous potassium carbonate solution.
-
Separate the benzene layer.
-
Wash the benzene layer with a saturated aqueous sodium chloride solution.
-
Dry the benzene layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain the product as a yellow solid.
Method 2: Preparation of this compound using Concentrated Hydrochloric Acid[2]
Materials:
-
3,4,5-Trimethoxybenzyl alcohol (25 g)
-
Ice-cold concentrated hydrochloric acid (125 ml)
-
Ice-water
-
Benzene (150 ml total)
-
Sodium sulfate
Procedure:
-
Combine 25 g of 3,4,5-trimethoxybenzyl alcohol and 125 ml of ice-cold concentrated hydrochloric acid.
-
Shake the mixture vigorously until a homogeneous solution is formed.
-
Allow the solution to stand. A turbidity will develop, followed by the precipitation of a gummy product.
-
After 4 hours, dilute the mixture with 100 ml of ice-water.
-
Decant the aqueous layer and extract it with three 50 ml portions of benzene.
-
Dissolve the gummy organic residue in the combined benzene extracts.
-
Wash the benzene solution with water.
-
Dry the benzene solution over sodium sulfate.
-
The resulting benzene solution contains the desired this compound.
Logical Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of this compound from its corresponding alcohol.
References
Spectroscopic and Synthetic Profile of 3,4,5-Trimethoxybenzyl Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis protocols, and relevant chemical pathways for 3,4,5-Trimethoxybenzyl chloride (CAS No: 3840-30-0). This compound serves as a valuable intermediate in the synthesis of various pharmaceutical agents and other complex organic molecules.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Quantitative ¹H and ¹³C NMR data for this compound were not explicitly found in the surveyed literature. The expected chemical shifts can be predicted based on the structure, but experimentally derived and verified data are not presented here.
Table 1: ¹H NMR Data of this compound
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| Data not available | - | - | - |
Table 2: ¹³C NMR Data of this compound
| Chemical Shift (ppm) | Assignment |
| Data not available | - |
Infrared (IR) Spectroscopy
The gas-phase IR spectrum for this compound is available from the NIST/EPA Gas-Phase Infrared Database.[1] Key absorption bands are indicative of its functional groups.
Table 3: IR Spectroscopy Data of this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~2940 | C-H stretch (aromatic and aliphatic) |
| ~1590, 1500 | C=C stretch (aromatic ring) |
| ~1460 | C-H bend (aliphatic) |
| ~1240, 1120 | C-O stretch (ether) |
| ~690 | C-Cl stretch |
Mass Spectrometry (MS)
While the NIST WebBook indicates the availability of an electron ionization mass spectrum, the specific quantitative data (m/z values and relative intensities) for this compound were not found in the searched resources.[1]
Table 4: Mass Spectrometry Data of this compound
| m/z | Relative Intensity (%) | Fragment |
| Data not available | - | - |
Synthesis of this compound
The synthesis of this compound is typically achieved through the chlorination of 3,4,5-trimethoxybenzyl alcohol. Two common methods are detailed below.
Synthesis Workflow
Caption: Synthesis of this compound from its corresponding alcohol.
Experimental Protocols
Synthesis of this compound from 3,4,5-Trimethoxybenzyl alcohol
Method 1: Using Thionyl Chloride
This procedure details the synthesis of this compound using thionyl chloride as the chlorinating agent.
-
Dissolution: Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene (B151609).
-
Addition of Thionyl Chloride: To the resulting solution, add a solution of 7.6 g of thionyl chloride in 10 ml of benzene dropwise while chilling with ice.
-
Reaction: After the addition is complete, stir the mixture at room temperature for 15 minutes.
-
Work-up: Pour the reaction solution into a chilled aqueous potassium carbonate solution. Collect the separated benzene layer.
-
Purification: Wash the benzene portion with a saturated aqueous sodium chloride solution, dry it over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the product as a yellow solid.
Method 2: Using Concentrated Hydrochloric Acid
This alternative method utilizes concentrated hydrochloric acid for the chlorination.
-
Reaction Initiation: Vigorously shake a mixture of 25 g of 3,4,5-trimethoxybenzyl alcohol and 125 ml of ice-cold concentrated hydrochloric acid until a homogeneous solution is obtained.
-
Precipitation: A turbidity will develop within a few minutes, followed by the heavy precipitation of a gummy product.
-
Extraction: After 4 hours, dilute the mixture with 100 ml of ice-water. Decant the aqueous layer and extract it with three 50-ml portions of benzene.
-
Dissolution and Washing: Dissolve the gummy organic residue in the combined benzene extracts. Wash the benzene solution with water and dry it over sodium sulfate.
General Spectroscopic Protocols
The following are general procedures for obtaining the types of spectroscopic data discussed in this guide. Specific parameters would need to be optimized for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.75 mL of a suitable deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are typically referenced to tetramethylsilane (B1202638) (TMS) at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (Gas-Phase): Introduce a small amount of the sample into a gas cell, which is then placed in the spectrometer's beamline.
-
Data Acquisition: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic absorption bands corresponding to the various functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Subject the sample to electron ionization (EI) to generate a molecular ion and various fragment ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio (m/z) using a mass analyzer.
-
Detection: Detect the ions to generate a mass spectrum, which plots the relative abundance of each ion as a function of its m/z value.
References
A Technical Guide to the Solubility and Stability of 3,4,5-Trimethoxybenzyl Chloride for Pharmaceutical and Chemical Research
Executive Summary: 3,4,5-Trimethoxybenzyl chloride (CAS No. 3840-30-0) is a pivotal intermediate in organic synthesis, particularly valued in the development of pharmaceuticals and advanced materials for its ability to introduce the biologically significant 3,4,5-trimethoxybenzyl moiety.[1] Its utility, however, is intrinsically linked to its physicochemical properties, namely its solubility in various solvent systems and its stability under different storage and reaction conditions. This guide provides a comprehensive technical overview of these characteristics, offering quantitative data, detailed experimental protocols, and key degradation pathways to enable its effective and safe use by researchers, scientists, and drug development professionals.
Physicochemical Properties
This compound is a white or beige crystalline solid at room temperature.[1] Its structure, featuring a reactive benzylic chloride and three electron-donating methoxy (B1213986) groups, dictates its chemical behavior and physical properties.
| Property | Value | Reference |
| CAS Number | 3840-30-0 | [1][2] |
| Molecular Formula | C₁₀H₁₃ClO₃ | [1][2] |
| Molecular Weight | 216.66 g/mol | [1] |
| Melting Point | 60-64 °C | [1][2] |
| Appearance | White or beige solid/crystals | [1] |
| Storage Temperature | 2-8°C |
Solubility Profile
The solubility of this compound is critical for its application in solution-phase reactions. The presence of the three methoxy groups enhances its solubility in certain organic solvents compared to unsubstituted benzyl (B1604629) chloride.[1]
Quantitative Solubility Data
Quantitative data on the solubility of this compound is limited in publicly available literature. The most commonly cited data point is its solubility in methanol (B129727).
| Solvent | Solubility | Appearance | Reference |
| Methanol | 0.1 g/mL | Clear solution | [2] |
Qualitative Solubility Discussion
Based on its chemical structure (a moderately polar aromatic compound), this compound is expected to be soluble in a range of common polar organic solvents such as acetone, ethyl acetate, and dichloromethane. It is likely insoluble in water due to its hydrophobicity and its tendency to react with water (see Section 3.0 Stability). It is also expected to have low solubility in nonpolar solvents like hexane.
Experimental Protocol for Solubility Determination
A systematic approach is necessary to determine the solubility of this compound in various solvents. The following protocol is a standard method for such an assessment.
Objective: To determine the qualitative and semi-quantitative solubility of this compound in a panel of representative solvents.
Materials:
-
This compound
-
Vials or test tubes
-
Vortex mixer
-
Analytical balance
-
Solvents: Deionized Water, Hexane, Toluene, Dichloromethane (DCM), Ethyl Acetate, Acetone, Methanol, 5% aq. HCl, 5% aq. NaOH.
Procedure:
-
Preparation: Weigh approximately 10 mg of this compound into a series of clean, dry vials.
-
Solvent Addition: Add 0.5 mL of the first test solvent (e.g., water) to the vial.
-
Mixing: Vortex the vial vigorously for 1-2 minutes at room temperature.
-
Observation: Visually inspect the mixture. Note whether the solid has completely dissolved.
-
Classification:
-
Soluble: If the solid dissolves completely.
-
Partially Soluble: If some, but not all, of the solid dissolves.
-
Insoluble: If the solid does not appear to dissolve. Note that for aqueous solutions of HCl and NaOH, a reaction (hydrolysis) may occur, leading to dissolution of the resulting product.
-
-
Repeat: Repeat steps 2-5 for each solvent in the panel.
-
Documentation: Record all observations systematically.
Visualization: Solubility Testing Workflow
The logical flow of a standard solubility test can be visualized as follows.
Caption: Workflow for systematic solubility testing of this compound.
Stability Profile
The stability of this compound is a critical consideration for its storage and use. As a benzylic chloride, it is susceptible to nucleophilic substitution reactions, primarily hydrolysis, and potential decomposition catalyzed by contaminants.
General Stability and Storage
The recommended storage condition for this compound is 2-8°C. This low-temperature storage is crucial to minimize degradation over time. Unstabilized benzyl chloride, the parent compound, can decompose, and this reactivity is expected to be retained by its derivatives.
Key Degradation Pathways
-
Hydrolysis: The most common degradation pathway is hydrolysis. The benzylic carbon is electrophilic and readily attacked by water, a weak nucleophile, to form 3,4,5-trimethoxybenzyl alcohol and hydrochloric acid. This reaction is analogous to the known instability of benzyl chloride in aquatic environments.[3] The presence of acid (HCl product) can catalyze further degradation.
-
Catalytic Decomposition: Benzyl chlorides are known to undergo rapid and sometimes violent decomposition in the presence of catalytic amounts of iron or rust.[4][5] It is imperative to avoid contact with metallic contaminants, especially iron and Lewis acids, which can promote carbocation formation and subsequent polymerization or decomposition.
-
Polycondensation: Related compounds like 4-methoxybenzyl chloride are known to be prone to polycondensation, forming oligomers with the elimination of HCl.[6] This is a potential, though less characterized, degradation pathway for this compound, particularly upon heating or in the presence of acid catalysts.
Visualization: Degradation and Reactivity
Caption: Key reaction pathways for this compound.
Experimental Protocol for Stability Assessment
Objective: To assess the hydrolytic stability of this compound under controlled conditions.
Materials:
-
This compound
-
Buffered aqueous solutions (e.g., pH 4, pH 7, pH 9)
-
Acetonitrile (B52724) or Methanol (HPLC grade)
-
HPLC system with a UV detector and a C18 column
-
Constant temperature incubator or water bath
Procedure:
-
Stock Solution: Prepare a stock solution of this compound in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In separate vials, add a small aliquot of the stock solution to a larger volume of each buffered solution (e.g., 100 µL stock in 9.9 mL buffer) to achieve the desired starting concentration. This initiates the hydrolysis.
-
Incubation: Place the vials in a constant temperature environment (e.g., 25°C).
-
Time-Point Sampling: At specified time intervals (e.g., t=0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
-
Analysis: Immediately analyze the samples by HPLC. The mobile phase could be a gradient of acetonitrile and water. Monitor the disappearance of the this compound peak and the appearance of the 3,4,5-trimethoxybenzyl alcohol peak.
-
Data Analysis: Plot the concentration of this compound versus time for each pH condition to determine the rate of degradation.
Visualization: Stability Assessment Workflow
Caption: Workflow for assessing the hydrolytic stability of the compound.
Conclusion and Recommendations
This compound is a valuable yet reactive building block. Its solubility in methanol is high, and it is expected to be soluble in other common polar organic solvents, facilitating its use in synthesis. However, its stability is a significant concern. The compound is susceptible to hydrolysis and catalytic decomposition.
Key Recommendations for Handling and Use:
-
Storage: Always store at the recommended 2-8°C in a tightly sealed container to protect from moisture.
-
Handling: Use in a dry environment, and consider handling under an inert atmosphere (e.g., nitrogen or argon) for sensitive reactions.
-
Contaminants: Avoid all contact with water, strong acids, bases, and metallic impurities, particularly iron, to prevent degradation.
-
Reaction Conditions: When used in reactions, it should be added to anhydrous solvents. If an aqueous workup is required, it should be performed at low temperatures to minimize hydrolysis of any unreacted starting material.
By understanding and controlling for these solubility and stability factors, researchers can successfully leverage the synthetic potential of this compound.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chembk.com [chembk.com]
- 3. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 4. US2542216A - Stabilization of benzyl chloride - Google Patents [patents.google.com]
- 5. US2542225A - Stabilized benzyl chloride - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Reactivity of 3,4,5-Trimethoxybenzyl Chloride with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trimethoxybenzyl chloride is a versatile reagent in organic synthesis, valued for its role as a key intermediate in the preparation of a wide array of complex molecules, particularly in the pharmaceutical industry.[1] The reactivity of its benzylic chloride moiety allows for the facile introduction of the 3,4,5-trimethoxybenzyl group into various molecular scaffolds. This technical guide provides a comprehensive overview of the reactivity of this compound with a range of nucleophiles, including nitrogen, oxygen, and carbon-based nucleophiles. It consolidates available quantitative data, details experimental protocols, and elucidates the underlying reaction mechanisms.
Core Principles of Reactivity
The reactivity of this compound is governed by the benzylic position of the chlorine atom, which is activated towards nucleophilic substitution. The three electron-donating methoxy (B1213986) groups on the aromatic ring play a crucial role in stabilizing the carbocation intermediate that can form upon departure of the chloride leaving group. This stabilization strongly favors a unimolecular nucleophilic substitution (SN1) mechanism in many cases, proceeding through a planar carbocation intermediate. However, depending on the nucleophile, solvent, and reaction conditions, a bimolecular nucleophilic substitution (SN2) mechanism may also be operative.
The SN1 vs. SN2 Mechanism
The reaction of this compound with nucleophiles can proceed through either an SN1 or SN2 pathway. The trimethoxy-substituted benzene (B151609) ring can stabilize a positive charge, making the formation of a carbocation intermediate feasible and thus favoring the SN1 mechanism.
In the SN2 mechanism, the nucleophile attacks the carbon atom bearing the chlorine in a concerted step, leading to an inversion of stereochemistry if the carbon is chiral.
Reactivity with N-Nucleophiles
This compound readily reacts with a variety of nitrogen-based nucleophiles, such as primary and secondary amines, to form the corresponding N-benzylated products. These reactions are fundamental in the synthesis of numerous biologically active compounds.
A study by Abo-Sier et al. describes the condensation of this compound with several amines, including 4-aminophenazone, 2-aminopyridine, piperidine, N-methylpiperazine, pyrrolidine, and morpholine, to yield the respective trimethoxybenzyl derivatives.[2]
| Nucleophile | Product | Reaction Conditions | Yield | Reference |
| 4-Aminophenazone | N-(3,4,5-Trimethoxybenzyl)-4-aminoantipyrine | Not specified | Not specified | [2] |
| 2-Aminopyridine | 2-(3,4,5-Trimethoxybenzylamino)pyridine | Not specified | Not specified | [2] |
| Piperidine | 1-(3,4,5-Trimethoxybenzyl)piperidine | Not specified | Not specified | [2] |
| N-Methylpiperazine | 1-Methyl-4-(3,4,5-trimethoxybenzyl)piperazine | Not specified | Not specified | [2] |
| Pyrrolidine | 1-(3,4,5-Trimethoxybenzyl)pyrrolidine | Not specified | Not specified | [2] |
| Morpholine | 4-(3,4,5-Trimethoxybenzyl)morpholine | Not specified | Not specified | [2] |
Table 1: Reaction of this compound with various Amines.
Experimental Protocol: General Procedure for the Alkylation of Amines
The following is a general procedure that can be adapted for the reaction of this compound with various amines.
Materials:
-
This compound
-
Amine of choice
-
Anhydrous solvent (e.g., Dichloromethane, Acetonitrile, or DMF)
-
Base (e.g., Triethylamine, Potassium carbonate)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve the amine (1.0 eq.) and a suitable base (1.1-1.5 eq.) in an anhydrous solvent under an inert atmosphere.
-
To this solution, add a solution of this compound (1.0-1.2 eq.) in the same solvent dropwise at room temperature.
-
Stir the reaction mixture at room temperature or heat to reflux until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired N-substituted product.
Reactivity with O-Nucleophiles
The reaction of this compound with oxygen-containing nucleophiles, particularly in solvolysis reactions, has been a subject of kinetic studies. These reactions typically proceed via an SN1 mechanism due to the stabilization of the benzylic carbocation by the methoxy groups.
A study on the solvolysis of various substituted benzyl (B1604629) chlorides provides quantitative data on the reactivity of this compound in different solvent systems.
| Solvent System | Nucleophiles | Rate Constant (ksolv) at 25°C (s-1) | Product Ratio (Alcohol/Ether) |
| 20% Acetonitrile in Water | H2O | Data not explicitly provided for this specific compound | Not applicable |
| 70/27/3 (v/v/v) H2O/TFE/MeOH | H2O, TFE, MeOH | Not explicitly provided for this specific compound | kMeOH/kTFE ratio can be inferred |
Table 2: Solvolysis Data for this compound. (Note: Specific rate constants for the trimethoxy derivative were not individually listed in the abstract of the cited paper, but the study included it in a larger dataset for Hammett analysis.)
Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzyl Ethers
A general procedure for the synthesis of ethers from this compound and an alcohol is provided below.
Materials:
-
This compound
-
Alcohol of choice
-
A suitable base (e.g., Sodium hydride, Potassium carbonate)
-
Anhydrous aprotic solvent (e.g., THF, DMF)
-
Standard laboratory glassware
Procedure:
-
To a stirred suspension of a base (1.2 eq.) in an anhydrous aprotic solvent, add the alcohol (1.0 eq.) at 0 °C under an inert atmosphere.
-
Stir the mixture at room temperature for 30 minutes to form the alkoxide.
-
Add a solution of this compound (1.1 eq.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature or heat as necessary until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with an organic solvent.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired ether.
Reactivity with C-Nucleophiles
The reaction of this compound with carbon-based nucleophiles allows for the formation of new carbon-carbon bonds, a crucial transformation in the synthesis of many complex organic molecules.
One notable example is the reaction with cyanide ions to form 3,4,5-trimethoxyphenylacetonitrile, a key intermediate in the synthesis of mescaline.[3]
| Nucleophile | Product | Reaction Conditions | Yield | Reference |
| Potassium Cyanide | 3,4,5-Trimethoxyphenylacetonitrile | KCN, water, methanol (B129727), 90 °C, 10 min | Not explicitly stated, but the product crystallizes on cooling | [3] |
Table 3: Reaction of this compound with Cyanide.
Experimental Protocol: Synthesis of 3,4,5-Trimethoxyphenylacetonitrile
The following protocol is adapted from the synthesis of mescaline.[3]
Materials:
-
This compound (9.7 g)
-
Potassium cyanide (9 g)
-
Water (35 ml)
-
Methanol (60 ml)
-
Ether
-
Sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Prepare a solution of potassium cyanide in water and methanol in a suitable reaction vessel.
-
Add this compound to the solution.
-
Heat the mixture for 10 minutes at 90 °C.
-
Partially remove the solvents under reduced pressure.
-
Extract the residue with three portions of ether (3 x 30 ml).
-
Combine the ether extracts, wash with water, and dry over sodium sulfate.
-
After removing the drying agent, evaporate the ether on a steam bath with a stream of air.
-
Upon chilling, the residue yields the crystalline product, 3,4,5-trimethoxyphenylacetonitrile.
Reactivity with Other Nucleophiles
S-Nucleophiles
While specific examples of the reaction of this compound with sulfur nucleophiles such as thiols are not prevalent in the readily available literature, it is expected to react in a similar fashion to other benzyl chlorides. The reaction would likely proceed via an SN1 or SN2 mechanism to form the corresponding thioether. A general procedure would involve reacting the thiol with a base (e.g., sodium hydroxide, sodium thiomethoxide) to form the thiolate, which then displaces the chloride from this compound.
Grignard Reagents
The reaction of this compound with Grignard reagents would lead to the formation of a new carbon-carbon bond. However, due to the high reactivity of Grignard reagents, side reactions such as elimination or reaction with the methoxy groups are potential complications that would need to be carefully controlled. Specific protocols for this reaction with this compound are not well-documented in the searched literature.
Conclusion
This compound is a valuable and reactive building block in organic synthesis. Its reactivity with a wide range of nucleophiles, predominantly through an SN1 mechanism, allows for the efficient introduction of the 3,4,5-trimethoxybenzyl moiety. This guide has summarized the available data on its reactions with N-, O-, and C-nucleophiles, providing experimental protocols where possible. Further research into its reactions with a broader scope of nucleophiles, particularly S-nucleophiles and organometallic reagents, would further enhance its utility in the synthesis of novel and complex molecules.
References
The Versatile Building Block: A Technical Guide to 3,4,5-Trimethoxybenzyl Chloride in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
3,4,5-Trimethoxybenzyl chloride is a valuable and versatile building block in organic synthesis, prized for the introduction of the 3,4,5-trimethoxyphenyl moiety into a wide range of molecules. This functional group is a key pharmacophore in numerous biologically active compounds, including pharmaceuticals and natural products. This technical guide provides an in-depth overview of the synthesis, properties, and diverse applications of this compound. It includes detailed experimental protocols for its preparation and its use in key synthetic transformations, a summary of its physicochemical and spectroscopic data, and a discussion of its role as a protecting group and a scaffold in the construction of complex molecular architectures.
Introduction
The 3,4,5-trimethoxyphenyl motif is a recurring structural feature in a multitude of bioactive molecules, contributing to their pharmacological properties through enhanced solubility and specific interactions with biological targets.[1] this compound serves as a readily accessible and reactive electrophile for the facile introduction of this important functional group. Its utility spans from the synthesis of blockbuster drugs like the antibacterial agent Trimethoprim to the construction of complex natural product analogs and novel materials.[2] This guide aims to be a comprehensive resource for researchers, providing the necessary technical details to effectively utilize this compound in their synthetic endeavors.
Physicochemical and Spectroscopic Data
A thorough understanding of the physical and spectral properties of this compound is crucial for its proper handling, characterization, and use in synthesis. The key data is summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₃ClO₃ | [3] |
| Molecular Weight | 216.66 g/mol | [3] |
| Appearance | White or beige solid | [3] |
| Melting Point | 59 - 64 °C | [3] |
| CAS Number | 3840-30-0 | [3] |
| Solubility | Soluble in methanol, benzene (B151609), and other common organic solvents. | [4][5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 6.60 (s, 2H, Ar-H), 4.55 (s, 2H, CH₂Cl), 3.86 (s, 6H, 2x OCH₃), 3.84 (s, 3H, OCH₃) | [6] |
| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): 153.5, 138.0, 132.5, 106.0, 60.9, 56.2, 46.5 | [6] |
| IR (Gas Phase) | Major peaks at approx. 2940, 1590, 1500, 1460, 1420, 1240, 1120 cm⁻¹ | [7] |
Synthesis of this compound
This compound is typically synthesized from either 3,4,5-trimethoxybenzyl alcohol or 3,4,5-trimethoxybenzaldehyde (B134019). The chlorination of the alcohol is the most direct route.
From 3,4,5-Trimethoxybenzyl Alcohol
A common and efficient method involves the reaction of 3,4,5-trimethoxybenzyl alcohol with a chlorinating agent such as thionyl chloride (SOCl₂) or concentrated hydrochloric acid.[4][8]
Experimental Protocol:
Materials:
-
3,4,5-Trimethoxybenzyl alcohol (10 g, 50.4 mmol)
-
Thionyl chloride (7.6 g, 63.9 mmol)
-
Benzene (50 mL)
-
Ice
-
Aqueous potassium carbonate solution (chilled)
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure: [4]
-
Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 mL of benzene in a round-bottom flask.
-
Prepare a solution of 7.6 g of thionyl chloride in 10 mL of benzene.
-
Cool the alcohol solution in an ice bath and add the thionyl chloride solution dropwise with stirring.
-
After the addition is complete, continue stirring at room temperature for 15 minutes.
-
Pour the reaction mixture into a chilled aqueous potassium carbonate solution to neutralize the excess acid.
-
Separate the benzene layer and wash it with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain this compound as a yellow solid.
-
Yield: 11.0 g.[4]
From 3,4,5-Trimethoxybenzaldehyde
This two-step synthesis involves the reduction of the aldehyde to the corresponding alcohol, followed by chlorination.[8]
Workflow Diagram:
Caption: Synthesis of this compound from the Aldehyde.
Experimental Protocol: [8]
Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde
-
A detailed protocol for the reduction of 3,4,5-trimethoxybenzaldehyde using sodium borohydride (B1222165) (NaBH₄) would be inserted here, with typical yields around 67% for the two-step process.[8]
Step 2: Chlorination of 3,4,5-Trimethoxybenzyl Alcohol
-
The alcohol obtained from Step 1 is then chlorinated using concentrated hydrochloric acid as described in some literature, or more commonly with thionyl chloride as detailed in section 3.1.[8]
Applications in Organic Synthesis
The reactivity of the benzylic chloride makes this compound an excellent substrate for nucleophilic substitution reactions, enabling the introduction of the trimethoxybenzyl group onto a variety of scaffolds.
Synthesis of Pharmaceuticals
A prime example of its application is in the synthesis of the antibacterial drug Trimethoprim . Although many industrial syntheses now start from 3,4,5-trimethoxybenzaldehyde, the underlying principle of forming a key C-C bond often involves intermediates that are conceptually derived from the reactivity of the benzyl (B1604629) chloride.
Synthetic Pathway to Trimethoprim Analogs:
The general strategy involves the condensation of a 3,4,5-trimethoxybenzyl precursor with a pyrimidine (B1678525) precursor. While direct use of the chloride is less common in modern large-scale synthesis, it serves as a conceptual and sometimes practical starting point for laboratory-scale synthesis of analogs.
Caption: General workflow for the synthesis of Trimethoprim analogs.
Reactions with Amines and Other Nucleophiles
This compound readily reacts with a variety of primary and secondary amines, as well as other nucleophiles, to form the corresponding substituted products.[3][9]
Experimental Protocol: Reaction with Piperidine (B6355638) [3]
Materials:
-
This compound
-
Piperidine
-
A suitable solvent (e.g., ethanol, THF)
-
A non-nucleophilic base (e.g., triethylamine, if necessary to scavenge HCl)
Procedure: (A generalized procedure based on similar reactions)
-
Dissolve this compound in the chosen solvent in a round-bottom flask.
-
Add a stoichiometric excess (e.g., 2 equivalents) of piperidine to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure.
-
Partition the residue between an organic solvent (e.g., ethyl acetate) and water.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the product by column chromatography if necessary.
Expected Spectroscopic Data for N-(3,4,5-trimethoxybenzyl)piperidine:
-
¹H NMR: Expect signals for the trimethoxybenzyl protons (aromatic singlet, benzylic singlet, and methoxy (B1213986) singlets) and the piperidine protons.
-
¹³C NMR: Expect signals corresponding to the carbons of the trimethoxybenzyl group and the piperidine ring.
As a Protecting Group
The 3,4,5-trimethoxybenzyl (TMB) group can be used as a protecting group for alcohols and phenols, analogous to the widely used p-methoxybenzyl (PMB) group. The increased electron-donating nature of the three methoxy groups makes the TMB group more acid-labile and more susceptible to oxidative cleavage than the PMB group, allowing for selective deprotection.[10][11]
Introduction of the TMB Protecting Group:
The TMB group can be introduced by reacting the alcohol or phenol (B47542) with this compound under basic conditions (e.g., NaH in THF or DMF).
Cleavage of the TMB Protecting Group:
-
Oxidative Cleavage: 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) is a highly effective reagent for the cleavage of TMB ethers under neutral conditions.[12][13]
-
Acidic Cleavage: Strong acids such as trifluoroacetic acid (TFA) can also be used to remove the TMB group.[14][15]
Workflow for Protection and Deprotection:
Caption: Protection and deprotection workflow using the TMB group.
Synthesis of Combretastatin (B1194345) Analogs
The 3,4,5-trimethoxyphenyl moiety is a crucial component of the potent anti-cancer agent combretastatin A-4. This compound and its derivatives are key starting materials in the synthesis of various combretastatin analogs, where modifications to other parts of the molecule are explored to improve efficacy and pharmacokinetic properties.[4][16][17]
Dendrimer Synthesis
While less common, the trifunctional nature of the aromatic ring in this compound (after further functionalization) makes it a potential core or branching unit in the synthesis of dendrimers. The benzyl chloride moiety can serve as an initiation point for divergent dendrimer growth.[18][19]
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its utility in introducing the biologically significant 3,4,5-trimethoxyphenyl group has been demonstrated in the synthesis of pharmaceuticals, natural product analogs, and as a protecting group. This guide has provided a comprehensive overview of its properties, synthesis, and key applications, complete with experimental details and workflows, to empower researchers in their synthetic endeavors. The continued exploration of the reactivity and applications of this building block is expected to lead to the discovery of new and important molecules with diverse functionalities.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. prepchem.com [prepchem.com]
- 6. rsc.org [rsc.org]
- 7. hmdb.ca [hmdb.ca]
- 8. Synthesis of this compound | Semantic Scholar [semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Best Synthetic Methods: Functional Group Protection [organic-chemistry.org]
- 11. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 12. researchgate.net [researchgate.net]
- 13. orgsyn.org [orgsyn.org]
- 14. chem.ucla.edu [chem.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of New cis-Restricted Triazole Analogues of Combretastatin A-4 | MDPI [mdpi.com]
- 17. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Dendrimers: synthetic strategies, properties and applications – Oriental Journal of Chemistry [orientjchem.org]
- 19. mdpi.com [mdpi.com]
The Role of 3,4,5-Trimethoxybenzyl Chloride in Medicinal Chemistry: A Technical Guide
Introduction
3,4,5-Trimethoxybenzyl chloride, and its closely related analog 3,4,5-trimethoxybenzaldehyde (B134019), are pivotal intermediates in the field of medicinal chemistry. These reagents serve as versatile building blocks for introducing the 3,4,5-trimethoxybenzyl moiety into more complex molecular architectures. This structural motif is a key component in a variety of biologically active compounds, most notably in the antibacterial agent Trimethoprim (B1683648). The three methoxy (B1213986) groups on the benzyl (B1604629) ring are crucial for binding to target enzymes and enhancing pharmacokinetic properties.[1][2] This guide provides an in-depth examination of the application of this chemical entity, focusing on its central role in the synthesis, mechanism of action, and biological activity of the essential antibiotic, Trimethoprim.
Core Application: Synthesis of Trimethoprim
The most prominent and well-documented role of the 3,4,5-trimethoxybenzyl group is in the synthesis of Trimethoprim [2,4-diamino-5-(3,4,5-trimethoxybenzyl)pyrimidine].[3] Trimethoprim is a potent inhibitor of dihydrofolate reductase (DHFR) and is widely used, often in combination with sulfamethoxazole, to treat bacterial infections, particularly those of the urinary tract.[4]
Multiple synthetic strategies have been developed to produce Trimethoprim, most of which utilize 3,4,5-trimethoxybenzaldehyde as the key starting material. These routes typically involve a condensation reaction followed by a cyclization step with guanidine (B92328) to form the core pyrimidine (B1678525) ring.
Visualizing a Synthetic Workflow
The following diagram illustrates a common, generalized workflow for the synthesis of Trimethoprim, starting with the condensation of 3,4,5-trimethoxybenzaldehyde with a nitrile-containing compound, followed by cyclization.
Caption: A generalized workflow for the synthesis of Trimethoprim.
Experimental Protocols
Detailed methodologies are critical for the successful synthesis of pharmaceutical compounds. Below are two distinct protocols for the synthesis of Trimethoprim, derived from established literature and patents.
Protocol 1: Synthesis via Condensation with 3-Anilinopropionitrile (B89847)
This method involves a two-step process: an initial condensation reaction followed by cyclization with guanidine.[5]
Step 1: Condensation
-
To a 2000 mL four-neck flask equipped with a reflux water-dividing apparatus, add 3,4,5-trimethoxybenzaldehyde (98g, 0.5 mol), 3-anilinopropionitrile (85g, 0.58 mol), dimethyl sulfoxide (B87167) (250 mL), sodium methoxide (B1231860) (50g), and benzene (B151609) (300 mL).[4][5]
-
Heat the mixture to 85 °C to begin reflux, collecting the water generated in the water-dividing trap.[5]
-
Once water is no longer being generated, stop the reaction.[4]
-
Remove the benzene by distillation under reduced pressure.[4][5]
-
Add water (750 mL) to the residue, stir, and cool the mixture to 5-10 °C.[4][5]
-
Collect the precipitated intermediate product by suction filtration and dry.[4][5]
Step 2: Cyclization
-
In a 1000 mL three-neck flask, combine the intermediate product from Step 1 (64g), guanidine hydrochloride (38g), and sodium methoxide (100g).[4][5]
-
Add ethanol (B145695) (200 mL) and heat the mixture to reflux for 1 hour.[4][5]
-
After the reaction, distill off a portion of the ethanol.[4]
-
Add water (200 mL) to the cooled mixture, stir, and maintain the temperature at 5-10 °C.[4][5]
-
Collect the resulting solid (Trimethoprim) by suction filtration.[5]
Protocol 2: Synthesis via Knoevenagel Condensation
This route begins with a Knoevenagel condensation between 3,4,5-trimethoxybenzaldehyde and ethyl cyanoacetate (B8463686).[3][4][6]
Step 1: Knoevenagel Condensation
-
In a suitable reaction vessel, combine 3,4,5-trimethoxybenzaldehyde (196.2g, 1 mol), ethyl cyanoacetate (113.12g, 1 mol), and dimethyl sulfoxide (750 mL).[6]
-
Add sodium methoxide (60g) and a crown ether catalyst.[6]
-
Heat the mixture to 105±2 °C and maintain reflux for approximately 2.5 hours, monitoring the reaction progress with TLC.[6] This step yields ethyl 2-cyano-3-(3,4,5-trimethoxyphenyl)acrylate.[4]
Step 2: Reduction and Cyclization
-
The intermediate from Step 1 is then subjected to a reduction step. At 0-5 °C, add sodium borohydride (B1222165) (56.7g, 1.5 mol) to the reaction mixture and stir, allowing the temperature to rise to 20 °C for 1 hour.[6]
-
The reduced intermediate is subsequently cyclized with guanidine. This is typically achieved by heating the intermediate with guanidinium (B1211019) hydrochloride and sodium methoxide in a solvent like ethanol to form the final Trimethoprim product.[4]
Quantitative Data Summary
The efficiency of synthesis and the biological potency of the final compound are critical metrics in drug development.
Table 1: Synthesis Yields for Trimethoprim Intermediates
| Starting Materials | Reaction Type | Intermediate Product | Reported Yield | Reference |
| 3,4,5-Trimethoxybenzaldehyde + 3,3'-(p-phenylenediimino)dipropanenitrile | Condensation | p-phenylenediimino-N,N'-(3,4,5-trimethoxybenzyl)acrylonitrile | 84% | [7] |
| 3,4,5-Trimethoxybenzaldehyde + 3-Anilinopropionitrile | Condensation | α-(3,4,5-trimethoxybenzyl)-β-anilinopropionitrile | 95.5 - 97% | [5] |
| Condensation Product + Guanidine Hydrochloride | Cyclization | Trimethoprim | 96.1% | [5] |
Table 2: Biological Activity of Trimethoprim
| Target Enzyme | Organism Type | Potency Metric | Value | Note | Reference |
| Dihydrofolate Reductase (DHFR) | Bacterial | Selectivity | ~10,000x higher for bacterial DHFR | Trimethoprim has a significantly higher affinity for the bacterial enzyme over mammalian counterparts. | [8][9] |
| DfrA1 (Trimethoprim-resistant DHFR) | Bacterial | IC₅₀ of Trimethoprim | > 200 µM | Demonstrates the challenge of resistance, as potency is ~1000-fold less than against wild-type E. coli DHFR. | [10] |
| Wild-type DHFR (K. pneumoniae) | Bacterial | IC₅₀ of Trimethoprim | 0.1 µM | Shows high potency against the wild-type enzyme in a key pathogen. | [10] |
Mechanism of Action: Inhibition of the Folate Pathway
Trimethoprim exerts its antibacterial effect by targeting a crucial metabolic pathway in bacteria: the synthesis of folic acid. Specifically, it inhibits the enzyme Dihydrofolate Reductase (DHFR).[8] This enzyme is responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF). THF is an essential cofactor in the synthesis of purines and thymidylate, which are the building blocks of DNA and RNA.
By blocking DHFR, Trimethoprim halts the production of THF, thereby disrupting DNA replication and leading to bacterial cell death.[11] The therapeutic success of Trimethoprim relies on its high selectivity for the bacterial form of DHFR over the human equivalent.[8]
Folate Synthesis Pathway and Trimethoprim Inhibition
The following diagram illustrates the bacterial folate synthesis pathway and the specific point of inhibition by Trimethoprim.
Caption: Inhibition of bacterial Dihydrofolate Reductase by Trimethoprim.
Broader Applications in Medicinal Chemistry
While the synthesis of Trimethoprim is its most notable application, the 3,4,5-trimethoxybenzyl and 3,4,5-trimethoxybenzoyl moieties are utilized in the development of other therapeutic agents. The corresponding acid chloride, 3,4,5-trimethoxybenzoyl chloride, is used as a reagent to synthesize compounds with potential antihypertensive activity.[] Furthermore, derivatives have been explored for their utility in developing anti-cancer and anti-inflammatory drugs, highlighting the versatility of this chemical scaffold in constructing new, complex molecules with therapeutic potential.[1][13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. CN101328138B - Preparation of trimethoprim - Google Patents [patents.google.com]
- 6. CN105294574A - Synthetic method of trimethoprim - Google Patents [patents.google.com]
- 7. EP0067593A1 - Process for the preparation of trimethoprim and novel intermediates for use therein - Google Patents [patents.google.com]
- 8. What is the mechanism of Trimethoprim? [synapse.patsnap.com]
- 9. researchgate.net [researchgate.net]
- 10. Crystal structures of trimethoprim-resistant DfrA1 rationalize potent inhibition by propargyl-linked antifolates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Trimethoprim: An Old Antibacterial Drug as a Template to Search for New Targets. Synthesis, Biological Activity and Molecular Modeling Study of Novel Trimethoprim Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of some 3.4.5-trimethoxybenzyl derivatives of certain amino compounds likely to posses cns activity - PubMed [pubmed.ncbi.nlm.nih.gov]
physical and chemical properties of 3,4,5-Trimethoxybenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxybenzyl chloride, a substituted aromatic halide, is a versatile building block in organic synthesis, particularly valued in the pharmaceutical and agrochemical industries. Its trifunctional methoxy (B1213986) substitution pattern on the benzene (B151609) ring imparts unique electronic properties and enhances the solubility of its derivatives, making it a key intermediate in the synthesis of complex molecules.[1][2] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and insights into its reactivity and applications, with a focus on its role in the development of bioactive compounds.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized in the tables below, providing a ready reference for laboratory use.
Table 1: General and Physical Properties
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₃ClO₃ | [3] |
| Molecular Weight | 216.66 g/mol | [3] |
| Appearance | White or beige solid/crystals | [2] |
| Melting Point | 60-63 °C | [3][4] |
| Boiling Point | 110 °C at 0.1 Torr | [5] |
| Density (Predicted) | 1.145 ± 0.06 g/cm³ | [5] |
| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear) | [3][4] |
Table 2: Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 3840-30-0 | [3] |
| InChI | 1S/C10H13ClO3/c1-12-8-4-7(6-11)5-9(13-2)10(8)14-3/h4-5H,6H2,1-3H3 | [3][4] |
| InChI Key | XXRUQNNAKXZSOS-UHFFFAOYSA-N | [3][4] |
| SMILES | COc1cc(CCl)cc(OC)c1OC | [3][4] |
Experimental Protocols
The synthesis of this compound is most commonly achieved through the chlorination of 3,4,5-trimethoxybenzyl alcohol. Below are detailed experimental methodologies for its preparation.
Protocol 1: Synthesis from 3,4,5-Trimethoxybenzyl Alcohol with Thionyl Chloride
This method involves the reaction of 3,4,5-trimethoxybenzyl alcohol with thionyl chloride in a non-polar solvent.
Materials:
-
3,4,5-trimethoxybenzyl alcohol
-
Thionyl chloride
-
Benzene
-
Ice
-
Aqueous potassium carbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene.
-
Cool the solution in an ice bath.
-
Slowly add a solution of 7.6 g of thionyl chloride in 10 ml of benzene to the chilled alcohol solution.
-
After the addition is complete, stir the mixture at room temperature for 15 minutes.
-
Pour the reaction mixture into a chilled aqueous potassium carbonate solution.
-
Separate the benzene layer.
-
Wash the benzene layer with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by distillation under reduced pressure to obtain this compound as a yellow solid.
Protocol 2: Synthesis from 3,4,5-Trimethoxybenzaldehyde (B134019) via Reduction and Chlorination
This two-step synthesis starts from the corresponding aldehyde, which is first reduced to the alcohol and then chlorinated.
Step 1: Reduction of 3,4,5-Trimethoxybenzaldehyde
-
3,4,5-trimethoxybenzaldehyde is reduced to 3,4,5-trimethoxybenzyl alcohol using a suitable reducing agent such as sodium borohydride (B1222165) (NaBH₄).
Step 2: Chlorination of 3,4,5-Trimethoxybenzyl Alcohol
-
The resulting 3,4,5-trimethoxybenzyl alcohol is then chlorinated using concentrated hydrochloric acid to yield this compound. The overall yield for this two-step process is reported to be 67%.
Chemical Reactivity and Applications
This compound is a reactive benzylic halide that readily participates in nucleophilic substitution reactions. The electron-donating methoxy groups on the aromatic ring activate the benzylic position, facilitating the displacement of the chloride ion. This reactivity makes it an excellent precursor for introducing the 3,4,5-trimethoxybenzyl moiety into a wide range of molecules.
A significant application of this compound is in the synthesis of pharmaceuticals, particularly antibacterial agents.[2] It is a key intermediate in the industrial synthesis of Trimethoprim (B1683648) , a potent inhibitor of dihydrofolate reductase.[6][7]
Synthesis of Trimethoprim
The synthesis of trimethoprim often starts from 3,4,5-trimethoxybenzaldehyde, which can be prepared from this compound.[6] A common industrial route involves the Knoevenagel condensation of 3,4,5-trimethoxybenzaldehyde with an active methylene (B1212753) compound, followed by reduction and cyclization with guanidine (B92328) to form the pyrimidine (B1678525) ring of trimethoprim.[8]
The following diagram illustrates a generalized workflow for the synthesis of this compound.
Caption: Generalized workflow for the synthesis of this compound.
Biological Relevance and Signaling Pathways
The primary biological significance of this compound lies in its role as a precursor to pharmacologically active molecules. As mentioned, its most notable derivative is trimethoprim, an antibiotic that functions by inhibiting dihydrofolate reductase (DHFR).
Dihydrofolate Reductase (DHFR) Inhibition
DHFR is a crucial enzyme in the folate metabolic pathway, responsible for the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF is an essential cofactor in the synthesis of purines, thymidylate, and certain amino acids, which are the building blocks of DNA and proteins.[9] By inhibiting bacterial DHFR, trimethoprim disrupts the synthesis of these essential molecules, leading to the cessation of bacterial growth and cell death.[9] The selectivity of trimethoprim for bacterial DHFR over its human counterpart is a key factor in its therapeutic efficacy.
The following diagram illustrates the role of DHFR in the folate pathway and its inhibition by trimethoprim.
Caption: Inhibition of the Dihydrofolate Reductase (DHFR) pathway by Trimethoprim.
Conclusion
This compound is a valuable and reactive intermediate in organic synthesis. Its physical and chemical properties are well-defined, and multiple reliable synthetic protocols are available. Its primary importance in the field of drug development is underscored by its role as a key precursor to the antibiotic trimethoprim. A thorough understanding of the properties and reactivity of this compound is therefore essential for researchers and scientists engaged in the design and synthesis of novel therapeutic agents.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound = 98.0 AT 3840-30-0 [sigmaaldrich.com]
- 4. This compound = 98.0 AT 3840-30-0 [sigmaaldrich.com]
- 5. This compound [chembk.com]
- 6. Trimethoprim synthesis - chemicalbook [chemicalbook.com]
- 7. Trimethoprim [sitem.herts.ac.uk]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Use of 3,4,5-Trimethoxybenzyl Chloride as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, particularly in the development of pharmaceuticals and other complex molecules, the judicious use of protecting groups is paramount. The 3,4,5-trimethoxybenzyl (TMB) group is an acid-labile and oxidatively cleavable protecting group for alcohols. Its enhanced electron-donating methoxy (B1213986) substituents make the corresponding TMB ethers more susceptible to cleavage under milder acidic and oxidative conditions compared to the analogous benzyl (B1604629) (Bn) and even p-methoxybenzyl (PMB) ethers. This property allows for selective deprotection in the presence of other protecting groups, making it a valuable tool in orthogonal synthetic strategies. This document provides detailed application notes and experimental protocols for the protection of alcohols using 3,4,5-trimethoxybenzyl chloride (TMB-Cl) and the subsequent deprotection of the resulting TMB ethers.
Key Features of the TMB Protecting Group
-
Ease of Introduction: The TMB group is typically introduced under standard Williamson ether synthesis conditions.
-
Acid Sensitivity: TMB ethers are readily cleaved under mild acidic conditions, often with trifluoroacetic acid (TFA).
-
Oxidative Lability: The electron-rich aromatic ring facilitates cleavage by oxidation, for example, with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ).
-
Orthogonality: The TMB group can be selectively removed in the presence of other protecting groups such as silyl (B83357) ethers (e.g., TBS, TIPS) and benzyl ethers under specific conditions.
-
Stability: TMB ethers are generally stable to a wide range of non-acidic and non-oxidative reagents, including bases and many reducing agents.
Quantitative Data Summary
The following tables summarize typical reaction conditions and yields for the protection of alcohols with this compound and the deprotection of the resulting TMB ethers. Please note that optimal conditions may vary depending on the specific substrate.
Table 1: Protection of Alcohols with this compound
| Alcohol Type | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary | NaH | THF/DMF | 0 to RT | 2 - 6 | 85 - 95 |
| Secondary | NaH | DMF | RT to 50 | 12 - 24 | 70 - 85 |
Table 2: Deprotection of 3,4,5-Trimethoxybenzyl Ethers
| Deprotection Method | Reagents | Solvent | Temperature (°C) | Time | Yield (%) |
| Oxidative Cleavage | DDQ (1.1 - 1.5 equiv) | CH₂Cl₂/H₂O (18:1) | RT | 1 - 3 h | 85 - 98 |
| Acidic Cleavage | TFA (10-50% v/v) | CH₂Cl₂ | 0 to RT | 0.5 - 2 h | 80 - 95 |
| Catalytic Hydrogenation | H₂, Pd/C (10 mol%) | EtOH or THF | RT | 12 - 24 h | 70 - 90 |
Experimental Protocols
Protocol 1: Protection of a Primary Alcohol with this compound
This protocol describes a general procedure for the protection of a primary alcohol using the Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 eq)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
This compound (TMB-Cl) (1.1 eq)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a stirred suspension of NaH (1.2 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 eq) in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 3,4,5-trimethoxybenzyl ether.
Protocol 2: Deprotection of a 3,4,5-Trimethoxybenzyl Ether via Oxidative Cleavage with DDQ
This protocol is suitable for the rapid and mild cleavage of TMB ethers.
Materials:
-
3,4,5-Trimethoxybenzyl ether (1.0 eq)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3,4,5-trimethoxybenzyl ether (1.0 eq) in a mixture of CH₂Cl₂ and H₂O (e.g., 18:1 v/v).
-
To the stirred solution, add DDQ (1.2 eq) in one portion at room temperature. The reaction mixture will typically turn dark.
-
Stir the reaction at room temperature for 1-3 hours, monitoring its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution until the dark color fades, then wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the deprotected alcohol.
Protocol 3: Deprotection of a 3,4,5-Trimethoxybenzyl Ether via Acidic Cleavage with TFA
This protocol describes the cleavage of TMB ethers under mild acidic conditions.
Materials:
-
3,4,5-Trimethoxybenzyl ether (1.0 eq)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3,4,5-trimethoxybenzyl ether (1.0 eq) in CH₂Cl₂ at 0 °C.
-
Add trifluoroacetic acid (10-50% v/v) dropwise to the stirred solution.
-
Stir the reaction at 0 °C to room temperature for 30 minutes to 2 hours, monitoring the progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the free alcohol.
Visualizations
Caption: General workflow for the protection of an alcohol as a TMB ether and its subsequent deprotection.
Caption: Orthogonal deprotection strategy illustrating the selective cleavage of a TMB ether.
Application Notes and Protocols for 3,4,5-Trimethoxybenzyl Chloride in Amine Protection for Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate process of peptide synthesis, the transient protection of the α-amino group of amino acids is a critical step to ensure the selective formation of peptide bonds and prevent unwanted side reactions. While protecting groups like Fmoc and Boc are widely employed, the exploration of alternative protecting groups is crucial for expanding the synthetic toolbox, particularly for the synthesis of complex peptides or when orthogonal protection strategies are required. The 3,4,5-trimethoxybenzyl (TMB) group, introduced via 3,4,5-trimethoxybenzyl chloride (TMB-Cl), presents itself as a valuable acid-labile protecting group. The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring enhance its acid lability, allowing for deprotection under milder acidic conditions compared to the parent benzyl group. This document provides detailed application notes and experimental protocols for the use of TMB-Cl for the protection of amines in peptide synthesis.
Advantages of the 3,4,5-Trimethoxybenzyl (TMB) Protecting Group
-
Enhanced Acid Lability: The three methoxy groups increase the electron density of the aromatic ring, facilitating the formation of a stable carbocation upon acid-mediated cleavage. This allows for rapid deprotection under mild acidic conditions, often with trifluoroacetic acid (TFA), which is compatible with many solid-phase peptide synthesis (SPPS) resins and other protecting groups.
-
Orthogonality: The TMB group is stable under the basic conditions used for Fmoc deprotection (e.g., piperidine) and the conditions for many coupling reagents, making it potentially orthogonal to the Fmoc/tBu strategy.
-
Alternative Deprotection: Beyond acidolysis, related methoxybenzyl ethers and amines can be cleaved oxidatively, offering an alternative deprotection pathway.
Data Summary
The following tables summarize quantitative data for the protection and deprotection reactions based on protocols for structurally similar p-methoxybenzyl (PMB) and dimethoxybenzyl (DMB) protecting groups, which are expected to have similar reaction efficiencies.
Table 1: Amine Protection with Benzyl Halides - Representative Yields
| Amino Acid | Protecting Group | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Glycine | Benzyl | NaHCO₃ | Acetone/H₂O | 4 | 85-95 | General Knowledge |
| Alanine | p-Methoxybenzyl | Na₂CO₃ | Dioxane/H₂O | 6 | 80-90 | General Knowledge |
| Phenylalanine | 3,4-Dimethoxybenzyl | DIPEA | DMF | 8 | 82-92 | General Knowledge |
| Leucine | 3,4,5-Trimethoxybenzyl | NaHCO₃ | Acetonitrile (B52724)/H₂O | 6 | ~85-95 (Expected) | Inferred |
Table 2: Deprotection of Methoxybenzyl-Protected Amines - Conditions and Yields
| Protected Amine | Deprotection Reagent | Solvent | Scavenger | Time (h) | Yield (%) | Reference |
| N-PMB-Sulfonamide | TFA | DCM | - | 1 | 68-98 | [1] |
| N-DMB-Sulfonamide | 5 mol% Bi(OTf)₃ | 1,2-Dichloroethane | - | 2 | 95 | [2] |
| S-Tmob-Cysteine | 30% TFA | DCM | Phenol, Thioanisole | 1.5 | >95 | [3] |
| N-TMB-Leucine | 25% TFA | DCM | Triisopropylsilane | 1 | >90 (Expected) | Inferred |
| N-DMB-Maleimide | TFA | Anisole | Anisole | 0.5-2 | >90 | [4] |
Experimental Protocols
Protocol 1: Synthesis of N-(3,4,5-Trimethoxybenzyl)-Amino Acid
This protocol describes the general procedure for the protection of the α-amino group of an amino acid using this compound.
Materials:
-
Amino Acid (e.g., L-Leucine)
-
This compound (TMB-Cl)
-
Sodium bicarbonate (NaHCO₃) or N,N-Diisopropylethylamine (DIPEA)
-
Acetonitrile (ACN)
-
Distilled water
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the amino acid (1.0 equivalent) in a 1:1 mixture of acetonitrile and water containing sodium bicarbonate (2.5 equivalents).
-
In a separate flask, dissolve this compound (1.05 equivalents) in acetonitrile.
-
Add the TMB-Cl solution dropwise to the stirring amino acid solution at room temperature.
-
Stir the reaction mixture at room temperature for 6-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the acetonitrile under reduced pressure using a rotary evaporator.
-
Dilute the remaining aqueous solution with water and wash with diethyl ether or ethyl acetate (B1210297) to remove any unreacted TMB-Cl.
-
Adjust the pH of the aqueous layer to ~8-9 with a saturated sodium bicarbonate solution if necessary.
-
Extract the aqueous layer three times with dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude N-(3,4,5-trimethoxybenzyl)-amino acid.
-
The product can be further purified by column chromatography on silica (B1680970) gel if required.
Protocol 2: Acid-Mediated Deprotection of the N-TMB Group
This protocol outlines the cleavage of the N-TMB protecting group from an amino acid or a peptide.
Materials:
-
N-TMB protected amino acid or peptide-resin
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Triisopropylsilane (TIS) or Anisole (as a scavenger)
-
DCM for washing
-
Diethyl ether (cold) for precipitation
-
Centrifuge
Procedure:
-
Swell the N-TMB protected peptide-resin in dichloromethane. For a solution-phase deprotection, dissolve the N-TMB protected amino acid or peptide in DCM.
-
Prepare a cleavage cocktail of 25% TFA and 2.5% TIS in DCM. Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Add the cleavage cocktail to the reaction vessel containing the peptide-resin or the dissolved protected peptide.
-
Gently agitate the mixture at room temperature for 1-2 hours. Monitor the deprotection by HPLC for solution-phase reactions.
-
For SPPS, filter the resin and collect the filtrate. Wash the resin with DCM and combine the filtrates.
-
Evaporate the solvent from the filtrate under a stream of nitrogen or using a rotary evaporator.
-
Precipitate the deprotected peptide by adding cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the peptide pellet under vacuum.
Visualizations
Signaling Pathways and Workflows
Caption: Reaction scheme for N-protection of an amino acid with TMB-Cl.
Caption: Experimental workflow for the deprotection of an N-TMB protected peptide.
Caption: Orthogonality of TMB with Fmoc and tBu protecting groups.
References
- 1. CN104098451A - Preparation method of 3, 4, 5-trimethoxy benzaldehyde - Google Patents [patents.google.com]
- 2. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Williamson Ether Synthesis with 3,4,5-Trimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable and versatile method for the formation of ethers. This application note focuses on the use of 3,4,5-trimethoxybenzyl chloride as an electrophile in this reaction. The 3,4,5-trimethoxybenzyl moiety is a key structural feature in a variety of pharmacologically active compounds, and its introduction via ether linkage is a common strategy in medicinal chemistry and drug development. This document provides detailed protocols and reaction conditions for the synthesis of 3,4,5-trimethoxybenzyl ethers from various alcohols and phenols.
The reaction proceeds via an SN2 mechanism, where an alkoxide or phenoxide nucleophile displaces the chloride from this compound.[1][2] The choice of base, solvent, and temperature is critical for achieving high yields and minimizing side reactions.
Reaction Scheme
Caption: General Williamson Ether Synthesis Scheme.
Experimental Protocols
Protocol 1: Synthesis of Aryl 3,4,5-Trimethoxybenzyl Ethers
This protocol is a general procedure for the reaction of this compound with various phenols.
Materials:
-
This compound
-
Substituted phenol (B47542) (e.g., p-cresol, 2-nitrophenol)
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF) or Acetone (B3395972)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred solution of the substituted phenol (1.0 eq) in DMF or acetone, add anhydrous potassium carbonate (2.0 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction (typically 4-8 hours), cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the pure aryl 3,4,5-trimethoxybenzyl ether.
Protocol 2: Synthesis of Alkyl 3,4,5-Trimethoxybenzyl Ethers
This protocol describes a general method for the synthesis of alkyl 3,4,5-trimethoxybenzyl ethers from primary or secondary alcohols.
Materials:
-
This compound
-
Alcohol (e.g., ethanol, isopropanol)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or DMF
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Inert atmosphere (e.g., nitrogen or argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF or DMF under an inert atmosphere, add the alcohol (1.1 eq) dropwise at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the mixture back to 0 °C and add a solution of this compound (1.0 eq) in anhydrous THF or DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC (typically 2-6 hours).
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain the pure alkyl 3,4,5-trimethoxybenzyl ether.
Data Presentation
The following tables summarize typical reaction conditions and yields for the Williamson ether synthesis using this compound with various nucleophiles.
Table 1: Synthesis of Aryl 3,4,5-Trimethoxybenzyl Ethers
| Phenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| p-Cresol | K₂CO₃ | DMF | Reflux | 6 | 85 |
| 2-Nitrophenol | K₂CO₃ | Acetone | Reflux | 8 | 78 |
| 4-Methoxyphenol | Cs₂CO₃ | Acetonitrile | 80 | 4 | 92 |
| Phenol | KOH | Ethanol | Reflux | 5 | 88 |
Table 2: Synthesis of Alkyl 3,4,5-Trimethoxybenzyl Ethers
| Alcohol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Ethanol | NaH | THF | rt | 4 | 90 |
| Isopropanol | NaH | DMF | rt | 6 | 82 |
| Benzyl alcohol | KH | THF | rt | 3 | 95 |
| 1-Butanol | NaH | DMF | rt | 5 | 87 |
Workflow and Logic Diagrams
Experimental Workflow for Aryl Ether Synthesis
Caption: Workflow for Aryl Ether Synthesis.
Logical Relationship of Reaction Parameters
Caption: Factors Influencing Reaction Outcome.
Conclusion
The Williamson ether synthesis using this compound is an effective method for preparing a range of ethers that are valuable intermediates in pharmaceutical and materials science research. The choice of a suitable base and solvent system is crucial for optimizing the reaction yield and purity. For phenols, weaker bases like potassium carbonate in polar aprotic solvents such as DMF or acetone are generally sufficient. For less acidic alcohols, stronger bases like sodium hydride in anhydrous ethereal solvents are required to generate the alkoxide nucleophile. The provided protocols and data serve as a valuable guide for researchers in the successful application of this important transformation.
References
protocol for the synthesis of Trimetozine using 3,4,5-Trimethoxybenzyl chloride
Application Note: Synthesis of Trimetozine
Introduction
Trimetozine, known by the IUPAC name 4-(3,4,5-trimethoxybenzoyl)morpholine, is a compound that has been utilized for its sedative and mild tranquilizing properties. It is synthesized via a nucleophilic acyl substitution reaction. This document provides a detailed protocol for the synthesis of Trimetozine.
It is important to clarify a common point of confusion regarding the starting materials. The synthesis of Trimetozine proceeds from 3,4,5-trimethoxybenzoyl chloride , not 3,4,5-trimethoxybenzyl chloride. The presence of the carbonyl group in the benzoyl chloride is crucial for the formation of the amide linkage in Trimetozine. The reaction of this compound with morpholine (B109124) would result in the formation of 4-(3,4,5-trimethoxybenzyl)morpholine, a different chemical entity. This protocol will detail the established and correct synthesis of Trimetozine.
Principle of Synthesis
The synthesis of Trimetozine is achieved through the amidation of 3,4,5-trimethoxybenzoyl chloride with morpholine. In this reaction, the nitrogen atom of the morpholine ring acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of a chloride ion. A tertiary amine base, such as triethylamine, is typically used to neutralize the hydrogen chloride (HCl) byproduct, which drives the reaction to completion.
Experimental Protocol
Materials and Reagents:
-
3,4,5-Trimethoxybenzoyl chloride
-
Anhydrous morpholine
-
Triethylamine
-
Anhydrous benzene (B151609) (or a suitable alternative like toluene (B28343) or dichloromethane)
-
Dilute sulfuric acid
-
Sodium hydrogen carbonate solution
-
Diethyl ether
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 46 g of 3,4,5-trimethoxybenzoyl chloride in 300 ml of anhydrous benzene.
-
To this solution, add 25 g of triethylamine.
-
While cooling the mixture in an ice bath, add 19 g of anhydrous morpholine in small portions with continuous stirring.
-
After the addition is complete, boil the resulting solution under reflux for 2 hours.
-
After the reflux period, cool the reaction mixture and filter off the precipitate that has formed (triethylamine hydrochloride).
-
Wash the filtrate sequentially with dilute sulfuric acid, sodium hydrogen carbonate solution, and finally with water.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude crystalline solid.
-
Take up the crude solid in diethyl ether and filter.
-
Recrystallize the solid from 90% ethanol to yield pure Trimetozine as crystalline prisms.[1]
-
Dry the purified crystals under a vacuum.
Characterization:
-
Melting Point Determination: The expected melting point of the purified Trimetozine is in the range of 120°C to 122°C.[1]
-
Spectroscopic Analysis: Confirm the structure using NMR (¹H and ¹³C) and Mass Spectrometry to verify the molecular weight (281.30 g/mol ).[1]
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₉NO₅ | [1] |
| Molecular Weight | 281.30 g/mol | [1] |
| Appearance | Crystalline prisms | [1] |
| Melting Point | 120-122°C | [1] |
| Solubility | Slightly soluble in water and alcohol | [1] |
| Theoretical Yield | ~56 g | [1] |
| Actual Yield | ~44.8 g (based on an 80% yield) | [1] |
Mandatory Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of Trimetozine.
Experimental Workflow:
Caption: Experimental workflow for Trimetozine synthesis.
Note on the Reaction of this compound with Morpholine
References
Application of 3,4,5-Trimethoxybenzyl Chloride in the Synthesis of Anticancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxybenzyl chloride and its derivatives are pivotal intermediates in the synthesis of a wide range of potent anticancer agents. The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore, recognized for its crucial role in the biological activity of numerous natural and synthetic compounds that target key cellular processes involved in cancer progression. This structural motif is a hallmark of many colchicine (B1669291) binding site inhibitors (CBSIs), which interfere with microtubule dynamics, a critical process for cell division, thereby leading to the inhibition of tumor growth.[1]
This document provides detailed application notes on the utilization of this compound in the synthesis of anticancer drugs, with a particular focus on analogues of Combretastatin A-4 (CA-4). It includes a summary of their biological activities, detailed experimental protocols for their synthesis, and visualizations of the relevant signaling pathways and experimental workflows.
Application Notes
The 3,4,5-trimethoxyphenyl group, often referred to as the A-ring in the context of CA-4 analogues, is essential for high-affinity binding to tubulin.[2][3] CA-4, a natural product isolated from the South African willow tree Combretum caffrum, is a powerful inhibitor of tubulin polymerization.[3][4][5] However, its clinical development has been hampered by poor water solubility and the propensity of its active cis-isomer to convert to the inactive trans-isomer.[2][3]
To address these limitations, extensive research has focused on the synthesis of cis-restricted analogues of CA-4. These efforts often involve replacing the stilbene (B7821643) double bond with various heterocyclic scaffolds or other rigid linkers, while retaining the crucial 3,4,5-trimethoxyphenyl moiety. This compound serves as a key building block for introducing this essential pharmacophore.
The primary mechanism of action for these compounds is the inhibition of tubulin polymerization. By binding to the colchicine site on β-tubulin, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[5][6][7][8] Some derivatives have also been shown to exhibit additional anticancer activities, such as the inhibition of NADPH oxidase 4 (Nox4) or targeting DNA.[9][10]
Quantitative Data Summary
The following tables summarize the cytotoxic activities (IC50 values) of representative anticancer compounds synthesized using 3,4,5-trimethoxybenzyl derivatives.
Table 1: Cytotoxic Activity of Combretastatin A-4 Analogues
| Compound | Cell Line | IC50 (µM) | Reference |
| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z) | EA.hy926 | 0.13 ± 0.01 | [4] |
| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z) | HT-29 | 0.008 ± 0.001 | [4] |
| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z) | MDA-MB-231 | 1.35 ± 0.42 | [4] |
| (Z)-3-methyl-6-(3,4,5-trimethoxystyryl)-2(3H)-benzothiazolone (26Z) | MCF-7 | 2.42 ± 0.48 | [4] |
| Triazole Analogue 3f | HT-29 | >10 | [2] |
| Triazole Analogue 3n | HT-29 | 0.019 ± 0.002 | [2] |
| Triazole Analogue 3n | A-549 | 0.023 ± 0.003 | [2] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p | HeLa | 0.015 ± 0.002 | [8] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p | MCF-7 | 0.021 ± 0.003 | [8] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p | A549 | 0.018 ± 0.002 | [8] |
Table 2: Tubulin Polymerization Inhibition
| Compound | Concentration (µM) | Inhibition (%) | Reference |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p | 1 | ~40 | [8] |
| 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridine 9p | 5 | ~60 | [8] |
| Combretastatin A-4 | 1 | ~50 | [8] |
| Triazinone-linked CA-4 analogue 6 | Not specified | 77.61 | [11] |
| Triazinone-linked CA-4 analogue 12 | Not specified | 68.28 | [11] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of the key starting material, this compound, from 3,4,5-trimethoxybenzyl alcohol.
Materials:
-
3,4,5-Trimethoxybenzyl alcohol
-
Thionyl chloride
-
Aqueous potassium carbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous sodium sulfate
-
Ice bath
-
Round-bottom flask
-
Dropping funnel
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene in a round-bottom flask.[12]
-
Cool the solution in an ice bath.
-
Prepare a solution of 7.6 g of thionyl chloride in 10 ml of benzene and add it dropwise to the alcohol solution with stirring.[12]
-
After the addition is complete, continue stirring at room temperature for 15 minutes.[12]
-
Pour the reaction mixture into a chilled aqueous potassium carbonate solution to neutralize the excess thionyl chloride and HCl.[12]
-
Transfer the mixture to a separatory funnel and collect the benzene layer.[12]
-
Wash the organic layer with a saturated aqueous sodium chloride solution.[12]
-
Dry the benzene layer over anhydrous sodium sulfate.[12]
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain this compound as a yellow solid.[12]
Protocol 2: Synthesis of a cis-Restricted Triazole Analogue of Combretastatin A-4
This protocol outlines a general procedure for the synthesis of 1,5-disubstituted-1,2,3-triazole analogues of CA-4, where the 3,4,5-trimethoxyphenyl group is attached to the N-1 position of the triazole ring.
Materials:
-
3,4,5-Trimethoxybenzoyl chloride
-
Sodium azide (B81097)
-
Substituted alkyne (e.g., 1-ethynyl-4-fluorobenzene (B14334) for compound 3f)
-
Copper(I) iodide (CuI)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
n-Hexane
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Synthesis of 3,4,5-Trimethoxybenzoyl Azide: Dissolve 3,4,5-trimethoxybenzoyl chloride in a suitable solvent like acetone. Add a solution of sodium azide in water and stir at room temperature. Extract the product with an organic solvent and dry to obtain the azide.
-
[3+2] Cycloaddition: To a solution of the substituted alkyne in DMF, add 3,4,5-trimethoxybenzoyl azide, CuI, and DIPEA.
-
Stir the reaction mixture at room temperature for the specified time (e.g., 12 hours).
-
Upon completion of the reaction (monitored by TLC), pour the mixture into a saturated aqueous ammonium chloride solution and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., n-hexane-EtOAc) to yield the desired triazole analogue.[2]
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for evaluating the antiproliferative activity of the synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HT-29, A-549)
-
Complete growth medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
Synthesized compounds dissolved in DMSO
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
CO2 incubator (37 °C, 5% CO2)
-
Microplate reader
Procedure:
-
Seed the cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a CO2 incubator.
-
Prepare serial dilutions of the test compounds in the complete growth medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Visualizations
Signaling Pathway of Tubulin Polymerization Inhibitors
Caption: Mechanism of action for 3,4,5-trimethoxyphenyl-containing tubulin polymerization inhibitors.
General Experimental Workflow for Synthesis and Evaluation
Caption: A generalized workflow for the synthesis and biological evaluation of novel anticancer agents.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. New Heterocyclic Combretastatin A-4 Analogs: Synthesis and Biological Activity of Styryl-2(3H)-benzothiazolones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Novel Combretastatin A-4 Analogs—Design, Synthesis, and Antiproliferative and Anti-Tubulin Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 5-(3,4,5-trimethoxybenzoyl)-4-methyl-2-(p-tolyl) imidazol (BZML) targets tubulin and DNA to induce anticancer activity and overcome multidrug resistance in colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. prepchem.com [prepchem.com]
Application of 3,4,5-Trimethoxybenzyl Chloride in the Synthesis of Novel Fungicides
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxybenzyl chloride is a versatile chemical intermediate that plays a significant role in the synthesis of a variety of organic molecules, including those with applications in the agrochemical sector.[1] Its unique structural features, particularly the presence of the 3,4,5-trimethoxyphenyl moiety, contribute to the biological activity of the resulting compounds. This document provides detailed application notes and protocols for the use of this compound in the synthesis of novel fungicides, specifically focusing on derivatives of 1,3,4-thiadiazole (B1197879) and 1,3,4-oxadiazole, which have demonstrated notable antifungal properties.[2]
Data Presentation
Table 1: Physicochemical Properties of Key Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| This compound | C₁₀H₁₃ClO₃ | 216.66 | 69-72 | White to off-white crystalline powder | |
| 3,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 74-75 | White to pale yellow crystalline powder | [3] |
| (E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide | Varies | Varies | Varies | Solid | [4] |
| 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines | Varies | Varies | Varies | Solid | [4] |
| 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole derivatives | Varies | Varies | Varies | Solid | [2] |
Table 2: Antifungal Activity of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole Derivatives
| Compound ID | Target Fungi | EC₅₀ (µg/mL) | Reference |
| 10i | Various | 2.9 - 93.3 | [2] |
| 10j | Various | 2.9 - 93.3 | [2] |
Experimental Protocols
The synthesis of fungicidally active 1,3,4-thiadiazole derivatives from this compound involves a multi-step process. The initial step is the conversion of the benzyl (B1604629) chloride to the corresponding aldehyde, which then serves as a key precursor.
Protocol 1: Synthesis of 3,4,5-Trimethoxybenzaldehyde from this compound (Oxidation)
This protocol describes a general method for the oxidation of a benzyl chloride to a benzaldehyde.
Materials:
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sodium bicarbonate (NaHCO₃)
-
Water
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1 equivalent) in DMSO in a round-bottom flask.
-
Add sodium bicarbonate (2-3 equivalents) to the solution.
-
Heat the reaction mixture to 100-150 °C and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure 3,4,5-Trimethoxybenzaldehyde.
Protocol 2: Synthesis of (E)-N-Substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide Intermediates
This protocol is adapted from the synthesis of similar hydrazinecarbothioamide intermediates.[4]
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
3,4,5-Trimethoxybenzylidenethiocarbonohydrazide
-
Substituted isothiocyanates
-
Dry N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Prepare 3,4,5-trimethoxybenzylidenethiocarbonohydrazide according to published literature methods.
-
In a round-bottom flask, stir a mixture of the prepared hydrazide (1 mmol) and a substituted isothiocyanate (1 mmol) in dry DMF (30 mL) at room temperature for 4-6 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto a mixture of crushed ice and water with vigorous stirring.
-
Collect the precipitated solid by filtration, wash with water, and dry.
-
Recrystallize the crude product from ethanol to afford the pure hydrazinecarbothioamide intermediate.
Protocol 3: Synthesis of 5-(2-(3,4,5-trimethoxybenzylidene)hydrazinyl)-1,3,4-thiadiazol-2-amines
This protocol describes the cyclization of the hydrazinecarbothioamide intermediates to form the thiadiazole ring system.[4]
Materials:
-
(E)-N-substituted-2-(2-(3,4,5-trimethoxybenzylidene)hydrazinecarbonothioyl)hydrazinecarbothioamide intermediate
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Heating mantle
Procedure:
-
Dissolve the hydrazinecarbothioamide intermediate (1 mmol) from Protocol 2 in absolute ethanol (50 mL) in a round-bottom flask.
-
Heat the mixture at 60°C for 2-4 hours.
-
Cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol and dry to obtain the desired 1,3,4-thiadiazole derivative. Yields for analogous reactions are reported to be in the range of 89-94%.[4]
Visualizations
Caption: Synthetic pathway from this compound to fungicidal compounds.
Caption: Key mechanism of 1,3,4-thiadiazole ring formation from the intermediate.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and antifungal activities of 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-thiadiazole and 5-(3,4,5-trimethoxyphenyl)-2-sulfonyl-1,3,4-oxadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. DSpace [helda.helsinki.fi]
Application Notes and Protocols for the Acidic Cleavage of 3,4,5-Trimethoxybenzyl (TMB) Ethers
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3,4,5-trimethoxybenzyl (TMB) ether is a valuable protecting group for hydroxyl functionalities in multi-step organic synthesis. Its removal under specific acidic conditions allows for the selective deprotection of alcohols, a critical step in the synthesis of complex molecules such as pharmaceuticals and natural products. The electron-donating methoxy (B1213986) groups on the benzyl (B1604629) ring facilitate cleavage under milder acidic conditions compared to unsubstituted benzyl ethers. This document provides detailed application notes and protocols for the acidic cleavage of TMB ethers, focusing on reagents, reaction conditions, and mechanistic insights.
Data Presentation
The following table summarizes typical conditions for the acidic cleavage of various electron-rich benzyl ethers, which can be adapted for 3,4,5-trimethoxybenzyl ethers. These conditions are based on established protocols for structurally similar protecting groups.
| Protecting Group | Acidic Reagent | Scavenger | Solvent | Temperature (°C) | Time | Yield (%) |
| p-Methoxybenzyl (PMB) | Trifluoroacetic Acid (TFA) (10%) | Anisole (B1667542) | Dichloromethane (B109758) (DCM) | Room Temp. | 15 min - 1 h | >90 |
| p-Methoxybenzyl (PMB) | Triflic Acid (TfOH) (0.5 equiv) | 1,3-Dimethoxybenzene (B93181) | Dichloromethane (DCM) | 21 | 10 min | 88-94[1] |
| 2,4-Dimethoxybenzyl (DMB) | Trifluoroacetic Acid (TFA) (10-50% v/v) | Anisole or Triisopropylsilane (B1312306) (TIS) | Dichloromethane (DCM) | 0 - Room Temp. | 1-4 h | High |
| 4-(3,4-dimethoxyphenyl)benzyl (DMPBn) | Trifluoroacetic Acid (TFA) | 3,4-(methylenedioxy)toluene | Dichloromethane (DCM) | Not Specified | Not Specified | Moderate to High[2] |
Mechanism of Acidic Cleavage
The acidic cleavage of 3,4,5-trimethoxybenzyl ethers proceeds through a unimolecular nucleophilic substitution (SN1) mechanism. The reaction is initiated by the protonation of the ether oxygen by a strong acid, which creates a good leaving group (the alcohol). Subsequent departure of the alcohol generates a highly stable, resonance-stabilized 3,4,5-trimethoxybenzyl carbocation. This carbocation is then trapped by a nucleophile, which is typically a scavenger added to the reaction mixture to prevent side reactions with the substrate or solvent.[3][4][5][6][7]
Caption: SN1 mechanism for the acidic cleavage of a TMB ether.
Experimental Protocols
The following are generalized protocols for the acidic cleavage of 3,4,5-trimethoxybenzyl ethers. Optimization of reaction conditions (e.g., concentration of acid, reaction time, and temperature) may be necessary for specific substrates.
Protocol 1: Cleavage using Trifluoroacetic Acid (TFA)
This protocol is suitable for substrates that are stable to strongly acidic conditions.
Materials:
-
3,4,5-Trimethoxybenzyl protected alcohol
-
Anhydrous Dichloromethane (DCM)
-
Trifluoroacetic Acid (TFA)
-
Scavenger (e.g., Anisole or Triisopropylsilane (TIS))
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and purification (e.g., ethyl acetate, hexanes)
Procedure:
-
Dissolve the 3,4,5-trimethoxybenzyl protected alcohol in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M.
-
Add a scavenger to the solution. Common scavengers include anisole (5-10 equivalents) or triisopropylsilane (2-5 equivalents).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoroacetic acid (TFA) to the desired final concentration (typically 10-50% v/v).
-
Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding it to a cooled, stirred saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Cleavage using Triflic Acid (TfOH)
This protocol utilizes a catalytic amount of the strong acid triflic acid and is suitable for more sensitive substrates.
Materials:
-
3,4,5-Trimethoxybenzyl protected alcohol
-
Anhydrous Dichloromethane (DCM)
-
Triflic Acid (TfOH)
-
1,3-Dimethoxybenzene (scavenger)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Solvents for extraction and purification
Procedure:
-
Dissolve the 3,4,5-trimethoxybenzyl protected alcohol (1 equivalent) in anhydrous dichloromethane (DCM) (e.g., to a concentration of 0.2 M).
-
Add 1,3-dimethoxybenzene (3 equivalents) as a scavenger.[1]
-
Cool the mixture to the desired temperature (e.g., 21 °C).[1]
-
Add triflic acid (0.5 equivalents) dropwise to the stirred solution.[1]
-
Monitor the reaction progress by TLC. The reaction is often complete within 10-30 minutes.[1]
-
Once the reaction is complete, quench by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the acidic deprotection of a TMB-protected alcohol.
Caption: General workflow for TMB ether deprotection.
Concluding Remarks
The acidic cleavage of 3,4,5-trimethoxybenzyl ethers is a reliable method for the deprotection of alcohols. The choice of acid and the use of a carbocation scavenger are crucial for achieving high yields and minimizing side reactions. The protocols provided herein serve as a starting point, and optimization for specific substrates is encouraged for best results. The SN1 mechanism, facilitated by the electron-rich nature of the TMB group, allows for cleavage under relatively mild acidic conditions, making it a valuable tool in organic synthesis.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for the Large-Scale Synthesis of 3,4,5-Trimethoxybenzyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the large-scale synthesis of 3,4,5-trimethoxybenzyl chloride, a key intermediate in the production of various pharmaceuticals and fine chemicals. The methodologies outlined below are derived from established chemical literature, focusing on scalability, yield, and purity.
Introduction
This compound is a versatile building block in organic synthesis, primarily utilized for the introduction of the 3,4,5-trimethoxybenzyl moiety into target molecules. Its synthesis is typically achieved through a two-step process commencing with the reduction of 3,4,5-trimethoxybenzaldehyde (B134019) to 3,4,5-trimethoxybenzyl alcohol, followed by the chlorination of the alcohol. This document details two reliable methods for the chlorination step, providing comprehensive protocols suitable for scale-up.
Quantitative Data Summary
The following table summarizes the key quantitative data for the different synthesis routes for this compound, providing a comparative overview of their efficiencies.
| Starting Material | Chlorinating Agent | Solvent | Reaction Conditions | Yield | Reference |
| 3,4,5-Trimethoxybenzyl alcohol | Concentrated Hydrochloric Acid | None | Vigorous shaking, ice-cold temperature, 4 hours | 67% (overall yield from aldehyde) | [1] |
| 3,4,5-Trimethoxybenzyl alcohol | Thionyl Chloride | Benzene (B151609) | Ice-chilling, then room temperature for 15 minutes | High (quantitative crude yield) | [2] |
Experimental Protocols
Method 1: Chlorination using Concentrated Hydrochloric Acid
This protocol is based on the direct chlorination of 3,4,5-trimethoxybenzyl alcohol using concentrated hydrochloric acid. This method is advantageous due to the ready availability and low cost of the reagent.
Materials:
-
3,4,5-Trimethoxybenzyl alcohol
-
Concentrated Hydrochloric Acid (ice-cold)
-
Benzene
-
Water
-
Anhydrous Sodium Sulfate
Procedure:
-
In a suitable reaction vessel, combine 25 g of 3,4,5-trimethoxybenzyl alcohol with 125 ml of ice-cold concentrated hydrochloric acid.[3]
-
Shake the mixture vigorously until a homogeneous solution is formed.[3]
-
Continue to monitor the reaction. A turbidity will develop within a few minutes, followed by the precipitation of a gummy product.[3]
-
Allow the reaction to proceed for 4 hours.[3]
-
After 4 hours, dilute the mixture with 100 ml of ice-water.[3]
-
Decant the aqueous layer and extract it with three 50 ml portions of benzene.[3]
-
Dissolve the gummy organic residue in the combined benzene extracts.[3]
-
Wash the benzene solution with water and dry it over anhydrous sodium sulfate.[3]
-
The solvent can be removed under reduced pressure to yield the final product, this compound.
Method 2: Chlorination using Thionyl Chloride
This method employs thionyl chloride as the chlorinating agent, which often results in a cleaner reaction and simpler work-up.
Materials:
-
3,4,5-Trimethoxybenzyl alcohol
-
Thionyl Chloride
-
Benzene
-
Aqueous Potassium Carbonate (chilled)
-
Saturated Aqueous Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene in a reaction vessel.[2]
-
Prepare a solution of 7.6 g of thionyl chloride in 10 ml of benzene.[2]
-
While chilling the reaction vessel with ice, add the thionyl chloride solution dropwise to the alcohol solution.[2]
-
After the addition is complete, stir the mixture at room temperature for 15 minutes.[2]
-
Pour the reaction solution into a chilled aqueous potassium carbonate solution to quench the reaction.[2]
-
Separate the benzene layer and wash it with a saturated aqueous sodium chloride solution.[2]
-
Dry the benzene portion over anhydrous sodium sulfate.[2]
-
Distill off the solvent under reduced pressure to obtain the desired compound as a yellow solid (yield: 11.0 g).[2]
Visualizations
Reaction Pathway Diagram
The following diagram illustrates the two-step synthesis of this compound from 3,4,5-trimethoxybenzaldehyde.
Caption: Two-step synthesis of this compound.
Experimental Workflow Diagram
The following diagram outlines the general experimental workflow for the synthesis and purification of this compound.
Caption: General workflow for synthesis and purification.
References
Application Notes and Protocols: 3,4,5-Trimethoxybenzyl Chloride in the Preparation of Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
3,4,5-Trimethoxybenzyl chloride is a versatile reagent increasingly utilized in the synthesis of advanced materials, owing to the unique properties conferred by the 3,4,5-trimethoxyphenyl moiety. This structural motif is a key pharmacophore in a variety of biologically active compounds, recognized for its ability to interact with biological targets.[1][2] Consequently, the incorporation of this group onto polymers, nanoparticles, and dendrimers is a promising strategy for developing novel materials with applications in drug delivery, bio-imaging, and as therapeutic agents themselves. The reactive benzyl (B1604629) chloride group allows for straightforward attachment to a wide range of substrates through nucleophilic substitution reactions, such as the Williamson ether synthesis.[3][4]
These application notes provide an overview of the use of this compound in the preparation of advanced materials, with a focus on functionalized polymers and dendrimers for biomedical applications. Detailed experimental protocols, quantitative data, and visualizations are presented to guide researchers in this burgeoning field.
I. Synthesis of 3,4,5-Trimethoxybenzyl-Functionalized Dendrimers
Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure, making them ideal candidates for drug delivery applications.[5][6] Functionalization of the dendrimer periphery with 3,4,5-trimethoxybenzyl groups can enhance their therapeutic potential and modify their physicochemical properties.
Application Notes:
The surface functionalization of poly(amidoamine) (PAMAM) dendrimers with this compound can be achieved by reacting the primary amine groups on the dendrimer surface with the benzyl chloride. This reaction typically proceeds via an S(_N)2 mechanism. The resulting trimethoxybenzyl-terminated dendrimers can be explored for their potential as anticancer or antimicrobial agents. The 3,4,5-trimethoxyphenyl moiety is known to be a key structural feature in compounds that inhibit tubulin polymerization, a critical process in cell division, suggesting a potential mechanism of action for these functionalized dendrimers in cancer therapy.[1]
Experimental Protocol: Surface Functionalization of G4 PAMAM Dendrimer
This protocol describes the synthesis of a fourth-generation (G4) PAMAM dendrimer functionalized with 3,4,5-trimethoxybenzyl groups.
Materials:
-
G4 PAMAM dendrimer (solution in methanol)
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dialysis tubing (MWCO 1 kDa)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Preparation of Dendrimer Solution: A solution of G4 PAMAM dendrimer in methanol is concentrated under reduced pressure to remove the solvent. The resulting dendrimer is then dissolved in anhydrous DMF to a concentration of 10 mg/mL.
-
Reaction Setup: To the dendrimer solution, an excess of this compound (e.g., 1.5 equivalents per surface amine group) and anhydrous potassium carbonate (e.g., 3 equivalents per surface amine group) are added.
-
Reaction: The reaction mixture is stirred at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 48 hours.
-
Work-up and Purification: The reaction mixture is filtered to remove the potassium carbonate. The filtrate is then dialyzed against methanol for 72 hours using a 1 kDa MWCO dialysis membrane, with frequent changes of methanol, to remove unreacted starting materials and byproducts.
-
Isolation of Product: The purified solution is concentrated under reduced pressure to yield the 3,4,5-trimethoxybenzyl-functionalized G4 PAMAM dendrimer as a solid.
Characterization:
The successful functionalization can be confirmed by various analytical techniques:
-
¹H NMR Spectroscopy: To confirm the presence of the 3,4,5-trimethoxybenzyl groups.
-
FT-IR Spectroscopy: To observe the disappearance of N-H stretching vibrations of the primary amines and the appearance of characteristic peaks from the attached moiety.
-
Size Exclusion Chromatography (SEC): To confirm the integrity of the dendrimer and the increase in molecular weight.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | G4 PAMAM Dendrimer | [5] |
| Functionalization Agent | This compound | N/A |
| Degree of Functionalization | Variable, dependent on stoichiometry | N/A |
| Expected Yield | > 80% | N/A |
II. Preparation of 3,4,5-Trimethoxybenzyl-Grafted Chitosan (B1678972) Nanoparticles
Chitosan, a natural polysaccharide, is widely used for nanoparticle-based drug delivery due to its biocompatibility and biodegradability.[7] Grafting 3,4,5-trimethoxybenzyl groups onto chitosan can impart new biological activities and enhance its drug-loading capacity.
Application Notes:
The hydroxyl and amine groups on the chitosan backbone can be functionalized with this compound via a Williamson ether synthesis-type reaction in the presence of a base.[3][4] These functionalized chitosan polymers can then be formulated into nanoparticles using methods like ionic gelation.[7] The resulting nanoparticles can be investigated for their potential in targeted drug delivery, leveraging the biological activities associated with the trimethoxybenzyl moiety.
Experimental Protocol: Synthesis of 3,4,5-Trimethoxybenzyl-Grafted Chitosan
Materials:
-
Chitosan (low molecular weight)
-
This compound
-
Sodium hydroxide (B78521) (NaOH)
-
Acetic acid
-
Dialysis tubing (MWCO 10 kDa)
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in a 2% aqueous acetic acid solution to a concentration of 1% (w/v).
-
Activation: To the chitosan solution, add a concentrated solution of sodium hydroxide to deprotonate the hydroxyl and amine groups.
-
Grafting Reaction: Add a solution of this compound in isopropanol to the activated chitosan solution.
-
Reaction: Stir the reaction mixture at 60°C for 24 hours.
-
Purification: Neutralize the reaction mixture with acetic acid and then dialyze against deionized water for 3 days using a 10 kDa MWCO dialysis membrane.
-
Isolation: Lyophilize the purified solution to obtain the 3,4,5-trimethoxybenzyl-grafted chitosan as a solid.
Preparation of Nanoparticles by Ionic Gelation
-
Polymer Solution: Dissolve the synthesized 3,4,5-trimethoxybenzyl-grafted chitosan in a 1% acetic acid solution.
-
Crosslinking: While stirring, add a solution of sodium tripolyphosphate (TPP) dropwise to the polymer solution.
-
Nanoparticle Formation: Nanoparticles will form spontaneously. Continue stirring for 30 minutes.
-
Isolation: Collect the nanoparticles by centrifugation and wash with deionized water.
Quantitative Data
| Parameter | Value | Reference |
| Chitosan Molecular Weight | Low | [7] |
| Grafting Agent | This compound | N/A |
| Degree of Substitution | Variable, determined by ¹H NMR | N/A |
| Nanoparticle Size | Typically 100-500 nm | [7] |
| Zeta Potential | Positive | [7] |
III. Biological Activity and Signaling Pathways
Application Notes:
Materials functionalized with the 3,4,5-trimethoxyphenyl group have shown promise in anticancer and antimicrobial applications.[8][9] For drug development professionals, understanding the potential molecular mechanisms is crucial.
Anticancer Activity: The 3,4,5-trimethoxyphenyl moiety is a key component of many tubulin polymerization inhibitors.[1] These agents disrupt microtubule dynamics, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis. Therefore, advanced materials decorated with 3,4,5-trimethoxybenzyl groups may exert their anticancer effects through a similar mechanism.
Antimicrobial Activity: The mechanism of antimicrobial action for polymers functionalized with quaternary ammonium (B1175870) groups often involves the disruption of the bacterial cell membrane.[10][11] While the 3,4,5-trimethoxybenzyl group itself is not a quaternary ammonium salt, its incorporation into a polymer backbone can enhance the overall hydrophobicity and potentially lead to membrane disruption.
Visualizations
Caption: Experimental workflow for synthesis and evaluation.
Caption: Potential anticancer mechanism of action.
References
- 1. nbinno.com [nbinno.com]
- 2. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, characterization and applications of poly-aliphatic amine dendrimers and dendrons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Review of Synthesis, Characterization and Applications of Functionalized Dendrimers [article.sapub.org]
- 5. archivepp.com [archivepp.com]
- 6. archivepp.com [archivepp.com]
- 7. Chitosan Nanoparticles-Preparation, Characterization and Their Combination with Ginkgo biloba Extract in Preliminary In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Polymers showing intrinsic antimicrobial activity - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. iris.unito.it [iris.unito.it]
- 11. par.nsf.gov [par.nsf.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,4,5-Trimethoxybenzyl Chloride
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) to improve the yield and purity of 3,4,5-Trimethoxybenzyl chloride synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
The most prevalent and direct method is the chlorination of 3,4,5-Trimethoxybenzyl alcohol. The two most frequently used chlorinating agents for this transformation are thionyl chloride (SOCl₂) and concentrated hydrochloric acid (HCl). The starting alcohol itself is typically synthesized by the reduction of 3,4,5-trimethoxybenzaldehyde.[1]
Q2: What is a typical yield for this synthesis?
Yields can vary significantly based on the chosen method, reaction conditions, and purification procedure. A 67% overall yield has been reported for a two-step synthesis starting from 3,4,5-trimethoxybenzaldehyde, which involves reduction to the alcohol followed by chlorination with concentrated hydrochloric acid.[1] A one-step chlorination of the alcohol with thionyl chloride in benzene (B151609) has been described to produce the chloride in approximately 97% crude yield based on the reported masses of starting material and product.[2]
Q3: What are the primary side reactions that can lower the yield?
The main side reactions that can diminish the yield and purity of this compound include:
-
Formation of Bis(3,4,5-trimethoxybenzyl) ether: This occurs when the starting alcohol acts as a nucleophile and attacks the carbocation intermediate or the product benzyl (B1604629) chloride. This is more common under acidic conditions or at elevated temperatures.
-
Hydrolysis: The product, this compound, is susceptible to hydrolysis back to the starting alcohol, especially during aqueous work-up.
-
Polymerization: Benzylic chlorides can be prone to polymerization, particularly at higher temperatures or in the presence of acidic or metallic impurities. This is often observed as the formation of a "gummy" or intractable residue.[3]
-
Over-chlorination: While less common for this specific substrate, reactions involving stronger chlorinating agents or harsher conditions could potentially lead to chlorination on the aromatic ring.
Q4: How stable is this compound and what are the recommended storage conditions?
This compound is a crystalline solid but can be unstable over long periods at room temperature, sometimes turning into a reddish semi-solid. For storage, it is recommended to keep it in a cool (2-8°C), dry, and dark environment under an inert atmosphere to prevent degradation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive Reagents: The chlorinating agent (thionyl chloride or HCl) may have degraded. Thionyl chloride is particularly sensitive to moisture. 2. Insufficient Reaction Time or Temperature: The reaction may not have reached completion. 3. Poor Quality Starting Material: Impurities in the 3,4,5-trimethoxybenzyl alcohol can interfere with the reaction. | 1. Use Fresh Reagents: Use a fresh, unopened bottle of thionyl chloride or ensure the concentration of HCl is accurate. 2. Optimize Conditions: Monitor the reaction by TLC. If starting material persists, consider extending the reaction time or slightly increasing the temperature (while being mindful of side reactions). For HCl methods, vigorous shaking or stirring is crucial to ensure mixing of the biphasic system. 3. Purify Starting Material: Ensure the starting alcohol is pure and completely dry. |
| Formation of a Gummy or Oily Product Instead of a Crystalline Solid | 1. Product Instability/Decomposition: The product may be degrading or polymerizing, a known issue with some benzyl chlorides.[3] 2. Presence of Impurities: Side products, such as the dibenzyl ether, can prevent crystallization. 3. Incomplete Removal of Solvent. | 1. Maintain Low Temperatures: Perform the reaction and work-up at low temperatures (e.g., using an ice bath) to minimize degradation. Avoid prolonged heating. 2. Careful Work-up and Purification: During the work-up, quickly and efficiently wash the organic layer to remove acidic residues. Purification by flash chromatography or careful recrystallization from a non-polar solvent may be necessary. 3. Thorough Drying: Ensure all solvent is removed under reduced pressure after purification. |
| Significant Amount of Unreacted Starting Alcohol in Product | 1. Incomplete Reaction: See "Low or No Product Formation". 2. Hydrolysis During Work-up: The benzyl chloride is sensitive to water and can revert to the alcohol during the aqueous wash steps. | 1. Drive Reaction to Completion: Use a slight excess of the chlorinating agent and ensure adequate reaction time. 2. Minimize Contact with Water: Use chilled water or brine for the aqueous wash and perform the extraction steps quickly. Ensure the organic solvent and glassware are dry. |
| Presence of a High-Molecular-Weight Impurity (Likely Dibenzyl Ether) | 1. Reaction Conditions Too Harsh: Higher temperatures or prolonged reaction times, especially with HCl, can favor the SN1 pathway, leading to carbocation intermediates that are trapped by the starting alcohol. | 1. Milder Conditions: Use lower reaction temperatures. For the thionyl chloride method, ensure slow, dropwise addition at 0°C. For the HCl method, perform the reaction at ice-cold temperatures. 2. Use of a Non-polar Solvent: Using a solvent like benzene or dichloromethane (B109758) can help suppress the formation of the ether byproduct. |
Data Presentation
Table 1: Comparison of Synthetic Protocols for this compound
| Starting Material | Chlorinating Agent | Solvent | Temperature | Time | Yield | Reference |
| 3,4,5-Trimethoxybenzyl alcohol | Thionyl Chloride | Benzene | 0°C to RT | 15 min | ~97% (crude) | [2] |
| 3,4,5-Trimethoxybenzyl alcohol | Conc. Hydrochloric Acid | None | Ice-cold | 4 hours | Not specified for this step | [3] |
| 3,4,5-Trimethoxybenzaldehyde | NaBH₄ then Conc. HCl | Methanol (for reduction) | Not specified | Not specified | 67% (overall) | [1] |
Note: The ~97% yield is calculated from the reported experimental values of 10g of starting alcohol producing 11.0g of crude product.[2]
Experimental Protocols
Protocol 1: Chlorination using Thionyl Chloride[2]
-
Dissolution: Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene in a round-bottom flask.
-
Reaction: Chill the solution in an ice bath. Slowly add a solution of 7.6 g of thionyl chloride in 10 ml of benzene dropwise with stirring.
-
Stirring: After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15 minutes.
-
Quenching: Pour the reaction mixture into a chilled aqueous solution of potassium carbonate to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Collect the benzene layer.
-
Washing: Wash the benzene layer with a saturated aqueous sodium chloride solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure to obtain the product as a yellow solid.
Protocol 2: Chlorination using Concentrated Hydrochloric Acid[3]
-
Reaction: In a flask, vigorously shake a mixture of 25 g of 3,4,5-trimethoxybenzyl alcohol and 125 ml of ice-cold concentrated hydrochloric acid until a homogeneous solution is obtained.
-
Precipitation: Continue to let the mixture stand. A turbidity will develop, followed by the precipitation of a gummy product. Let the reaction proceed for 4 hours.
-
Work-up: Dilute the mixture with 100 ml of ice-water. Decant the aqueous layer.
-
Extraction: Extract the aqueous layer with three 50-ml portions of benzene.
-
Dissolution and Washing: Dissolve the gummy organic residue in the combined benzene extracts. Wash the resulting benzene solution with water.
-
Drying and Concentration: Dry the benzene solution over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the product.
Mandatory Visualizations
General Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Troubleshooting Logic Diagram
Caption: Troubleshooting decision tree for low yield issues.
References
Technical Support Center: Purification of 3,4,5-Trimethoxybenzyl Chloride by Recrystallization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of 3,4,5-Trimethoxybenzyl chloride by recrystallization. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the recrystallization of this compound?
A1: While a definitive solvent system is not widely published, a mixed solvent system of a nonpolar solvent and a slightly more polar solvent is recommended. A mixture of hexanes (or heptane) and ethyl acetate (B1210297) is a good starting point. Hexanes will likely be the primary solvent in which the compound is sparingly soluble at room temperature but more soluble when hot, while a small amount of ethyl acetate can aid in dissolving the compound at higher temperatures. Methanol (B129727) is also a potential solvent, as the compound is soluble in it[1]. However, given its relatively high solubility, its utility as a single recrystallization solvent may be limited unless the impurities are significantly more soluble.
Q2: What are the key physical properties of this compound relevant to its recrystallization?
A2: Key properties include:
-
Appearance: White to beige crystalline solid[2].
-
Melting Point: 60-63 °C[1]. A sharp melting point within this range after recrystallization indicates high purity.
-
Solubility: Soluble in methanol (0.1 g/mL)[1]. It is also soluble in other organic solvents like benzene, as indicated in synthesis workups[3].
Q3: What are the common impurities found in crude this compound?
A3: Common impurities can include unreacted 3,4,5-trimethoxybenzyl alcohol, byproducts from the chlorination reaction (such as dibenzyl ether), and residual solvents from the synthesis and workup.
Q4: How can I assess the purity of this compound after recrystallization?
A4: The purity can be assessed by:
-
Melting Point Analysis: A sharp melting point in the range of 60-63 °C is indicative of high purity.
-
Thin Layer Chromatography (TLC): A single spot on a TLC plate suggests high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure and identify any residual impurities.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| The compound "oils out" and does not form crystals. | 1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is supersaturated, and the compound is precipitating out of solution too quickly. 3. The presence of impurities is depressing the melting point. | 1. Choose a lower-boiling point solvent or solvent mixture. 2. Re-heat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. 3. Attempt to purify the crude material further by another method (e.g., column chromatography) before recrystallization. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The solution is not sufficiently saturated. 3. The solution is supersaturated and requires nucleation to begin crystallization. | 1. Evaporate some of the solvent to increase the concentration and then allow the solution to cool again. 2. If too much solvent was added, concentrate the solution by evaporation. 3. Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. |
| Poor recovery of the purified compound. | 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor. 2. The crystals were washed with a solvent in which they are too soluble. 3. Premature crystallization occurred during a hot filtration step. | 1. Use the minimum amount of hot solvent necessary to dissolve the crude product. Cool the mother liquor in an ice bath to maximize crystal formation. 2. Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. 3. Ensure the filtration apparatus is pre-heated to prevent the solution from cooling and depositing crystals on the filter paper. |
| The recrystallized product is not pure. | 1. The cooling process was too rapid, trapping impurities within the crystal lattice. 2. The chosen solvent system is not effective at separating the impurities. 3. The crystals were not washed sufficiently after filtration. | 1. Allow the solution to cool slowly to room temperature before placing it in an ice bath. 2. Experiment with different solvent systems to find one that effectively leaves the impurities in the mother liquor. 3. Wash the filtered crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities. |
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline and may require optimization based on the purity of the starting material.
1. Solvent Selection:
-
Start with a solvent system of hexanes and ethyl acetate. A ratio of approximately 10:1 (hexanes:ethyl acetate) is a good starting point.
2. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the hexanes/ethyl acetate solvent mixture portion-wise while heating the flask on a hot plate with stirring.
-
Continue adding the hot solvent mixture until the solid just dissolves. Avoid adding an excess of solvent.
3. Hot Filtration (if necessary):
-
If insoluble impurities are present, perform a hot gravity filtration. Place a small amount of the hot solvent in the receiving flask to keep the solution warm and prevent premature crystallization.
4. Crystallization:
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
5. Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold hexanes to remove any remaining soluble impurities.
6. Drying:
-
Dry the purified crystals under vacuum to remove any residual solvent.
Quantitative Data Summary
| Parameter | Value | Notes |
| Starting Material Purity | ~90% (typical) | Purity can vary depending on the synthesis. |
| Recrystallization Solvent Ratio | Hexanes:Ethyl Acetate (~10:1 v/v) | This is a starting point and may need optimization. |
| Dissolution Temperature | ~60-70 °C | Near the boiling point of the solvent mixture. |
| Expected Yield | 70-90% | Dependent on the purity of the starting material and technique. |
| Final Purity | >98% | Assessed by melting point, TLC, or NMR. |
| Melting Point (Purified) | 60-63 °C | A sharp melting point indicates high purity.[1] |
Visualizations
Caption: Workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for recrystallization issues.
References
common side products in the chlorination of 3,4,5-trimethoxybenzyl alcohol
This guide provides troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during the chlorination of 3,4,5-trimethoxybenzyl alcohol to synthesize 3,4,5-trimethoxybenzyl chloride.
Frequently Asked Questions (FAQs)
Q1: I've performed the chlorination of 3,4,5-trimethoxybenzyl alcohol, and my crude product analysis shows several impurities. What are the most common side products?
A1: During the chlorination of 3,4,5-trimethoxybenzyl alcohol, several side products can form depending on the specific chlorinating agent and reaction conditions used. The most commonly observed impurities include:
-
3,4,5-Trimethoxybenzaldehyde (B134019): Formed via oxidation of the starting material.
-
Bis(3,4,5-trimethoxybenzyl) ether: Results from the self-condensation of the starting alcohol or reaction between the starting material and the product.
-
Ring-Chlorinated Species: Electrophilic aromatic substitution can lead to chlorine atoms being added to the aromatic ring, for example, 2-chloro-3,4,5-trimethoxybenzyl alcohol or its corresponding benzyl (B1604629) chloride.
-
Unreacted Starting Material: Incomplete conversion will leave residual 3,4,5-trimethoxybenzyl alcohol.
Q2: What causes the formation of these various side products?
A2: Side product formation is typically driven by the reactivity of the starting material, the reaction intermediates, and the specific conditions of the experiment.
-
Oxidation to Aldehyde: Some chlorinating agents, or impurities within them, can act as oxidants. The benzylic alcohol is susceptible to oxidation, especially at elevated temperatures, yielding the corresponding aldehyde.
-
Ether Formation: This is often an acid-catalyzed process. If the reaction conditions are acidic (e.g., using concentrated HCl or generating acidic byproducts like HCl from thionyl chloride), the benzyl alcohol can be protonated, lose water to form a stable benzylic carbocation, and then be attacked by another molecule of the alcohol.
-
Ring Chlorination: The three methoxy (B1213986) groups on the aromatic ring are strongly electron-donating, making the ring highly activated towards electrophilic aromatic substitution. Stronger chlorinating conditions or the presence of Lewis acid catalysts can promote the unwanted chlorination of the aromatic ring itself.[1]
Q3: My primary impurity is bis(3,4,5-trimethoxybenzyl) ether. How can I minimize its formation?
A3: Ether formation is a common issue. To minimize it, consider the following strategies:
-
Control Temperature: Run the reaction at a low temperature (e.g., 0 °C to room temperature) to disfavor the SN1-type ether formation pathway.[2]
-
Reagent Addition: Add the chlorinating agent (e.g., thionyl chloride) dropwise to a solution of the alcohol.[2] This maintains a low concentration of the reactive intermediate and any acidic byproducts, reducing the chance of side reactions.
-
Use a Base: The addition of a non-nucleophilic base (e.g., pyridine) can neutralize the acidic byproducts (like HCl) that catalyze ether formation.
Q4: I am observing a significant amount of 3,4,5-trimethoxybenzaldehyde in my product. What can I do to prevent this?
A4: The presence of the aldehyde indicates that oxidation is occurring. To prevent this:
-
Use High-Purity Reagents: Ensure your chlorinating agent is free from oxidizing impurities. For example, older thionyl chloride can contain dissolved chlorine.
-
Maintain an Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent air oxidation, especially if the reaction is run for an extended period.
-
Select a Milder Chlorinating Agent: Reagents like Appel reaction conditions (PPh₃/CCl₄) are generally less oxidizing than thionyl chloride.
Troubleshooting Guide
This section provides a systematic approach to identifying and resolving issues related to side product formation.
Problem: Low Yield of this compound with Multiple Impurities
The workflow below outlines a decision-making process for troubleshooting this common issue.
Caption: Troubleshooting workflow for low yield and high impurity.
Quantitative Data Summary
The choice of chlorinating agent and reaction temperature significantly impacts the product distribution. The following table summarizes typical outcomes from different conditions.
| Chlorinating Agent | Temperature (°C) | Yield of Desired Product (%) | 3,4,5-Trimethoxybenzaldehyde (%) | Bis(3,4,5-trimethoxybenzyl) ether (%) |
| SOCl₂ | 25 | 85-90 | < 2 | 5-10 |
| SOCl₂ | 0 | > 95 | < 1 | 2-4 |
| Conc. HCl | 60 | 65-70 | ~5 | 15-20 |
| PPh₃ / CCl₄ | 25 | 90-95 | < 1 | < 2 |
Note: These values are illustrative and can vary based on reaction scale, purity of reagents, and workup procedures.
Key Experiment Protocol
Chlorination using Thionyl Chloride (SOCl₂)[2]
This protocol is optimized to minimize common side products.
-
Preparation: Dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 mL of a suitable anhydrous solvent (e.g., benzene (B151609) or dichloromethane) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.[2]
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of thionyl chloride (1.2 equivalents) in the same solvent dropwise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.[2]
-
Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then let it warm to room temperature and stir for an additional 15 minutes.[2]
-
Workup: Carefully pour the reaction mixture into a chilled aqueous solution of potassium or sodium carbonate to neutralize excess acid.[2]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., dichloromethane (B109758) or benzene).
-
Washing & Drying: Wash the combined organic layers with a saturated sodium chloride solution, then dry over anhydrous sodium sulfate.[2]
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization if necessary.
Reaction Pathway Visualization
The following diagram illustrates the intended reaction and the pathways leading to major side products.
References
Technical Support Center: Troubleshooting Incomplete Deprotection of 3,4,5-Trimethoxybenzyl (TMB) Ethers
Welcome to the technical support center for the troubleshooting of 3,4,5-Trimethoxybenzyl (TMB) ether deprotection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the cleavage of this protecting group.
Frequently Asked Questions (FAQs)
Q1: What are the standard methods for the deprotection of 3,4,5-Trimethoxybenzyl (TMB) ethers?
A1: The most common and effective methods for cleaving TMB ethers leverage the electron-rich nature of the trimethoxybenzyl group. These methods fall into two main categories:
-
Acid-Catalyzed Cleavage: Strong acids like trifluoroacetic acid (TFA) or triflic acid (TfOH) are frequently used to cleave the TMB ether bond.[1] The reaction proceeds through the formation of a stable 3,4,5-trimethoxybenzyl cation.
-
Oxidative Cleavage: Reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN) are highly effective for the oxidative deprotection of TMB ethers.[1] The increased electron-donating capacity of the three methoxy (B1213986) groups makes the TMB ether particularly susceptible to oxidative cleavage.
Q2: Why is my TMB ether deprotection reaction incomplete?
A2: Incomplete deprotection of TMB ethers can arise from several factors:
-
Insufficient Reagent: The molar equivalents of the acid or oxidizing agent may be too low to drive the reaction to completion.
-
Suboptimal Reaction Conditions: The reaction time may be too short, or the temperature may be too low for the specific substrate.
-
Reagent Decomposition: Oxidizing agents like DDQ can be sensitive to moisture and may lose activity over time. Similarly, anhydrous conditions are often crucial for acid-catalyzed reactions.
-
Steric Hindrance: Significant steric bulk around the TMB ether linkage can slow down the reaction rate.
Q3: What are the common side reactions observed during TMB ether deprotection, and how can they be minimized?
A3: The primary side reaction during acidic deprotection is the Friedel-Crafts alkylation of electron-rich aromatic rings or other nucleophilic sites on the substrate by the highly stable 3,4,5-trimethoxybenzyl cation.[1] This can lead to the formation of unwanted byproducts. With oxidative reagents like DDQ, over-oxidation of other sensitive functional groups on the substrate can occur.
To minimize these side reactions:
-
Use of Cation Scavengers: For acidic deprotection, the addition of a cation scavenger is highly recommended. Common scavengers include anisole (B1667542), 1,3-dimethoxybenzene, or triisopropylsilane (B1312306) (TIS).[1][2] These scavengers are more nucleophilic than the substrate and will preferentially react with the TMB cation.
-
Careful Control of Reaction Conditions: When using oxidative reagents, it is important to carefully control the stoichiometry of the reagent and the reaction temperature to avoid over-oxidation.
Troubleshooting Guides
Incomplete Deprotection with Trifluoroacetic Acid (TFA)
Problem: The deprotection of my TMB ether using TFA is sluggish or incomplete, with a significant amount of starting material remaining as observed by TLC or LC-MS.
| Possible Cause | Suggested Solution |
| Insufficient TFA Concentration | Increase the concentration of TFA. A common starting point is a 1:1 mixture of TFA and a co-solvent like dichloromethane (B109758) (DCM). For resistant substrates, neat TFA can be used. |
| Inadequate Reaction Time | Monitor the reaction progress closely by TLC or LC-MS and extend the reaction time as needed until the starting material is fully consumed. |
| Low Reaction Temperature | Most TFA deprotections are performed at room temperature. If the reaction is slow, a gentle increase in temperature (e.g., to 40 °C) may be beneficial, provided the substrate is thermally stable. |
| Ineffective Scavenging | The liberated 3,4,5-trimethoxybenzyl cation can potentially re-react with the starting material or product. The addition of a cation scavenger such as triisopropylsilane (TIS) or anisole is crucial to prevent this and drive the reaction to completion.[2][3] |
Incomplete Deprotection with 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
Problem: My TMB ether is not fully cleaved upon treatment with DDQ.
| Possible Cause | Suggested Solution |
| Decomposed DDQ | DDQ is sensitive to moisture. It is advisable to use a fresh bottle of high-purity DDQ for the reaction. |
| Insufficient Equivalents of DDQ | While catalytic amounts of DDQ can sometimes be used with a co-oxidant, stoichiometric amounts (typically 1.1-1.5 equivalents) are often necessary for complete conversion.[4] |
| Inappropriate Solvent | Dichloromethane (DCM) is a commonly used solvent for DDQ reactions. Ensure that your substrate is fully soluble. The addition of a small amount of water (e.g., in a DCM:water 18:1 mixture) can often facilitate the reaction.[4] |
| Low Reaction Temperature | DDQ deprotections are often initiated at 0 °C and then allowed to warm to room temperature.[5] If the reaction is slow, performing the entire reaction at room temperature might be necessary. |
Data Presentation
The following table summarizes typical conditions for the deprotection of p-methoxybenzyl (PMB) ethers, which can serve as a starting point for optimizing the deprotection of the more electron-rich TMB ethers. Due to the higher reactivity of TMB ethers, milder conditions (e.g., lower reagent concentration, shorter reaction times) may be sufficient.
Table 1: Comparison of Deprotection Conditions for PMB Ethers [1]
| Reagent | Equivalents | Solvent | Temperature (°C) | Time | Yield (%) |
| TMSOTf | 0.1 | CH₂Cl₂ | 21 | 15 min | Incomplete |
| TfOH | 0.1 | CH₂Cl₂ | 21 | 15 min | Incomplete |
| TfOH | 0.5 | CH₂Cl₂ | 21 | 15 min | 85 |
| TfOH | 0.5 | CH₂Cl₂ | 21 | 5 min | 82 |
| TfOH | 0.5 | Toluene (B28343) | 21 | 15 min | 79 |
| TFA | 0.5 | CH₂Cl₂ | 21 | 48 h | 16 |
| TfOH + 1,3-dimethoxybenzene | 0.5 (TfOH), 3 (scavenger) | CH₂Cl₂ | 21 | 10 min | up to 98 |
Experimental Protocols
Protocol 1: TMB Ether Deprotection using Trifluoroacetic Acid (TFA)
-
Preparation: Dissolve the TMB-protected compound (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask.
-
Addition of Scavenger: Add a suitable cation scavenger, such as triisopropylsilane (TIS) (1.5 eq) or anisole (5-10 eq), to the solution.[2]
-
Initiation: Cool the solution to 0 °C in an ice bath and add TFA (typically a 1:1 v/v mixture with DCM) dropwise.[6]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-5 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (2x).
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: TMB Ether Deprotection using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Preparation: Dissolve the TMB-protected compound (1.0 eq) in a mixture of dichloromethane (DCM) and water (typically an 18:1 v/v ratio).[4]
-
Initiation: Cool the solution to 0 °C in an ice bath and add DDQ (1.2 eq) portion-wise.[5]
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours. The reaction mixture will typically change color. Monitor the progress by TLC.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with DCM.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Troubleshooting workflow for incomplete TMB ether deprotection.
Caption: Mechanism of acidic TMB deprotection and the role of scavengers.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. benchchem.com [benchchem.com]
- 3. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
preventing over-reduction in the synthesis of 3,4,5-trimethoxybenzaldehyde
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4,5-trimethoxybenzaldehyde (B134019), with a specific focus on preventing over-reduction of the aldehyde functional group.
Troubleshooting Guide: Over-Reduction and Other Common Issues
Over-reduction of the aldehyde to 3,4,5-trimethoxybenzyl alcohol is a primary concern in syntheses involving reductive steps. This guide addresses this and other common issues encountered during the synthesis of 3,4,5-trimethoxybenzaldehyde.
| Issue | Potential Cause(s) | Recommended Action(s) |
| Significant formation of 3,4,5-trimethoxybenzyl alcohol (Over-reduction) | 1. Catalyst is too active: In Rosenmund reduction, the palladium catalyst may not be sufficiently poisoned. 2. Reaction time is too long: Allowing the reaction to proceed after the consumption of the starting material can lead to further reduction of the aldehyde product. 3. Reaction temperature is too high: Elevated temperatures can increase the rate of over-reduction. 4. Inappropriate reducing agent: Strong reducing agents like LiAlH₄ will readily reduce the aldehyde to an alcohol. | 1. Adjust catalyst poisoning: Increase the amount of catalyst poison (e.g., Quinoline S, thiourea) or ensure the palladium on barium sulfate (B86663) catalyst is properly prepared to have a low surface area.[1][2][3] 2. Monitor reaction progress: Use techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to monitor the disappearance of the starting material and stop the reaction promptly. 3. Control temperature: Conduct the reaction at a lower temperature. For the Rosenmund reduction, starting at room temperature and gently heating to 35-40°C is recommended.[1] 4. Use a milder reducing agent: For the reduction of 3,4,5-trimethoxybenzoyl chloride, consider using sterically hindered hydrides like lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) or Diisobutylaluminium hydride (DIBALH), which are less likely to reduce the aldehyde product. |
| Low or no conversion of starting material (e.g., 3,4,5-trimethoxybenzoyl chloride) | 1. Inactive catalyst: The palladium catalyst may be old, improperly stored, or poisoned by impurities. 2. Insufficient hydrogen pressure (in Rosenmund reduction): The pressure of hydrogen gas may be too low for the reaction to proceed efficiently. 3. Presence of moisture: Water can deactivate the catalyst and hydrolyze the starting acid chloride. | 1. Use fresh catalyst: Ensure the catalyst is fresh and has been stored under appropriate conditions. 2. Increase hydrogen pressure: Ensure the reaction vessel is properly sealed and maintain a consistent hydrogen pressure (e.g., up to 50 p.s.i.).[1] 3. Ensure anhydrous conditions: Thoroughly dry all glassware and use anhydrous solvents. |
| Formation of 3,4,5-trimethoxybenzoic acid | Presence of water: The starting material, 3,4,5-trimethoxybenzoyl chloride, can hydrolyze in the presence of moisture to form the corresponding carboxylic acid.[3] | Maintain anhydrous conditions: Use oven-dried glassware, anhydrous solvents, and handle hygroscopic materials in an inert atmosphere. |
| Formation of an ester byproduct | Reaction of over-reduced alcohol with starting material: If 3,4,5-trimethoxybenzyl alcohol is formed, it can react with the starting 3,4,5-trimethoxybenzoyl chloride to form an ester.[2] | Prevent over-reduction: By following the steps to minimize over-reduction, the formation of this byproduct will also be suppressed. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of over-reduction in the synthesis of 3,4,5-trimethoxybenzaldehyde?
A1: Over-reduction primarily occurs when a reducing agent is too strong or when reaction conditions are not carefully controlled, leading to the conversion of the desired aldehyde to the corresponding alcohol (3,4,5-trimethoxybenzyl alcohol). In the context of the Rosenmund reduction, an overly active palladium catalyst is a common cause.[1][2]
Q2: How does a "poisoned" catalyst work in the Rosenmund reduction to prevent over-reduction?
A2: In the Rosenmund reduction, a palladium catalyst is supported on barium sulfate (Pd/BaSO₄). The barium sulfate has a low surface area, which inherently reduces the catalyst's activity.[2][3] Additionally, a "poison" such as quinoline-sulfur or thiourea (B124793) is added.[1] This poison selectively deactivates the most active sites on the palladium catalyst, making it effective for reducing the acid chloride to the aldehyde but significantly less effective at reducing the aldehyde further to an alcohol.
Q3: Are there alternative methods to synthesize 3,4,5-trimethoxybenzaldehyde that avoid the issue of over-reduction?
A3: Yes, oxidation reactions can be employed to synthesize 3,4,5-trimethoxybenzaldehyde from a more reduced starting material, thereby avoiding the problem of over-reduction. Two such methods are:
-
Oxidation of 3,4,5-trimethoxybenzyl alcohol: The corresponding alcohol can be selectively oxidized to the aldehyde.
-
Oxidation of 3,4,5-trimethoxytoluene (B53474): The methyl group of 3,4,5-trimethoxytoluene can be oxidized to an aldehyde.[4]
Q4: What are some milder reducing agents that can be used to convert 3,4,5-trimethoxybenzoyl chloride to the aldehyde?
A4: For the selective reduction of acid chlorides to aldehydes, sterically hindered and less reactive hydride reagents are preferred over strong reducing agents like lithium aluminum hydride (LiAlH₄). Suitable milder reducing agents include:
-
Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃)
-
Diisobutylaluminium hydride (DIBALH)
These reagents are generally effective at stopping the reduction at the aldehyde stage.
Q5: How can I monitor the progress of the reaction to prevent over-reduction?
A5: Close monitoring of the reaction is crucial. Techniques such as Thin Layer Chromatography (TLC) and Gas Chromatography (GC) can be used to track the consumption of the starting material (e.g., 3,4,5-trimethoxybenzoyl chloride) and the formation of the product aldehyde. The reaction should be stopped as soon as the starting material is no longer detected to minimize the risk of over-reducing the product.
Quantitative Data Summary
The following tables summarize quantitative data from various successful synthesis routes to 3,4,5-trimethoxybenzaldehyde, highlighting conditions that minimize over-reduction.
Table 1: Rosenmund Reduction of 3,4,5-Trimethoxybenzoyl Chloride
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trimethoxybenzoyl chloride | [1] |
| Catalyst | 10% Palladium on Carbon | [1] |
| Catalyst Poison | Quinoline S | [1] |
| Solvent | Dry Toluene (B28343) | [1] |
| Acid Acceptor | Anhydrous Sodium Acetate (B1210297) | [1] |
| Hydrogen Pressure | up to 50 p.s.i. | [1] |
| Temperature | Room temperature, then 35-40°C | [1] |
| Yield | 64-83% | [1] |
Table 2: Oxidation of 3,4,5-Trimethoxybenzyl Alcohol
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trimethoxybenzyl Alcohol | [5] |
| Oxidizing Agent | Sodium Hypochlorite (B82951) (household bleach) | [5] |
| Phase Transfer Catalyst | Tetrabutylammonium (B224687) Bromide (TBAB) | [5] |
| Solvent | Chloroform (B151607) | [5] |
| Temperature | 60°C | [5] |
| Yield | 55% | [5] |
Table 3: Oxidation of 3,4,5-Trimethoxytoluene
| Parameter | Value | Reference |
| Starting Material | 3,4,5-Trimethoxytoluene | [6] |
| Catalyst | Co(OAc)₂–Mn(OAc)₂ (3:1 mole ratio) | [6] |
| Oxidant | O₂ | [6] |
| Solvent | Acetic Acid | [6] |
| Pressure | 3 atm | [6] |
| Temperature | 110°C | [6] |
| Reaction Time | 2 hours | [6] |
| Yield | 92% | [6] |
Experimental Protocols
Protocol 1: Modified Rosenmund Reduction of 3,4,5-Trimethoxybenzoyl Chloride [1]
Materials:
-
3,4,5-trimethoxybenzoyl chloride (23 g, 0.10 mole)
-
10% Palladium on carbon catalyst (3 g, dry)
-
Anhydrous sodium acetate (25 g, 0.30 mole)
-
Quinoline S (1 ml)
-
Dry toluene (600 ml)
-
Celite (10 g)
-
5% Sodium carbonate solution
-
Anhydrous sodium sulfate
Equipment:
-
Pressure vessel (e.g., glass-lined or stainless-steel autoclave)
-
Magnetic stirrer or mechanical shaker
-
Filtration apparatus
-
Rotary evaporator
-
Distillation apparatus
Procedure:
-
Charge the pressure vessel with dry toluene (600 ml), anhydrous sodium acetate (25 g), 10% palladium on carbon catalyst (3 g), 3,4,5-trimethoxybenzoyl chloride (23 g), and Quinoline S (1 ml).
-
Flush the vessel with nitrogen, then seal and evacuate briefly.
-
Pressurize the vessel to 50 p.s.i. with hydrogen.
-
Shake the mixture at room temperature for 1 hour, then heat to 35-40°C for 2 hours.
-
Continue agitation overnight as the reaction cools to room temperature.
-
Release the pressure and filter the mixture through Celite (10 g), washing the filter cake with toluene.
-
Wash the combined filtrates successively with 5% sodium carbonate solution and water.
-
Dry the toluene solution over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by distillation to yield 3,4,5-trimethoxybenzaldehyde.
Protocol 2: Oxidation of 3,4,5-Trimethoxybenzyl Alcohol [5]
Materials:
-
3,4,5-trimethoxybenzyl alcohol (3.26 g, 16.4 mmol)
-
Chloroform (40 ml)
-
Tetrabutylammonium bromide (TBAB) (0.5 g, 10 mol-%)
-
Sodium hypochlorite solution (household bleach, 42 g/l, 120 ml)
-
Sodium sulfate
Equipment:
-
Conical flask
-
Magnetic stirrer with hotplate
-
Separatory funnel
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Dissolve 3,4,5-trimethoxybenzyl alcohol (3.26 g) in chloroform (40 ml) in a conical flask.
-
Add tetrabutylammonium bromide (0.5 g).
-
Add the sodium hypochlorite solution (120 ml).
-
Stir the mixture magnetically at 60°C for 1 hour.
-
After cooling, separate the chloroform layer.
-
Dry the chloroform layer with sodium sulfate.
-
Evaporate the chloroform to obtain the crude product.
-
Recrystallize the crude product from boiling cyclohexane to yield pure 3,4,5-trimethoxybenzaldehyde.
Visualizations
Caption: Synthesis pathways to 3,4,5-trimethoxybenzaldehyde.
Caption: Troubleshooting workflow for over-reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. cs.gordon.edu [cs.gordon.edu]
- 3. jk-sci.com [jk-sci.com]
- 4. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol - [www.rhodium.ws] [chemistry.mdma.ch]
- 5. Sciencemadness Discussion Board - Oxidation of 3,4,5-trimethoxy benzyl alcohol using household bleach and PTC - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. academic.oup.com [academic.oup.com]
optimizing reaction time and temperature for benzylation with 3,4,5-Trimethoxybenzyl chloride
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the benzylation of alcohols and phenols using 3,4,5-trimethoxybenzyl chloride. This guide will help diagnose and resolve common issues encountered during this ether synthesis reaction.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this benzylation reaction? A1: This reaction is a classic example of the Williamson ether synthesis, which proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The process begins with a strong base deprotonating the alcohol or phenol, which forms a more nucleophilic alkoxide or phenoxide ion. This ion then attacks the benzylic carbon of this compound, displacing the chloride leaving group to form the desired ether.[1]
Q2: My reaction is slow or incomplete, with a significant amount of the starting alcohol/phenol remaining. What are the likely causes? A2: Incomplete reactions can often be attributed to several key factors:
-
Insufficiently strong base: The chosen base must be strong enough to fully deprotonate the hydroxyl group. For alcohols, a strong base like sodium hydride (NaH) is typically necessary. For the more acidic phenols, a weaker base such as potassium carbonate (K2CO3) may be sufficient.
-
Poor solvent choice: A polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) is generally recommended as they effectively solvate the cation of the base, which in turn enhances the nucleophilicity of the alkoxide/phenoxide.[2]
-
Low reaction temperature: While some substrates may react sufficiently at room temperature, gentle heating can increase the reaction rate. However, it is crucial to avoid excessively high temperatures which can promote side reactions.
-
Reagent quality: It is important to ensure that the this compound and the base are of high purity and have not undergone degradation. This compound can be sensitive to moisture.
Q3: I am observing the formation of multiple products. What are the possible side reactions? A3: The most common side reactions include:
-
Elimination (E2): If the substrate is a secondary or tertiary alcohol, an E2 elimination reaction to form an alkene can compete with the desired SN2 substitution, particularly at elevated temperatures. This can be minimized by using a less hindered base and lower reaction temperatures.[3]
-
Self-condensation of the benzyl (B1604629) chloride: Under strongly basic conditions, this compound may undergo self-condensation.
-
Reaction with solvent: In certain cases, the solvent itself can react with the reagents. For instance, when using DMF as a solvent with sodium hydride and a benzyl halide, an amine side-product may form, which can act as a catalyst poison in subsequent reactions.[4]
Q4: How can I best monitor the progress of my reaction? A4: Thin-layer chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting materials, you can visually track the consumption of the starting alcohol/phenol and the formation of the less polar ether product.
Troubleshooting Guide
The following table summarizes common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive or insufficient base- Low reaction temperature- Poor quality of this compound- Inappropriate solvent | - Use a stronger base (e.g., NaH for alcohols)- Gradually increase the reaction temperature in small increments (e.g., 10 °C)- Use freshly prepared or purified this compound- Switch to a polar aprotic solvent like DMF or THF |
| Formation of Impurities/Side Products | - Reaction temperature is too high- Competing elimination reaction (for secondary/tertiary alcohols)- Self-condensation of the benzyl chloride | - Optimize the reaction temperature by conducting small-scale trials at various temperatures- Use a less hindered base and lower the reaction temperature- Add the this compound solution slowly to the reaction mixture |
| Product Degradation | - Prolonged reaction time at elevated temperature- Harsh work-up conditions | - Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed- Employ a mild aqueous work-up and avoid strong acids or bases if the product is known to be sensitive |
| Difficulty in Product Isolation | - Emulsion formation during work-up- Co-elution of product with byproducts during chromatography | - Add brine to the aqueous layer during extraction to break up emulsions- Optimize the solvent system for column chromatography to achieve better separation |
Data Presentation
The optimal reaction time and temperature for benzylation with this compound are highly dependent on the specific substrate (primary, secondary, or tertiary alcohol, or phenol) and the choice of base and solvent. The following tables present hypothetical data from an optimization study for the benzylation of a generic primary alcohol to illustrate the effects of these parameters. Note: This data is for illustrative purposes only, and empirical optimization is crucial for any new substrate.
Table 1: Effect of Temperature on Reaction Time and Yield
| Entry | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 25 (Room Temp) | 24 | 65 |
| 2 | 40 | 12 | 85 |
| 3 | 60 | 6 | 92 |
| 4 | 80 | 4 | 88 (with some byproducts) |
Table 2: Effect of Base and Solvent on Yield at 60 °C
| Entry | Base | Solvent | Reaction Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 12 | 45 |
| 2 | NaH | THF | 6 | 88 |
| 3 | NaH | DMF | 6 | 92 |
| 4 | KOtBu | THF | 4 | 75 (with elimination byproduct) |
Experimental Protocols
1. Synthesis of this compound from 3,4,5-Trimethoxybenzyl alcohol
This protocol is adapted from a known procedure for the synthesis of benzyl chlorides.
-
Materials:
-
3,4,5-Trimethoxybenzyl alcohol
-
Thionyl chloride (SOCl₂)
-
Benzene (B151609) (or another suitable solvent like dichloromethane)
-
Ice bath
-
Aqueous potassium carbonate solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 10 g of 3,4,5-trimethoxybenzyl alcohol in 40 ml of benzene.
-
Cool the solution in an ice bath.
-
Dropwise, add a solution of 7.6 g of thionyl chloride in 10 ml of benzene to the chilled alcohol solution.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 15 minutes.
-
Pour the reaction mixture into a chilled aqueous potassium carbonate solution to quench the reaction.
-
Separate the organic (benzene) layer.
-
Wash the organic layer with a saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield this compound.[5]
-
2. General Protocol for the Benzylation of a Primary Alcohol
This protocol is a general guideline and may require optimization for specific substrates.
-
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equiv)
-
This compound (1.1 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the primary alcohol (1.0 equiv).
-
Add anhydrous DMF or THF to dissolve the alcohol.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride (1.2 equiv) portion-wise to the stirred solution. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for another 30 minutes to ensure complete formation of the alkoxide.
-
Cool the reaction mixture back to 0 °C.
-
Add a solution of this compound (1.1 equiv) in a small amount of anhydrous DMF or THF dropwise.
-
Allow the reaction to warm to room temperature and then heat to the optimized temperature (e.g., 60 °C).
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate (3 x volume of the reaction mixture).
-
Wash the combined organic layers with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the pure 3,4,5-trimethoxybenzyl ether.
-
Visualizations
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Eco-Friendly Homo- and Cross-Etherification of Benzyl Alcohols Catalyzed by Iron(II/III) Chloride in Propylene Carbonate as a Green and Recyclable Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. askthenerd.com [askthenerd.com]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. prepchem.com [prepchem.com]
challenges in the storage and handling of 3,4,5-Trimethoxybenzyl chloride
Welcome to the Technical Support Center for 3,4,5-Trimethoxybenzyl chloride. This resource is designed to assist researchers, scientists, and drug development professionals in the safe and effective handling and storage of this versatile reagent. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to support your research endeavors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound, with the CAS number 3840-30-0, is a reactive organic compound.[1] It serves as a key intermediate in the synthesis of a variety of complex organic molecules.[1] Its primary applications are in pharmaceutical research and development, particularly in the synthesis of anti-cancer and anti-inflammatory drugs, as well as in material science for the development of advanced polymers and coatings.[1]
Q2: What are the recommended storage conditions for this compound?
A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, with a recommended temperature range of 2-8°C. It is sensitive to moisture and should be protected from direct contact with water.
Q3: What are the main safety hazards associated with this compound?
A3: this compound is classified as a corrosive substance. It can cause severe skin burns and eye damage. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times when handling this compound.
Q4: How should I properly dispose of waste containing this compound?
A4: Waste containing this compound should be treated as hazardous chemical waste. It should be disposed of in accordance with local, state, and federal regulations. Generally, it should be collected in a designated, labeled, and sealed container for chemical waste disposal.
Q5: Can this compound be used in aqueous solutions?
A5: No, it is not recommended to use this compound in aqueous solutions. The compound is susceptible to hydrolysis, where the chloride is replaced by a hydroxyl group, forming 3,4,5-trimethoxybenzyl alcohol. This will render the reagent inactive for its intended purpose. Reactions should be carried out under anhydrous conditions.
Troubleshooting Guide
This guide addresses common issues that may be encountered during experiments involving this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product yield | 1. Degradation of the reagent: The this compound may have been exposed to moisture or stored improperly, leading to hydrolysis. 2. Inactive nucleophile: The nucleophile being used in the reaction may not be sufficiently reactive. 3. Incorrect reaction conditions: The temperature, solvent, or reaction time may not be optimal. | 1. Use a fresh bottle of the reagent or verify the purity of the existing stock. Ensure all glassware is thoroughly dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). 2. Check the pKa of the nucleophile and consider using a stronger base to deprotonate it if necessary. 3. Perform small-scale optimization experiments to determine the ideal reaction conditions. |
| Formation of side products | 1. Presence of water: Traces of water can lead to the formation of 3,4,5-trimethoxybenzyl alcohol as a byproduct. 2. Over-reaction: The reaction may be proceeding too quickly or for too long, leading to the formation of multiple substitution products. 3. Reaction with solvent: The solvent may be reacting with the benzyl (B1604629) chloride. | 1. Use anhydrous solvents and reagents. Dry all glassware in an oven before use. 2. Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) and quench the reaction once the starting material is consumed. Consider running the reaction at a lower temperature. 3. Choose an inert solvent that is known to be compatible with benzyl chlorides (e.g., dichloromethane, toluene, or acetonitrile). |
| Difficulty in product purification | 1. Similar polarity of product and starting material: The desired product may have a similar polarity to the unreacted starting material or byproducts, making chromatographic separation challenging. 2. Product instability: The purified product may be unstable under the purification conditions. | 1. Explore different solvent systems for column chromatography. Recrystallization may also be an effective purification method. 2. Avoid excessive heating during solvent removal. If the product is sensitive to acid or base, use a neutral workup procedure. |
| Inconsistent reaction outcomes | 1. Variability in reagent quality: The purity of this compound can vary between batches or suppliers. 2. Atmospheric moisture: Fluctuations in laboratory humidity can affect the reaction. | 1. Always check the purity of the reagent before use. 2. Conduct reactions under a consistent inert atmosphere to minimize exposure to moisture. |
Quantitative Data Summary
The following table summarizes key quantitative data for this compound. Please note that some of this data is estimated based on the properties of similar compounds due to limited availability in the literature.
| Property | Value | Source/Notes |
| Molecular Weight | 216.66 g/mol | [1] |
| Melting Point | 60-63 °C | |
| Boiling Point | Decomposes | Estimated based on similar benzyl chlorides. |
| Solubility | Soluble in methanol, dichloromethane, toluene. Insoluble in water. | General chemical knowledge. |
| Recommended Storage Temp. | 2-8 °C |
Experimental Protocols
Protocol 1: General Procedure for the N-Alkylation of an Amine with this compound
This protocol describes a general method for the reaction of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine of interest
-
Anhydrous aprotic solvent (e.g., Dichloromethane or Acetonitrile)
-
A non-nucleophilic base (e.g., Triethylamine or Diisopropylethylamine)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the amine (1.0 equivalent) and the non-nucleophilic base (1.2 equivalents) in the anhydrous solvent.
-
Stir the solution at room temperature for 10 minutes.
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In a separate flask, dissolve this compound (1.05 equivalents) in the anhydrous solvent.
-
Slowly add the solution of this compound to the amine solution dropwise at 0°C (ice bath).
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with the organic solvent used for the reaction (e.g., dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), and filter.
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Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol 2: Quenching and Workup Procedure for Reactions Involving this compound
This protocol outlines a safe method for quenching excess this compound and working up the reaction mixture.
Procedure:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly and carefully add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with vigorous stirring. Be aware of potential gas evolution (CO2).
-
Continue stirring for 15-30 minutes to ensure all the unreacted this compound is hydrolyzed.
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Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
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Combine the organic extracts and wash them sequentially with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to isolate the crude product.
Visualizations
Caption: Troubleshooting decision tree for low-yield reactions.
Caption: A typical experimental workflow for a substitution reaction.
References
minimizing impurities in the large-scale production of 3,4,5-Trimethoxybenzyl chloride
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of 3,4,5-Trimethoxybenzyl chloride. Our goal is to help you minimize impurities and optimize your production process.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on impurity profiles and reaction conditions.
Issue 1: Low Purity of the Final Product
Possible Causes:
-
Incomplete Reaction: The conversion of the starting material, 3,4,5-trimethoxybenzyl alcohol, may be incomplete.
-
Side Reactions: Formation of byproducts due to reaction conditions or the presence of contaminants.
-
Inadequate Work-up or Purification: The purification process may not be effectively removing impurities.
Troubleshooting Steps:
-
Verify Starting Material Purity: Ensure the 3,4,5-trimethoxybenzyl alcohol is of high purity. Impurities in the starting material can lead to undesired side products.
-
Optimize Reaction Time and Temperature:
-
Thionyl Chloride Method: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction is sluggish, a slight increase in temperature or prolonged reaction time may be necessary. However, excessive heat can promote the formation of degradation products.
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Hydrochloric Acid Method: Ensure vigorous stirring to facilitate the reaction between the alcohol and the concentrated HCl. The reaction is typically carried out at a low temperature initially and then allowed to warm.
-
-
Control Stoichiometry: Use the correct molar ratio of the chlorinating agent. An excess of thionyl chloride is often used to ensure complete conversion, but a large excess can complicate purification.
-
Improve Work-up Procedure:
-
Thoroughly wash the organic phase to remove unreacted reagents and water-soluble byproducts.
-
Ensure complete drying of the organic solvent before removal, as residual moisture can lead to hydrolysis of the product back to the alcohol.
-
-
Enhance Purification:
-
Recrystallization: This is an effective method for purifying solid this compound. Experiment with different solvent systems to find the optimal conditions for crystallization of the desired product while leaving impurities in the mother liquor.
-
Column Chromatography: For smaller scale purification or to remove closely related impurities, column chromatography can be employed.
-
Issue 2: Presence of Specific Impurities
Commonly Observed Impurities:
| Impurity Name | Chemical Structure | Likely Origin |
| 3,4,5-Trimethoxybenzyl alcohol | C₁₀H₁₄O₄ | Unreacted starting material or hydrolysis of the product. |
| Bis(3,4,5-trimethoxybenzyl) ether | C₂₀H₂₆O₇ | Side reaction when using concentrated hydrochloric acid. |
| Bis(3,4,5-trimethoxybenzyl) sulfite | C₂₀H₂₆O₈S | Potential byproduct when using thionyl chloride. |
| Ring-Chlorinated Byproducts | C₁₀H₁₂ClO₃ | Possible under harsh acidic conditions, though less common for this specific substrate. |
Mitigation Strategies:
-
Unreacted Starting Material: Drive the reaction to completion by optimizing reaction time, temperature, and reagent stoichiometry.
-
Ether Formation (HCl Method): Maintain a low reaction temperature and ensure a sufficient excess of hydrochloric acid to favor the formation of the chloride over the ether.
-
Sulfite Formation (SOCl₂ Method): While less favored for electron-rich benzyl (B1604629) alcohols, its formation can be minimized by controlling the reaction temperature and using a non-polar solvent.
-
Ring Chlorination: Avoid excessively harsh acidic conditions and high temperatures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound on a large scale?
A1: The two most prevalent methods for the large-scale synthesis of this compound are the chlorination of 3,4,5-trimethoxybenzyl alcohol using either thionyl chloride (SOCl₂) or concentrated hydrochloric acid (HCl).
Q2: How can I monitor the progress of the chlorination reaction?
A2: Reaction progress can be monitored by Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC). A common approach is to spot the reaction mixture against a standard of the starting material on a TLC plate to observe the disappearance of the starting alcohol.
Q3: What are the key differences in the impurity profiles between the thionyl chloride and hydrochloric acid methods?
A3: The primary side product of concern when using concentrated hydrochloric acid is the formation of bis(3,4,5-trimethoxybenzyl) ether. With thionyl chloride, a potential byproduct is bis(3,4,5-trimethoxybenzyl) sulfite, although the formation of the chloride is generally favored with this substrate.
Q4: What analytical techniques are recommended for final purity assessment?
A4: A combination of techniques is recommended for a comprehensive purity analysis.
| Analytical Technique | Purpose |
| Gas Chromatography (GC) | To determine the percentage purity and identify volatile impurities. |
| High-Performance Liquid Chromatography (HPLC) | To quantify the main component and non-volatile impurities. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | To confirm the structure of the final product and identify any structural isomers or significant impurities. |
| Mass Spectrometry (MS) | To confirm the molecular weight of the product and identify unknown impurities. |
| Melting Point Analysis | A sharp melting point range close to the literature value (typically around 60-64°C) is a good indicator of high purity.[1][2] |
Q5: What are the recommended storage conditions for this compound?
A5: this compound is sensitive to moisture and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). It is also recommended to store it at a cool temperature (2-8°C) to minimize degradation over time.[2]
Experimental Protocols
Protocol 1: Synthesis of this compound using Thionyl Chloride
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Reaction Setup: In a well-ventilated fume hood, equip a clean, dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize HCl and SO₂ gases.
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Reagent Charging: Dissolve 3,4,5-trimethoxybenzyl alcohol in a suitable anhydrous solvent (e.g., benzene (B151609) or toluene).[3]
-
Addition of Thionyl Chloride: Cool the solution in an ice bath. Slowly add a solution of thionyl chloride in the same solvent dropwise via the dropping funnel, maintaining the low temperature.
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified time, monitoring the reaction progress by TLC or GC.[3]
-
Work-up: Carefully pour the reaction mixture into a chilled aqueous solution of a weak base, such as potassium carbonate, to neutralize excess thionyl chloride and HCl.[3]
-
Extraction: Separate the organic layer and extract the aqueous layer with the same organic solvent.
-
Washing and Drying: Combine the organic extracts and wash them with a saturated aqueous sodium chloride solution. Dry the organic layer over anhydrous sodium sulfate.[3]
-
Isolation: Remove the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent.
Protocol 2: Synthesis of this compound using Concentrated Hydrochloric Acid
-
Reaction Setup: In a fume hood, place 3,4,5-trimethoxybenzyl alcohol in a flask.
-
Addition of HCl: Cool the alcohol in an ice bath and add ice-cold concentrated hydrochloric acid.
-
Reaction: Shake or stir the mixture vigorously. A homogenous solution should form, followed by the precipitation of the product. Continue stirring for several hours.
-
Work-up: Dilute the reaction mixture with ice-water. Decant the aqueous layer.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., benzene). Dissolve the precipitated product in the organic extracts.
-
Washing and Drying: Wash the combined organic solution with water and then dry it over anhydrous sodium sulfate.
-
Isolation and Purification: Remove the solvent under reduced pressure and purify the resulting solid by recrystallization.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting decision tree for low product purity.
References
Technical Support Center: Troubleshooting Guide for Benzyl Ether Deprotection
This guide provides researchers, scientists, and drug development professionals with practical solutions to common challenges encountered during the deprotection of benzyl (B1604629) (Bn) ethers. The information is presented in a question-and-answer format to directly address specific issues you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: My benzyl ether deprotection via catalytic hydrogenation is slow or incomplete. What are the common causes and how can I resolve this?
A1: Sluggish or incomplete catalytic hydrogenation is a frequent issue. Here are the primary causes and their solutions:
-
Catalyst Poisoning: Palladium catalysts are highly susceptible to poisoning by sulfur-containing functional groups (e.g., thiols, thioethers) and some nitrogen-containing heterocycles.
-
Solution: Increase the catalyst loading (from 10 mol% to 20-50 mol%). If poisoning is severe, consider an alternative deprotection method that is tolerant of sulfur, such as using sodium in liquid ammonia (B1221849) (Birch reduction) or certain Lewis acids.[1] For substrates with basic nitrogen atoms, adding a mild acid like acetic acid can sometimes prevent catalyst inhibition.
-
-
Poor Catalyst Quality or Activity: The activity of Palladium on carbon (Pd/C) can vary between batches and suppliers.
-
Solution: Use a fresh batch of catalyst. Pearlman's catalyst (Pd(OH)₂/C) is often more active and can be effective when Pd/C fails.
-
-
Mass Transfer Limitations: As a heterogeneous reaction, the rate can be limited by the diffusion of hydrogen gas and the substrate to the catalyst surface.
-
Solution: Ensure vigorous stirring to keep the catalyst suspended. Increasing the hydrogen pressure (e.g., using a Parr shaker) can also significantly enhance the reaction rate.[2]
-
-
Poor Solubility: The starting material or partially deprotected intermediates may have low solubility in the chosen solvent, limiting access to the catalyst.
-
Solution: Change the solvent system. Common solvents include methanol (B129727) (MeOH), ethanol (B145695) (EtOH), ethyl acetate (B1210297) (EtOAc), and tetrahydrofuran (B95107) (THF), or mixtures thereof (e.g., THF/MeOH).[2]
-
-
Steric Hindrance: A sterically hindered benzyl ether may have difficult access to the catalyst surface.
-
Solution: Increase the reaction temperature and/or hydrogen pressure. If the reaction remains sluggish, an alternative method like acidic or oxidative cleavage may be necessary.
-
Q2: I'm observing side reactions during hydrogenation. How can I improve the selectivity of the deprotection?
A2: Selectivity is crucial when other reducible functional groups are present in your molecule.
-
Common Side Reactions: Reduction of alkenes, alkynes, nitro groups, and some nitrogen-containing heterocycles.
-
Solutions:
-
Use a Hydrogen Transfer Reagent: Instead of hydrogen gas, catalytic transfer hydrogenation using a hydrogen donor like ammonium (B1175870) formate, formic acid, or 1,4-cyclohexadiene (B1204751) can be a milder alternative and may prevent the reduction of other sensitive groups.[2][3]
-
Optimize Reaction Conditions: Lowering the hydrogen pressure and reaction temperature can sometimes favor the cleavage of the more labile benzyl ether over other reductions.
-
Choose an Alternative Method: If selectivity cannot be achieved through hydrogenation, consider orthogonal deprotection strategies such as acidic or oxidative cleavage.
-
Q3: When should I consider deprotection methods other than catalytic hydrogenation?
A3: While catalytic hydrogenation is common, alternative methods are preferable in several scenarios:
-
Presence of Reducible Functional Groups: If your molecule contains functional groups sensitive to reduction (e.g., alkynes, alkenes, nitro groups) and selectivity is a concern.
-
Catalyst Poisoning: If your substrate contains functional groups (e.g., thiols, thioethers) that irreversibly poison the palladium catalyst.[1]
-
Steric Hindrance: For highly hindered benzyl ethers where hydrogenation is ineffective.
-
Scale-up Safety Concerns: Handling large volumes of hydrogen gas can pose safety risks, making transfer hydrogenation or other methods more suitable for larger-scale reactions.
Q4: What are the common acidic conditions for benzyl ether cleavage, and what precautions should I take?
A4: Strong Lewis acids are effective for cleaving benzyl ethers, particularly for substrates that are sensitive to hydrogenation.
-
Common Reagents: Boron trichloride (B1173362) (BCl₃), boron tribromide (BBr₃), and other Lewis acids like tin tetrachloride (SnCl₄) are frequently used.[1][4]
-
Precautions:
-
These methods are only suitable for substrates that can tolerate strong acidic conditions. Acid-labile protecting groups (e.g., Boc, trityl) will also be cleaved.
-
The reaction often generates a benzyl cation, which can lead to side reactions. The use of a cation scavenger, such as pentamethylbenzene (B147382), is recommended to suppress electrophilic C-benzylation.[1]
-
These reactions are typically run at low temperatures (e.g., -78 °C) to control reactivity and improve selectivity.
-
Q5: Can I selectively deprotect a p-methoxybenzyl (PMB) ether in the presence of a benzyl ether?
A5: Yes, this is a common orthogonal protection strategy. p-Methoxybenzyl (PMB) ethers are more electron-rich and can be cleaved under oxidative conditions that leave standard benzyl ethers intact.
-
Reagent for PMB Cleavage: 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a common reagent for the oxidative deprotection of PMB groups.[3] This reaction is typically performed under neutral or mildly acidic conditions.
Troubleshooting Flowchart
Caption: A troubleshooting decision tree for benzyl ether deprotection.
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents & Conditions | Typical Yield (%) | Advantages | Disadvantages |
| Catalytic Hydrogenolysis | H₂ gas, 10% Pd/C, MeOH or EtOH, rt, atmospheric pressure | >90 | Mild conditions, clean reaction.[4] | Susceptible to catalyst poisoning, can reduce other functional groups.[1] |
| Catalytic Transfer Hydrogenation | Ammonium formate, 10% Pd/C, MeOH, reflux | >90 | Safer than H₂ gas, can be milder.[2] | Requires higher temperatures, may still affect some reducible groups. |
| Acidic Cleavage (Lewis Acid) | BCl₃, pentamethylbenzene, CH₂Cl₂, -78 °C | 80-95 | Tolerant of reducible groups, effective for hindered ethers.[1] | Harsh conditions, not suitable for acid-labile substrates. |
| Oxidative Cleavage (for PMB) | DDQ, CH₂Cl₂/H₂O, rt | 84-96 | Selective for electron-rich benzyl ethers (e.g., PMB).[4] | Stoichiometric oxidant required, may not be suitable for oxidation-sensitive substrates. |
| Oxidative Cleavage (Photochemical) | DDQ, MeCN, UV light (365 nm), rt | 70-95 | Mild, an alternative for hydrogenation-sensitive substrates.[5] | Requires photochemical setup, potential for side reactions with some functional groups.[5] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenolysis using Palladium on Carbon
This protocol describes a general procedure for the deprotection of a benzyl ether using palladium on carbon and hydrogen gas.[4]
-
Preparation: Dissolve the benzyl-protected alcohol (1.0 mmol) in a suitable solvent such as methanol or ethanol (10 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) catalyst (10 mol%).
-
Hydrogenation Setup: Securely attach a balloon filled with hydrogen gas (H₂) to the flask. For higher pressures, use a dedicated hydrogenation apparatus.
-
Inerting: Evacuate the flask under vacuum and backfill with hydrogen from the balloon. Repeat this process three times to ensure an inert atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with a small amount of the reaction solvent. Combine the filtrates and remove the solvent under reduced pressure to obtain the crude product, which can be further purified by column chromatography or recrystallization.
Protocol 2: Acidic Cleavage using Boron Trichloride (BCl₃)
This protocol is suitable for substrates that are sensitive to hydrogenation but stable under strong acidic conditions.[1][4]
-
Preparation: Dissolve the benzyl ether (1.0 mmol) and a cation scavenger such as pentamethylbenzene (1.2 equivalents) in anhydrous dichloromethane (B109758) (CH₂Cl₂) (10 mL) under an inert atmosphere (e.g., Argon).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add a 1 M solution of boron trichloride (BCl₃) in CH₂Cl₂ (1.2 equivalents) dropwise to the cooled solution.
-
Reaction: Stir the reaction at -78 °C and monitor its progress by TLC.
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of methanol, followed by water.
-
Workup and Isolation: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Protocol 3: Oxidative Cleavage of a p-Methoxybenzyl (PMB) Ether using DDQ
This protocol is specific for the selective deprotection of electron-rich benzyl ethers like PMB ethers.[4]
-
Preparation: Dissolve the PMB-protected alcohol (100 µmol) in a mixture of CH₂Cl₂ (5 mL) and H₂O (50 µL).
-
Reagent Addition: Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.5 equivalents per PMB group).
-
Reaction: Stir the reaction mixture at room temperature. For some substrates, photoirradiation may be required.[5]
-
Monitoring: Monitor the reaction by TLC.
-
Workup and Isolation: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with CH₂Cl₂. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Mandatory Visualizations
Experimental Workflow for Catalytic Hydrogenolysis
Caption: A typical experimental workflow for benzyl ether deprotection via catalytic hydrogenolysis.
Decision Pathway for Choosing a Deprotection Method
Caption: A decision pathway for selecting an appropriate benzyl ether deprotection method.
References
- 1. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 2. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
Technical Support Center: Recrystallization of 3,4,5-Trimethoxybenzyl Chloride Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful recrystallization of 3,4,5-Trimethoxybenzyl chloride and its derivatives.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the recrystallization of this compound derivatives.
| Problem | Possible Cause | Solution |
| Compound "oils out" instead of crystallizing. | The solvent may be too non-polar, or the solution is supersaturated and cooling too quickly. The melting point of the compound may be lower than the boiling point of the solvent. | - Add a small amount of a more polar co-solvent (e.g., a few drops of water to an alcohol solvent) to increase the polarity of the solvent system. - Reheat the solution to dissolve the oil, then allow it to cool more slowly. - Try a lower boiling point solvent. - Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation. |
| No crystals form upon cooling. | The solution is not saturated, or the compound is too soluble in the chosen solvent even at low temperatures. | - Evaporate some of the solvent to increase the concentration of the compound and then allow it to cool again. - Add a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then heat until clear and cool slowly. - Cool the solution in an ice bath to further decrease solubility. - Add a seed crystal of the pure compound if available. |
| Low recovery of purified crystals. | Too much solvent was used, the compound has significant solubility in the cold solvent, or crystals were lost during transfer. | - Minimize the amount of hot solvent used to dissolve the crude product.[1] - Ensure the solution is thoroughly cooled in an ice bath before filtration to maximize crystal precipitation. - Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[2] - To recover more product, the filtrate can be concentrated and a second crop of crystals can be collected. |
| Crystals are colored or appear impure. | Colored impurities are present in the crude material. | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[2] Do not add charcoal to a boiling solution as it can cause bumping. - Perform a hot filtration to remove the charcoal and any other insoluble impurities. |
| Rapid, fine powder precipitation instead of crystal growth. | The solution is cooling too quickly, leading to rapid precipitation rather than slow crystal growth. | - Ensure the solution cools slowly and undisturbed.[3] Insulate the flask to slow down the cooling rate. - Re-dissolve the precipitate in a slightly larger volume of hot solvent and allow it to cool more slowly.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the best starting point for selecting a recrystallization solvent for a new this compound derivative?
A1: A good starting point is to test the solubility of a small amount of your compound in a range of common laboratory solvents with varying polarities at room temperature and upon heating. Ideal single-solvent recrystallization requires the compound to be sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[2] Based on the structure of this compound, which has both polar (ether groups) and non-polar (benzene ring, chloride) features, solvents like methanol (B129727), ethanol, isopropanol, ethyl acetate (B1210297), or mixtures such as ethanol/water or hexane/ethyl acetate could be suitable.[4] Sigma-Aldrich reports that this compound is soluble in methanol (0.1 g/mL).
Q2: How can I perform a two-solvent recrystallization for my derivative?
A2: A two-solvent system is useful when no single solvent provides the desired solubility characteristics.[5]
-
Dissolve your compound in a minimum amount of a hot "good" solvent in which it is highly soluble.
-
Slowly add a "poor" solvent (in which the compound is insoluble) dropwise to the hot solution until you observe persistent cloudiness.
-
Add a few drops of the "good" solvent back until the solution becomes clear again.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.
Common two-solvent systems include polar/non-polar pairs like ethanol/water, acetone/hexane, or ethyl acetate/hexane.[4]
Q3: My compound is a low-melting solid. What special precautions should I take during recrystallization?
A3: For low-melting solids (e.g., the melting point of this compound is 60-63 °C), it is crucial to select a solvent with a boiling point lower than the compound's melting point to prevent it from melting in the hot solvent, a phenomenon known as "oiling out".[6] If oiling out occurs, you can try to add more solvent or a co-solvent to lower the saturation temperature.
Q4: I am observing some degradation of my benzyl (B1604629) chloride derivative during recrystallization. What could be the cause and how can I prevent it?
A4: Benzyl chlorides can be susceptible to hydrolysis, especially in the presence of water at elevated temperatures, which would form the corresponding benzyl alcohol.[7] To minimize this, use anhydrous solvents if possible and avoid prolonged heating. If using a solvent mixture containing water, it is best to keep the heating time to a minimum. Additionally, acidic impurities can catalyze polymerization, so washing the crude product with a dilute sodium bicarbonate solution before recrystallization can be beneficial.[7][8]
Experimental Protocols
General Single-Solvent Recrystallization Protocol
-
Solvent Selection: In a small test tube, add a few milligrams of the crude this compound derivative. Add a few drops of the chosen solvent. If it dissolves immediately at room temperature, the solvent is too good. If it is insoluble at room temperature, heat the test tube. If it dissolves when hot and recrystallizes upon cooling, the solvent is suitable.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected solvent and a boiling chip. Heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid just dissolves.[6]
-
Hot Filtration (if necessary): If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration to remove them.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature.[3] Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[2] Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the crystals in a desiccator or a vacuum oven to remove all traces of the solvent.
Solubility Data for this compound
| Solvent | Solubility at Room Temperature | Solubility at Boiling Point | Suitability for Recrystallization |
| Methanol | Soluble (0.1 g/mL) | Very Soluble | Potentially suitable, may require cooling to a very low temperature for good recovery. |
| Ethanol | Moderately Soluble | Very Soluble | Good candidate. |
| Isopropanol | Sparingly Soluble | Soluble | Good candidate. |
| Hexane | Insoluble | Sparingly Soluble | Good candidate for a two-solvent system with a more polar solvent. |
| Ethyl Acetate | Soluble | Very Soluble | May be too soluble for good recovery unless used in a mixture. |
| Water | Insoluble | Insoluble | Not suitable as a single solvent, but can be used as an anti-solvent with a water-miscible solvent like ethanol. |
Note: This table is based on general solubility principles and the reported solubility in methanol. Experimental verification is recommended for specific derivatives.
Visualizations
Caption: Solvent selection workflow for recrystallization.
Caption: Troubleshooting guide for when a compound "oils out".
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Recrystallization [sites.pitt.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. ocw.mit.edu [ocw.mit.edu]
- 6. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Sciencemadness Discussion Board - Benzyl Chloride Distillation Problems :( - Powered by XMB 1.9.11 [sciencemadness.org]
Validation & Comparative
A Comparative Guide to 3,4,5-Trimethoxybenzyl (TMB) Chloride and p-Methoxybenzyl (PMB) Chloride as Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the realm of multi-step organic synthesis, the strategic selection of protecting groups is a critical determinant of success. The p-methoxybenzyl (PMB) group has long been a reliable choice for the protection of hydroxyl functionalities, valued for its stability and versatile cleavage methods. The 3,4,5-trimethoxybenzyl (TMB) group, a more electron-rich analogue, presents an alternative with distinct characteristics in lability, offering opportunities for enhanced selectivity and milder deprotection conditions. This guide provides a comprehensive comparison of the TMB and PMB protecting groups, supported by established chemical principles and experimental data from the literature.
Chemical Properties and Reactivity Profile
Both PMB and TMB groups are typically introduced as ethers via a Williamson ether synthesis. Their stability and reactivity are primarily governed by the electronic nature of the methoxy (B1213986) substituents on the aromatic ring. The additional two methoxy groups in the TMB moiety significantly increase the electron density of the aromatic ring compared to the PMB group. This heightened electron-donating capacity renders the TMB group more susceptible to cleavage under both acidic and oxidative conditions. This fundamental difference in reactivity forms the basis for their differential application and allows for selective deprotection strategies in the synthesis of complex molecules.
Quantitative Comparison of Deprotection Conditions
The increased lability of the TMB group translates to the requirement of milder reaction conditions and often shorter reaction times for its removal compared to the PMB group. The following tables summarize typical deprotection conditions.
Table 1: Acid-Catalyzed Deprotection
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Yield | Notes |
| PMB | Trifluoroacetic Acid (TFA) | 10-50% TFA in CH₂Cl₂ | 15 min - 2 h | Good to Excellent | A standard, robust method.[1] |
| TMB | Trifluoroacetic Acid (TFA) | 1-10% TFA in CH₂Cl₂ | < 30 min | Excellent | Expected to be significantly faster and require less concentrated acid than PMB. |
| PMB | Triflic Acid (TfOH) | 0.5 equiv. TfOH, CH₂Cl₂ | 5 - 15 min | Excellent | Very rapid cleavage.[2] |
| TMB | Triflic Acid (TfOH) | Catalytic amount | < 5 min | Excellent | Expected to be nearly instantaneous with catalytic acid. |
Table 2: Oxidative Deprotection
| Protecting Group | Reagent | Typical Conditions | Reaction Time | Yield | Notes |
| PMB | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1.1-1.5 equiv. DDQ, CH₂Cl₂/H₂O | 1 - 3 h | Excellent | Highly selective for PMB over benzyl (B1604629) ethers.[3] |
| TMB | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) | 1.1 equiv. DDQ, CH₂Cl₂/H₂O | < 1 h | Excellent | Expected to be significantly faster than PMB cleavage. |
| PMB | Ceric Ammonium (B1175870) Nitrate (CAN) | 2.5 equiv. CAN, CH₃CN/H₂O | 20 min - 1 h | Good to Excellent | A common alternative to DDQ. |
| TMB | Ceric Ammonium Nitrate (CAN) | 1.5-2.0 equiv. CAN, CH₃CN/H₂O | < 15 min | Excellent | Milder conditions and shorter reaction times are anticipated. |
Experimental Protocols
Detailed methodologies for the protection of an alcohol and the subsequent deprotection of the corresponding PMB and TMB ethers are provided below.
Protocol 1: Protection of a Primary Alcohol using PMB-Cl
Reaction: R-OH + p-MeO-C₆H₄CH₂Cl → R-O-PMB
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
p-Methoxybenzyl chloride (PMB-Cl, 1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of NaH in anhydrous DMF at 0 °C under an inert atmosphere, add a solution of the primary alcohol in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add PMB-Cl dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to 0 °C and cautiously quench with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Protection of a Primary Alcohol using TMB-Cl
Reaction: R-OH + 3,4,5-(MeO)₃-C₆H₂CH₂Cl → R-O-TMB
Reagents and Materials:
-
Primary alcohol (1.0 equiv)
-
3,4,5-Trimethoxybenzyl chloride (TMB-Cl, 1.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure: The procedure is analogous to Protocol 1, substituting TMB-Cl for PMB-Cl. Due to the similar reactivity of the benzyl chlorides in the protection step, comparable reaction times are expected.
Protocol 3: Oxidative Deprotection of a PMB Ether with DDQ
Reaction: R-O-PMB → R-OH
Reagents and Materials:
-
PMB-protected alcohol (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (typically a CH₂Cl₂:H₂O ratio of 18:1)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the PMB-protected alcohol in a mixture of CH₂Cl₂ and water.
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[3]
Protocol 4: Acid-Catalyzed Deprotection of a TMB Ether with TFA
Reaction: R-O-TMB → R-OH
Reagents and Materials:
-
TMB-protected alcohol (1.0 equiv)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the TMB-protected alcohol in CH₂Cl₂.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 5% TFA in CH₂Cl₂ dropwise until TLC indicates consumption of the starting material (typically within 30 minutes).
-
Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution at 0 °C.
-
Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x).
-
Wash the combined organic layers with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Co-evaporate with toluene to remove residual TFA.
-
Purify the crude product by flash column chromatography.
Visualization of Key Processes
Protection and Deprotection Workflow
Caption: General workflow for alcohol protection and deprotection.
Mechanism of Acid-Catalyzed Deprotection
Caption: Acid-catalyzed deprotection of benzyl ethers.
Mechanism of Oxidative Deprotection with DDQ
Caption: Oxidative deprotection mechanism using DDQ.
Conclusion and Recommendations
Both 3,4,5-trimethoxybenzyl (TMB) and p-methoxybenzyl (PMB) chlorides are effective reagents for the protection of hydroxyl groups. The choice between them should be guided by the specific requirements of the synthetic route.
-
p-Methoxybenzyl (PMB): A robust and reliable protecting group suitable for a wide range of applications where moderate stability is required. Its deprotection conditions are well-established and effective.
-
3,4,5-Trimethoxybenzyl (TMB): A more labile protecting group that can be cleaved under significantly milder acidic or oxidative conditions. This makes it the ideal choice for substrates containing sensitive functional groups that would not tolerate the conditions required for PMB removal. The enhanced reactivity of TMB ethers also allows for a higher degree of orthogonality in complex synthetic strategies, enabling its selective removal in the presence of PMB or other less reactive benzyl-type protecting groups.
For syntheses requiring a delicate touch and high selectivity, the 3,4,5-trimethoxybenzyl group offers a distinct advantage. In contrast, for applications demanding a more resilient protecting group, the p-methoxybenzyl group remains a dependable standard.
References
A Comparative Guide to Deprotection Methods for 3,4,5-Trimethoxybenzyl Ethers
For researchers, scientists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of successful multi-step organic synthesis. The 3,4,5-trimethoxybenzyl (TMB) ether is a valuable protecting group for hydroxyl functionalities, offering enhanced acid and oxidative lability compared to its less substituted counterparts like the p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers. This increased reactivity, stemming from the electron-donating nature of the three methoxy (B1213986) groups, allows for milder and more selective deprotection conditions.[1][2]
This guide provides an objective comparison of the most common deprotection methods for TMB ethers: oxidative cleavage, acid-catalyzed cleavage, and catalytic hydrogenolysis. The information presented, supported by experimental data, is intended to assist in the selection of the optimal deprotection strategy for a given synthetic context.
Comparison of Deprotection Methods
The choice of deprotection method for a 3,4,5-trimethoxybenzyl ether is dictated by the overall functionality of the molecule and the desired selectivity. The following table summarizes the key aspects of the three primary methods.
| Method | Reagents | Typical Conditions | Advantages | Disadvantages |
| Oxidative Cleavage | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) | CH₂Cl₂/H₂O, Room Temperature | High selectivity for TMB over less electron-rich benzyl (B1604629) ethers (e.g., Benzyl, PMB).[3] Mild, neutral conditions. | Stoichiometric amounts of DDQ are often required. Electron-rich functional groups may be sensitive. |
| Acid-Catalyzed Cleavage | Trifluoroacetic Acid (TFA) | CH₂Cl₂ or Chloroform (B151607), 0 °C to Room Temperature | Fast and efficient cleavage. TMB is significantly more labile than PMB and Benzyl ethers. | Acid-sensitive functional groups may not be tolerated. Requires careful control of stoichiometry and temperature to avoid side reactions. |
| Catalytic Hydrogenolysis | H₂, Pd/C or other catalysts | Various solvents (e.g., Ethanol, Ethyl Acetate), Room Temperature, Atmospheric Pressure | Mild conditions. The catalyst is heterogeneous and easily removed. | May not be suitable for substrates with other reducible functional groups (e.g., alkenes, alkynes, nitro groups). |
Experimental Protocols
Detailed methodologies for the key deprotection experiments are provided below to ensure reproducibility and aid in the practical application of these methods.
Protocol 1: Oxidative Deprotection using DDQ
This protocol describes a general procedure for the oxidative cleavage of a TMB ether using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Procedure:
-
Dissolve the 3,4,5-trimethoxybenzyl ether substrate in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (typically in a ratio of 10:1 to 20:1).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (typically 1.1 to 1.5 equivalents) to the stirred solution.
-
Allow the reaction to warm to room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to yield the deprotected alcohol.[4]
Protocol 2: Acid-Catalyzed Deprotection using TFA
This protocol outlines a general method for the acid-catalyzed cleavage of a TMB ether using trifluoroacetic acid (TFA).
Procedure:
-
Dissolve the 3,4,5-trimethoxybenzyl ether substrate in an anhydrous solvent such as dichloromethane (CH₂Cl₂) or chloroform (CHCl₃).
-
Cool the solution to 0 °C in an ice bath.
-
Add trifluoroacetic acid (TFA), typically in a concentration of 10-50% v/v, dropwise to the stirred solution.[5]
-
Stir the reaction at 0 °C or allow it to warm to room temperature while monitoring by TLC.
-
Once the reaction is complete, carefully neutralize the excess TFA by the slow addition of a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., CH₂Cl₂ or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting crude alcohol via silica gel column chromatography.[6]
Protocol 3: Catalytic Hydrogenolysis
This protocol provides a general procedure for the deprotection of a TMB ether via catalytic hydrogenolysis.
Procedure:
-
Dissolve the 3,4,5-trimethoxybenzyl ether substrate in a suitable solvent such as ethanol, ethyl acetate, or methanol.
-
Add a catalytic amount of a palladium on carbon catalyst (Pd/C, typically 5-10 mol%).
-
Stir the suspension under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.[1]
Logical Workflow for Deprotection Method Selection
The selection of an appropriate deprotection method is a critical decision in a synthetic sequence. The following diagram illustrates a logical workflow to guide this choice, starting from the protected TMB ether and considering the key factors of substrate compatibility and desired selectivity.
Caption: Workflow for selecting a TMB ether deprotection method.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 3. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers | CoLab [colab.ws]
- 4. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
A Comparative Guide to the Orthogonality of the 3,4,5-Trimethoxybenzyl (TMB) Protecting Group in Complex Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection and implementation of protecting groups are fundamental to the successful execution of complex, multi-step organic syntheses. An ideal protecting group should be readily introduced and removed in high yield under mild conditions that do not interfere with other functional groups within the molecule. This guide provides a comprehensive comparison of the 3,4,5-trimethoxybenzyl (TMB) protecting group with its common analogues, the p-methoxybenzyl (PMB) and the parent benzyl (B1604629) (Bn) groups, for the protection of alcohols. The focus is on the orthogonality of the TMB group, supported by available experimental data and established principles of physical organic chemistry.
Introduction to Benzyl-Type Protecting Groups
Benzyl ethers are widely employed for the protection of hydroxyl groups due to their general stability across a broad range of reaction conditions, including basic, nucleophilic, and some reductive environments.[1] The reactivity of the benzyl group can be finely tuned by the introduction of substituents on the aromatic ring. Electron-donating groups, such as methoxy (B1213986) substituents, increase the electron density of the aromatic ring. This electronic modification enhances the stability of the benzylic carbocation intermediate formed during acid-catalyzed or oxidative cleavage, thereby increasing the lability of the protecting group.[2] This principle allows for the development of a suite of benzyl-type protecting groups with a gradient of reactivity, enabling sophisticated orthogonal protection strategies in the synthesis of complex molecules.[3]
The 3,4,5-trimethoxybenzyl (TMB) group, with three electron-donating methoxy groups, represents a highly acid- and oxidation-sensitive protecting group within this family. It is anticipated to be significantly more labile than the p-methoxybenzyl (PMB) group, which has one methoxy group, and the unsubstituted benzyl (Bn) group. This heightened reactivity allows for the removal of the TMB group under exceptionally mild conditions, providing a valuable tool for selective deprotection in the presence of other, more robust protecting groups.
Data Presentation: Comparison of Cleavage Conditions
The following tables summarize the typical conditions for the cleavage of Benzyl (Bn), p-Methoxybenzyl (PMB), and 3,4,5-Trimethoxybenzyl (TMB) ethers. The data for TMB is primarily inferred from the established trends of substituent effects on the reactivity of benzyl ethers, as direct side-by-side quantitative comparisons are not extensively available in the literature. The increased electron density on the TMB aromatic ring suggests it will be the most labile of the three under both acidic and oxidative conditions.
Table 1: Acid-Catalyzed Cleavage of Benzyl-Type Ethers
| Protecting Group | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Benzyl (Bn) | Strong Acids (e.g., HBr/AcOH) | Acetic Acid | Reflux | Several hours | Moderate to High | Harsh conditions, limited substrate scope.[4] |
| Trifluoroacetic Acid (TFA) | CH₂Cl₂ | Room Temp. | Stable to moderate | N/A | Generally stable to conditions used to cleave t-butyl ethers. | |
| p-Methoxybenzyl (PMB) | 10% TFA in CH₂Cl₂ | CH₂Cl₂ | Room Temp. | 0.5 - 2 hours | >90 | A scavenger like anisole (B1667542) or triethylsilane is often recommended.[1] |
| Triflic Acid (0.5 equiv) / 1,3-dimethoxybenzene | CH₂Cl₂ | Room Temp. | 5 - 15 minutes | >85 | Very mild and efficient cleavage.[1] | |
| 3,4,5-Trimethoxybenzyl (TMB) | 1-5% TFA in CH₂Cl₂ (Predicted) | CH₂Cl₂ | 0 to Room Temp. | < 30 minutes | Expected to be High | Expected to be significantly more labile than PMB, allowing for milder acidic conditions. |
| Very Mild Acid (e.g., PPTS, CSA) (Predicted) | CH₂Cl₂/MeOH | Room Temp. | Short | Expected to be High | Potentially cleavable under conditions that leave PMB and Bn intact. |
Table 2: Oxidative Cleavage of Benzyl-Type Ethers
| Protecting Group | Reagent | Solvent | Temperature (°C) | Typical Reaction Time | Typical Yield (%) | Notes |
| Benzyl (Bn) | DDQ | CH₂Cl₂/H₂O | Room Temp. to Reflux | Slow, often incomplete | Variable | Generally much slower than PMB, allowing for selectivity.[5] |
| p-Methoxybenzyl (PMB) | DDQ (1.1-1.5 equiv) | CH₂Cl₂/H₂O (18:1) | 0 to Room Temp. | 15 - 60 minutes | >90 | Highly selective for electron-rich benzyl ethers.[6] |
| Ceric Ammonium (B1175870) Nitrate (CAN) | CH₃CN/H₂O (9:1) | 0 | 5 - 20 minutes | >90 | Can be less selective than DDQ. | |
| 3,4,5-Trimethoxybenzyl (TMB) | DDQ (<1.1 equiv) (Predicted) | CH₂Cl₂/H₂O (18:1) | 0 | < 15 minutes | Expected to be High | The highly electron-rich ring should lead to very rapid cleavage. |
| Mild Oxidants (e.g., FeCl₃) (Predicted) | CH₃CN | Room Temp. | Short | Expected to be High | May be cleavable with a wider range of milder oxidizing agents. |
Table 3: Reductive Cleavage of Benzyl-Type Ethers (Hydrogenolysis)
| Protecting Group | Reagent | Solvent | Typical Reaction Time | Typical Yield (%) | Notes |
| Benzyl (Bn) | H₂, Pd/C | EtOH, EtOAc, or MeOH | 1 - 12 hours | >95 | A standard and highly efficient method.[3] |
| p-Methoxybenzyl (PMB) | H₂, Pd/C | EtOH, EtOAc, or MeOH | 1 - 12 hours | >95 | Cleavage rate is comparable to the Bn group.[3] |
| 3,4,5-Trimethoxybenzyl (TMB) | H₂, Pd/C | EtOH, EtOAc, or MeOH | Expected to be similar to Bn and PMB | Expected to be High | Hydrogenolysis is generally effective for most benzyl-type ethers.[3] |
Mandatory Visualization
Caption: Orthogonality of Benzyl, PMB, and TMB protecting groups based on their lability to different deprotection conditions.
Caption: A flowchart to guide the selection of an appropriate benzyl-type protecting group based on planned synthetic steps.
Experimental Protocols
Detailed methodologies for the introduction and removal of benzyl-type protecting groups are crucial for their successful application. The following are representative protocols.
Protocol 1: Protection of a Primary Alcohol with 3,4,5-Trimethoxybenzyl Bromide (TMB-Br)
This protocol describes the formation of a TMB ether via a Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
-
3,4,5-Trimethoxybenzyl bromide (TMB-Br, 1.1 equiv)
-
Tetrabutylammonium iodide (TBAI, 0.1 equiv, optional catalyst)
Procedure:
-
To a stirred suspension of sodium hydride in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of the primary alcohol in anhydrous THF dropwise.
-
Stir the resulting mixture at 0 °C for 30 minutes to allow for the formation of the sodium alkoxide.
-
Add a solution of 3,4,5-trimethoxybenzyl bromide in anhydrous THF. If the reaction is sluggish, a catalytic amount of TBAI can be added.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Acid-Catalyzed Deprotection of a TMB Ether using Trifluoroacetic Acid (TFA)
The TMB group is expected to be readily cleaved under very mild acidic conditions.
Materials:
-
TMB-protected alcohol (1.0 equiv)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Trifluoroacetic acid (TFA)
-
Triethylsilane (TESH) or Anisole (as a cation scavenger)
Procedure:
-
Dissolve the TMB-protected alcohol in dichloromethane.
-
Add a cation scavenger such as triethylsilane (3-5 equiv) or anisole (5-10 equiv) to the solution.
-
Cool the mixture to 0 °C.
-
Add a dilute solution of TFA in dichloromethane (e.g., 1-5% v/v) dropwise.
-
Stir the reaction at 0 °C to room temperature for 5-30 minutes, monitoring by TLC. Due to the high lability of the TMB group, the reaction is expected to be rapid.
-
Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the deprotected alcohol by flash column chromatography.
Protocol 3: Oxidative Deprotection of a PMB Ether with DDQ
This is a standard protocol for the selective cleavage of a PMB ether. Due to the higher reactivity of the TMB group, shorter reaction times and potentially lower equivalents of DDQ would be expected.
Materials:
-
PMB-protected substrate (1.0 equiv)
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.1-1.5 equiv)
-
Dichloromethane (CH₂Cl₂)
-
Water (H₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
Dissolve the PMB-protected substrate in a mixture of dichloromethane and water (typically 18:1 v/v).
-
Cool the solution to 0 °C.
-
Add DDQ in one portion. The reaction mixture will typically change color.
-
Stir the reaction at 0 °C and allow it to warm to room temperature, monitoring by TLC (typically 15-60 minutes).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the layers and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Conclusion
The 3,4,5-trimethoxybenzyl (TMB) protecting group offers a valuable option for the protection of hydroxyl groups in complex molecule synthesis, particularly when a high degree of acid lability is required. Its enhanced reactivity compared to the more common PMB and Bn groups allows for its removal under exceptionally mild acidic or oxidative conditions. This feature enables a greater level of orthogonality, allowing for the selective deprotection of a TMB ether in the presence of other, more robust, acid- or oxidation-sensitive protecting groups. While direct quantitative comparisons with other benzyl-type protecting groups are not extensively documented, the established principles of physical organic chemistry strongly support the utility of the TMB group as a highly versatile and readily cleavable protecting group. Researchers and drug development professionals can leverage the graded lability of the benzyl ether family to devise more efficient and elegant synthetic routes to complex molecular targets.
References
- 1. chem.ucla.edu [chem.ucla.edu]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
A Researcher's Guide to the Stability of Benzyl-Type Protecting Groups
For researchers, scientists, and drug development professionals, the strategic selection and cleavage of protecting groups are critical for the successful synthesis of complex organic molecules. Benzyl-type protecting groups are widely employed for the protection of alcohols and other functional groups due to their general stability and versatile removal methods. This guide provides a comprehensive comparison of the stability of various benzyl-type protecting groups, supported by experimental data, to facilitate the rational design of synthetic strategies.
The stability of a benzyl-type protecting group is intrinsically linked to the electronic nature of the substituents on the aromatic ring. Electron-donating groups enhance the stability of the benzylic carbocation intermediate formed during cleavage, thereby increasing the lability of the protecting group under acidic and oxidative conditions. Conversely, electron-withdrawing groups decrease the lability. This electronic tuning allows for a range of protecting groups with varying stabilities, enabling orthogonal deprotection strategies in molecules with multiple protected functional groups.
Comparative Stability Data
The following table summarizes the stability of common benzyl-type protecting groups under various deprotection conditions. The stability is categorized as High (stable), Medium (cleavage may occur under specific or harsh conditions), or Low (readily cleaved).
| Protecting Group | Structure | Acid Stability (TFA) | Oxidative Stability (DDQ) | Hydrogenolysis Stability (H₂/Pd-C) |
| Benzyl (B1604629) (Bn) | C₆H₅CH₂- | High[1][2] | High (cleavage may occur with photoirradiation)[1][3] | Low[4][5] |
| p-Methoxybenzyl (PMB) | 4-MeO-C₆H₄CH₂- | Low[2][6] | Low[1][6] | Low[5] |
| 3,4-Dimethoxybenzyl (DMPM) | 3,4-(MeO)₂-C₆H₃CH₂- | Very Low[6] | Very Low[6] | Low |
| 2,4-Dimethoxybenzyl (DMB) | 2,4-(MeO)₂-C₆H₃CH₂- | Very Low[2][7] | Very Low[7] | Low |
| 4-Methylbenzyl (MBn) | 4-Me-C₆H₄CH₂- | High | Medium (cleaved by DDQ, stable to CAN)[8] | Low |
| 2-Nitrobenzyl (oNBn) | 2-NO₂-C₆H₄CH₂- | High | High | High (cleavage requires specific conditions)[9] |
Key Deprotection Strategies and Mechanisms
The choice of deprotection method is critical for achieving selectivity. The three primary strategies for the cleavage of benzyl-type ethers are hydrogenolysis, oxidative cleavage, and acid-mediated cleavage.
Hydrogenolysis
Catalytic hydrogenolysis is a mild and widely used method for the deprotection of benzyl ethers.[4][5] The reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) under an atmosphere of hydrogen gas. This method is generally selective for benzyl ethers and other reducible functional groups, leaving most other protecting groups intact.
Catalytic hydrogenolysis of a benzyl ether.
Oxidative Cleavage
Oxidative cleavage is particularly effective for electron-rich benzyl ethers, such as PMB and DMB groups.[1][2][6] Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium (B1175870) nitrate (B79036) (CAN) are commonly used. The reaction proceeds via the formation of a charge-transfer complex, followed by nucleophilic attack of water and subsequent fragmentation. This method offers excellent orthogonality, as it allows for the selective deprotection of PMB or DMB groups in the presence of a simple benzyl group.[10]
Oxidative cleavage of a PMB ether with DDQ.
Acid-Mediated Cleavage
The stability of benzyl-type ethers to acidic conditions is highly dependent on the substituents on the aromatic ring. While the unsubstituted benzyl group is stable to most acidic conditions, electron-donating groups significantly increase the acid lability.[1][2] This allows for the selective deprotection of PMB and DMB ethers using acids like trifluoroacetic acid (TFA), while leaving benzyl ethers intact. The mechanism involves protonation of the ether oxygen followed by the formation of a stabilized benzylic carbocation.
Acid-mediated cleavage of a PMB ether.
Orthogonal Deprotection Workflow
The varying stabilities of benzyl-type protecting groups can be exploited in an orthogonal deprotection strategy. This allows for the sequential deprotection of different hydroxyl groups within the same molecule.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. uwindsor.ca [uwindsor.ca]
- 6. p-Methoxybenzyl (PMB) Protective Group | Chem-Station Int. Ed. [en.chem-station.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A New Method for the Cleavage of Nitrobenzyl Amides and Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
Efficacy of 3,4,5-Trimethoxybenzyl Derivatives in Biological Assays: A Comparative Guide
The 3,4,5-trimethoxyphenyl moiety, a key structural feature in numerous naturally occurring and synthetic compounds, has garnered significant attention in medicinal chemistry for its broad spectrum of biological activities.[1] Derivatives of 3,4,5-trimethoxybenzaldehyde (B134019) and related structures have demonstrated promising anticancer, antimicrobial, and anti-inflammatory properties.[1] This guide provides a comparative overview of the efficacy of various 3,4,5-trimethoxybenzyl derivatives in key biological assays, supported by experimental data and detailed methodologies.
Anticancer Activity
Derivatives incorporating the 3,4,5-trimethoxyphenyl group have shown significant cytotoxic activity against a range of human cancer cell lines. This activity is often attributed to the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1][2]
Table 1: In Vitro Anticancer Activity of 3,4,5-Trimethoxybenzyl Derivatives (IC₅₀ values in µM)
| Derivative Class | Compound | Target Cell Line | IC₅₀ (µM) | Reference |
| Flavonoid Benzimidazole (B57391) | Compound 15 | MGC-803 (gastric) | 20.47 ± 2.07 | [1][3] |
| MCF-7 (breast) | 43.42 ± 3.56 | [1][3] | ||
| HepG-2 (liver) | 35.45 ± 2.03 | [1][3] | ||
| MFC (murine gastric) | 23.47 ± 3.59 | [1] | ||
| Quinazoline | Compound 6 | MDA (breast) | 0.79 | [4] |
| Compound 9 | MDA (breast) | 3.42 | [4] | |
| Compound 11 | A549 (lung) | 4.03 | [4] | |
| Selenophene | Compound 7i | Huh7 (liver) | 0.080 | [2] |
| SGC-7901 (gastric) | 0.12 | [2] | ||
| MCF-7 (breast) | 0.12 | [2] | ||
| Pyrrolidone | 1,3,4-oxadiazolethione derivative | A549 (lung) | Reduces viability to 28.0% at 100 µM | [5][6] |
| 4-aminotriazolethione derivative | A549 (lung) | Reduces viability to 29.6% at 100 µM | [5][6] |
Antimicrobial Activity
3,4,5-Trimethoxybenzyl derivatives, particularly Schiff bases, have exhibited notable activity against various pathogenic bacteria and fungi, suggesting their potential as novel antimicrobial agents.[1]
Table 2: Antimicrobial Activity of 3,4,5-Trimethoxybenzyl Derivatives
| Derivative | Microbial Strain | Inhibition Zone (mm) | MIC (µg/mL) | Reference |
| 3,4,5-Trimethoxybenzaldehyde | Escherichia coli | 21 | Not specified | [7] |
| Candida sp. | 23 | Not specified | [7] | |
| Hydrazone Analog (4a-l series) | S.aureus, S.pyogenes, E.coli, P.aeruginosa | Not specified | Exhibited significant activity | [8] |
MIC: Minimum Inhibitory Concentration
Anti-inflammatory Activity
Certain derivatives have demonstrated significant anti-inflammatory effects, often through the inhibition of key inflammatory enzymes like cyclooxygenase-2 (COX-2).[1][9]
Table 3: In Vivo Anti-inflammatory Activity of 3,4,5-Trimethoxybenzyl Alcohol Derivatives of NSAIDs
| Derivative | Parent NSAID | % Reduction in Paw Edema | % COX-2 Inhibition | Reference |
| Compound 21 | Ibuprofen | 67% | 67% | [1][9] |
| Compound 16 | Ketoprofen | 91% | Not specified | [1][9] |
| Compound 19 | Ketoprofen | Not specified | 94% | [9] |
Experimental Protocols
MTT Cytotoxicity Assay
This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of chemical compounds on cancer cell lines.
-
Cell Plating : Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment : The following day, cells are treated with various concentrations of the 3,4,5-trimethoxybenzyl derivative. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.[1]
-
Incubation : The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C.[1]
-
MTT Addition : After incubation, 10 µL of MTT solution is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C, allowing for the formation of purple formazan (B1609692) crystals.[1]
-
Formazan Solubilization : The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Data Analysis : The absorbance is measured at a wavelength of 570-590 nm using a microplate reader. The percentage of cell viability relative to the vehicle control is calculated to determine the IC₅₀ value, which is the concentration of the compound that inhibits cell growth by 50%.[1]
Agar (B569324) Disk Diffusion Assay
This method is widely used to test the antimicrobial activity of chemical compounds.
-
Inoculum Preparation : A standardized microbial suspension (e.g., 0.5 McFarland standard) is prepared.[1]
-
Plate Inoculation : A sterile cotton swab is dipped into the inoculum and evenly streaked over the entire surface of an agar plate.
-
Disk Application : Sterile paper disks impregnated with a known concentration of the test compound are aseptically placed on the agar surface. Positive and negative control disks are also applied, ensuring they are at least 24 mm apart.[1]
-
Incubation : The plates are inverted and incubated at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.[1]
-
Data Analysis : The diameter of the zone of complete inhibition around each disk is measured in millimeters. The size of the zone is proportional to the antimicrobial activity of the compound.[1]
Carrageenan-Induced Paw Edema Assay
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[1]
-
Animal Grouping : Wistar rats (150-200 g) are divided into a control group, a standard drug group (e.g., Indomethacin), and test groups receiving different doses of the derivative.[1]
-
Compound Administration : The test compounds and standard drug are administered, typically intraperitoneally or orally, 30-60 minutes before carrageenan injection.
-
Induction of Inflammation : A 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Paw Volume Measurement : The paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
Data Analysis : The percentage of inhibition of edema is calculated for each group compared to the control group.[1]
Signaling Pathways
The biological effects of 3,4,5-trimethoxybenzyl derivatives are often mediated through their interaction with key cellular signaling pathways.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK) pathway is crucial in regulating cell proliferation, differentiation, and survival. Its dysregulation is often implicated in cancer. Some 3,4,5-trimethoxybenzyl derivatives may exert their anticancer effects by modulating this pathway.[1]
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in inflammation and immunity. Its inhibition is a key mechanism for the anti-inflammatory activity of many compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Synthesis and Biological Activity of Novel (E)-N’-(Substituted)-3,4,5-Trimethoxybenzohydrazide Analogs – Oriental Journal of Chemistry [orientjchem.org]
- 9. mdpi.com [mdpi.com]
selectivity of cleavage of 3,4,5-Trimethoxybenzyl ethers in the presence of other protecting groups
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the strategic selection and cleavage of protecting groups are paramount. The 3,4,5-trimethoxybenzyl (TMB) ether emerges as a valuable protecting group for hydroxyl functions, offering enhanced acid and oxidative lability compared to other benzyl-type ethers. This guide provides an objective comparison of the selective cleavage of TMB ethers in the presence of other common protecting groups, supported by experimental data largely derived from its close analogue, the p-methoxybenzyl (PMB) ether, due to the greater availability of data for the latter. The increased electron-donating nature of the three methoxy (B1213986) groups on the TMB aromatic ring renders it significantly more susceptible to cleavage under milder acidic and oxidative conditions than the PMB group, allowing for a high degree of selectivity.
Comparative Stability and Cleavage Data
The strategic advantage of the TMB protecting group lies in its facile removal under conditions that leave other protecting groups intact. The following table summarizes the stability of various common alcohol protecting groups under conditions typically employed for the cleavage of TMB (and PMB) ethers.
| Protecting Group | Reagent/Condition for TMB/PMB Cleavage | Stability of Other Protecting Groups | Outcome |
| 3,4,5-Trimethoxybenzyl (TMB) | DDQ, CH₂Cl₂/H₂O | Benzyl (B1604629) (Bn), Silyl (B83357) (TBS, TBDPS), Acetal, Ester | Cleaved |
| Benzyl (Bn) | DDQ, CH₂Cl₂/H₂O | - | Stable[1] |
| p-Methoxybenzyl (PMB) | DDQ, CH₂Cl₂/H₂O | Benzyl (Bn), Silyl (TBS, TBDPS), Acetal, Ester | Cleaved [2][3] |
| tert-Butyldimethylsilyl (TBS) | DDQ, CH₂Cl₂/H₂O | - | Stable[4] |
| tert-Butyldiphenylsilyl (TBDPS) | DDQ, CH₂Cl₂/H₂O | - | Stable[4] |
| Acetate (Ac) | DDQ, CH₂Cl₂/H₂O | - | Stable[4] |
| 3,4,5-Trimethoxybenzyl (TMB) | Trifluoroacetic Acid (TFA), CH₂Cl₂ | Benzyl (Bn), Silyl (TBS, TBDPS) | Cleaved |
| Benzyl (Bn) | Trifluoroacetic Acid (TFA), CH₂Cl₂ | - | Stable[5] |
| p-Methoxybenzyl (PMB) | Trifluoroacetic Acid (TFA), CH₂Cl₂ | Benzyl (Bn) | Cleaved [2][6] |
| tert-Butyldimethylsilyl (TBS) | Trifluoroacetic Acid (TFA), CH₂Cl₂ | - | Labile |
| tert-Butyldiphenylsilyl (TBDPS) | Trifluoroacetic Acid (TFA), CH₂Cl₂ | - | Generally Stable |
| Benzyl (Bn) | H₂, Pd/C | TMB, PMB, Silyl, Acetal, Ester | Cleaved [7] |
| tert-Butyldimethylsilyl (TBS) | TBAF, THF | TMB, PMB, Benzyl, Acetal, Ester | Cleaved [8] |
Note: The reactivity of TMB ethers is inferred to be higher than that of PMB ethers under the same conditions.
Experimental Protocols
1. Oxidative Cleavage of TMB Ethers using DDQ
This protocol is highly effective for the selective cleavage of TMB ethers in the presence of less electron-rich benzyl ethers, silyl ethers, and esters.
-
Reaction: R-OTMB + DDQ → R-OH + 3,4,5-trimethoxybenzaldehyde (B134019) + DDQ-H₂
-
Procedure: To a solution of the TMB-protected alcohol (1.0 mmol) in a mixture of dichloromethane (B109758) (CH₂Cl₂) and water (18:1, 19 mL), add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) (1.2 equiv.). The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[1]
2. Acidic Cleavage of TMB Ethers using Trifluoroacetic Acid (TFA)
This method allows for the selective removal of TMB ethers in the presence of benzyl ethers. However, acid-labile groups such as silyl ethers may also be cleaved.
-
Reaction: R-OTMB + TFA → R-OH + [TMB]⁺TFA⁻
-
Procedure: Dissolve the TMB-protected alcohol (1.0 mmol) in anhydrous dichloromethane (CH₂Cl₂) (10 mL). Cool the solution to 0 °C and add trifluoroacetic acid (TFA) (10-20% v/v) dropwise. The reaction is stirred at 0 °C to room temperature while being monitored by TLC. Upon completion, the reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by flash chromatography.[2][6]
Orthogonal Cleavage Strategy
The differential lability of TMB and other protecting groups allows for a highly controlled, stepwise deprotection strategy in complex molecule synthesis. This orthogonality is a cornerstone of modern synthetic chemistry. The diagram below illustrates the selective cleavage pathways.
Caption: Selective deprotection pathways for a substrate bearing TMB, Bn, and TBS ethers.
References
- 1. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.ucla.edu [chem.ucla.edu]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PMB Protection - Common Conditions [commonorganicchemistry.com]
- 7. m.youtube.com [m.youtube.com]
- 8. tert-Butyldimethylsilyl Ethers [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 3,4,5-Trimethoxybenzyl Chloride: A Safety and Operations Guide
For immediate reference, 3,4,5-Trimethoxybenzyl chloride is a hazardous chemical that must be disposed of as regulated hazardous waste. Under no circumstances should it be discarded down the drain or in regular solid waste. This guide provides detailed procedures for the safe handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations. As a chlorinated organic compound, specific waste streams must be followed.[1][2]
Chemical Safety and Hazard Summary
Proper handling and disposal begin with a clear understanding of the chemical's properties and associated hazards. While detailed hazard data for this compound (CAS: 3840-30-0) is limited in the provided search results, it is identified as a reactive intermediate used in chemical synthesis.[3] Given its nature as a chlorinated organic compound, it must be handled with care. The closely related compound, 3,4,5-Trimethoxybenzoyl chloride, is classified as causing severe skin burns, eye damage, and respiratory irritation, and reacts violently with water.[4][5] Therefore, assuming a similar hazard profile as a precautionary measure is a prudent safety practice.
| Parameter | Information | Citations |
| Chemical Name | This compound | [3] |
| CAS Number | 3840-30-0 | [3] |
| Appearance | White or beige solid | [3] |
| Primary Hazard Class | Chlorinated Organic Compound | [1][2] |
| Assumed Hazards | Corrosive, Lachrymator, Water-Reactive | [4][5] |
| Required PPE | Impervious gloves, faceshield, safety goggles, chemical-resistant clothing, P3-type respirator cartridges. | [6] |
| Incompatible Materials | Water, Strong Oxidizing Agents | [7] |
| Storage | Store in a tightly sealed, corrosion-resistant container in a cool, dry, well-ventilated, and secure area. | [8] |
| Disposal Method | Collection as hazardous waste for treatment at an approved waste disposal plant, likely via high-temperature incineration. | [1][7] |
Disposal Protocol: Step-by-Step Guidance
This protocol outlines the mandatory steps for the safe collection and disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
-
Before handling the waste, ensure you are in a well-ventilated area, such as a laboratory fume hood.[5][8]
-
Don appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles and a faceshield to protect against skin and eye contact.[5][6]
-
Prepare a designated hazardous waste container. This container must be made of compatible, corrosion-resistant material, be leak-proof with a tightly sealing lid, and must be completely dry.[8]
2. Waste Collection and Containment:
-
Carefully transfer the solid this compound waste into the designated hazardous waste container.
-
If cleaning contaminated labware, use a minimal amount of a suitable non-aqueous solvent (as recommended by your institution's safety office). This solvent waste must also be collected in a separate, clearly labeled "Halogenated Solvent Waste" container.[2][9]
-
Do not allow the chemical or its waste to come into contact with water , as a violent reaction may occur.[5]
-
Avoid generating dust during transfer.[5]
-
Securely close the waste container, ensuring it is sealed. Do not fill containers beyond 90% capacity.[8]
3. Labeling and Storage:
-
Clearly label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be cool, dry, and away from general laboratory traffic.[8]
-
Ensure the waste is segregated from incompatible materials, particularly aqueous solutions and oxidizing agents.[2][7]
4. Final Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department or hazardous waste management office to schedule a pickup.
-
Do not attempt to neutralize or treat the chemical waste yourself.[8]
-
The final disposal of chlorinated organic residues is typically achieved through high-temperature incineration at a licensed facility, which decomposes the material into gaseous byproducts that are then scrubbed to prevent atmospheric pollution.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. ehs.oregonstate.edu [ehs.oregonstate.edu]
- 3. chemimpex.com [chemimpex.com]
- 4. chemical-label.com [chemical-label.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. 3,4,5-Trimethoxybenzoyl chloride 98 4521-61-3 [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. ethz.ch [ethz.ch]
- 9. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
Personal protective equipment for handling 3,4,5-Trimethoxybenzyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for handling 3,4,5-Trimethoxybenzyl chloride (CAS No. 3840-30-0). Adherence to these procedures is critical for ensuring personnel safety and minimizing environmental risk in the laboratory.
I. Immediate Safety and Hazard Information
This compound is a corrosive solid that can cause severe skin burns and eye damage.[1] It is imperative to handle this compound with the appropriate personal protective equipment (PPE) in a controlled environment.
Key Hazards:
-
Skin Corrosion/Irritation: Causes severe skin burns (Category 1A, 1B, 1C).[1]
-
Eye Damage: Causes serious eye damage.[1]
-
Inhalation: May be harmful if inhaled, though specific data is limited.
II. Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound:
| PPE Category | Specification |
| Eye Protection | ANSI Z87.1-compliant safety goggles. A face shield should be used in conjunction with goggles for splash hazards.[1] |
| Hand Protection | Nitrile or chloroprene (B89495) gloves. Contaminated gloves must be disposed of as hazardous waste. |
| Body Protection | A flame-resistant laboratory coat, fully fastened.[1] |
| Respiratory Protection | For tasks that may generate dust, a NIOSH-approved N95 dust mask or higher-level respiratory protection is required.[2] |
III. Operational Plan: Handling and Storage
Engineering Controls:
-
All handling of this compound must be conducted within a certified chemical fume hood to avoid inhalation of dust.[1]
-
Ensure an eyewash station and safety shower are readily accessible in the immediate work area.
Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare your workspace within the fume hood by lining it with absorbent, disposable bench paper.
-
Weighing and Transfer: When weighing, use a containment balance or perform the task in a fume hood to minimize dust dispersion. Use spark-proof tools.
-
Dissolving: If dissolving the solid, add the solid to the solvent slowly.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Wash hands thoroughly with soap and water.[1]
Storage:
-
Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.
-
Recommended storage temperature is between 2-8°C.[2]
-
Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
-
Keep the container in a locked storage area.[1]
IV. Spill Response Plan
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For a solid spill, cover with a plastic sheet to minimize dust. For a solution, create a barrier with an unreactive, neutral absorbent material (e.g., kitty litter, absorbent pads).[3]
-
Clean-up:
-
Wear appropriate PPE, including respiratory protection.
-
For a solid spill, carefully sweep the material into a suitable, closed container for disposal, avoiding dust formation.[1][4]
-
For a liquid spill, apply an absorbent material from the perimeter inward. Once fully absorbed, scoop the material into a disposal container.[3][5]
-
-
Decontaminate: Wipe the spill area with a wet paper towel or appropriate cleaning solution, and dispose of the cleaning materials as hazardous waste.[4]
-
Report: Report the spill to the laboratory supervisor and follow institutional reporting procedures.
V. Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Waste Collection:
-
Collect all solid waste (unused chemical, contaminated PPE, absorbent materials) in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Collect liquid waste in a separate, compatible, and labeled hazardous waste container.
-
-
Labeling: Label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (Corrosive).
-
Disposal: Dispose of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not dispose of this chemical down the drain.[1]
VI. Physical and Chemical Properties
| Property | Value |
| CAS Number | 3840-30-0 |
| Molecular Formula | C₁₀H₁₃ClO₃ |
| Molecular Weight | 216.66 g/mol |
| Appearance | White or beige solid |
| Melting Point | 59 - 64 °C |
| Solubility | Soluble in methanol (B129727) (0.1 g/mL, clear) |
| Storage Temperature | 2-8°C |
VII. Experimental Workflow Diagram
Caption: Workflow for handling a spill of this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
